molecular formula C5H11NS B104285 2,2-Dimethylthiazolidine CAS No. 19351-18-9

2,2-Dimethylthiazolidine

Cat. No.: B104285
CAS No.: 19351-18-9
M. Wt: 117.22 g/mol
InChI Key: SNPQRYOQWLOTFA-UHFFFAOYSA-N
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Description

2,2-Dimethylthiazolidine, also known as this compound, is a useful research compound. Its molecular formula is C5H11NS and its molecular weight is 117.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-1,3-thiazolidine
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InChI

InChI=1S/C5H11NS/c1-5(2)6-3-4-7-5/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPQRYOQWLOTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NCCS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

822-44-6 (hydrochloride)
Record name 2,2-Dimethylthiazolidine
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DSSTOX Substance ID

DTXSID3051832
Record name 2,2-Dimethylthiazolidine
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Molecular Weight

117.22 g/mol
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CAS No.

19351-18-9
Record name 2,2-Dimethylthiazolidine
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Record name 2,2-Dimethylthiazolidine
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Record name Thiazolidine, 2,2-dimethyl-
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Record name 2,2-Dimethylthiazolidine
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Record name 2,2-dimethylthiazolidine
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Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethylthiazolidine: Chemical Properties, Structure, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylthiazolidine (CAS: 19351-18-9) is a heterocyclic organic compound featuring a five-membered saturated ring containing both sulfur and nitrogen atoms.[1] This scaffold is of significant interest in medicinal chemistry and organic synthesis, primarily serving as a versatile building block for the development of more complex molecules, including pharmaceutical intermediates for antibiotics and agrochemicals.[1][2] Its structure, derived from the condensation of 2-aminoethanethiol and acetone, provides a stable yet reactive core for further chemical modification. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its role as a foundational scaffold in the synthesis of biologically active compounds.

Chemical Structure and Identification

This compound is characterized by a thiazolidine ring with two methyl groups attached to the carbon atom (C2) situated between the nitrogen and sulfur atoms. This gem-dimethyl substitution enhances the stability of the molecule.

IdentifierValue
IUPAC Name 2,2-Dimethyl-1,3-thiazolidine[2][3]
CAS Number 19351-18-9[2][3]
Molecular Formula C₅H₁₁NS[2][3]
SMILES CC1(C)NCCS1[1][4]
InChI 1S/C5H11NS/c1-5(2)6-3-4-7-5/h6H,3-4H2,1-2H3[3][4]
InChI Key SNPQRYOQWLOTFA-UHFFFAOYSA-N[3][4]

Physicochemical Properties

The compound is a clear, colorless to pale yellow liquid at room temperature with a distinct sulfurous odor.[1] It is generally insoluble in water but miscible with common organic solvents.[1]

PropertyValueSource(s)
Molecular Weight 117.21 g/mol [2][3][4]
Appearance Clear colorless to pale yellow liquid[1]
Density 1.02 g/cm³[5][6]
Boiling Point 61 °C @ 15 mmHg[5][6]
Melting Point N/A (liquid at room temp.)
Flash Point 58.5 °C (137.3 °F) - closed cup[4]
Refractive Index 1.510 - 1.514[5][6]
logP 1.38[5][6]
pKa 8.97 ± 0.40 (Predicted)[6]

Spectroscopic and Analytical Data

While experimental spectra for this compound are not widely published in spectral databases, the following data are predicted based on the known structure and standard spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~ 2.95 (t, 2H)-N-CH₂ -CH₂-S-
~ 2.80 (t, 2H)-N-CH₂-CH₂ -S-
~ 2.10 (br s, 1H)-NH -
~ 1.45 (s, 6H)-C(CH₃)₂
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Functional GroupVibration Mode
3350 - 3250 (weak, broad)N-HStretch
2970 - 2950 (strong)C-H (sp³)Asymmetric Stretch
2870 - 2850 (medium)C-H (sp³)Symmetric Stretch
1465 (medium)C-HBend (Scissoring)
1380 - 1365 (medium)C-HBend (Umbrella - gem-dimethyl)
1250 - 1020 (medium)C-NStretch
700 - 600 (weak)C-SStretch
Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns resulting from alpha-cleavage adjacent to the heteroatoms.

m/zFragment IonDescription
117[C₅H₁₁NS]⁺Molecular Ion (M⁺)
102[C₄H₈NS]⁺Loss of a methyl radical (M - CH₃)
74[C₃H₈N]⁺Alpha-cleavage with loss of C₂H₃S
43[C₂H₅N]⁺Alpha-cleavage with loss of C₃H₆S

Experimental Protocols

Synthesis of this compound

This protocol describes the one-pot condensation reaction between 2-aminoethanethiol hydrochloride and acetone, followed by neutralization and purification.

Materials:

  • 2-Aminoethanethiol hydrochloride

  • Acetone (ACS grade)

  • Sodium Hydroxide (NaOH)

  • Cyclohexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under a nitrogen atmosphere, add 2-aminoethanethiol hydrochloride (1.0 eq).

  • Add cyclohexane to the flask to create a slurry (approx. 3 mL per gram of starting material).

  • Begin vigorous stirring and add acetone (2.0 eq) to the mixture.

  • Prepare a 10% (w/v) aqueous solution of sodium hydroxide. Slowly add the NaOH solution dropwise to the reaction mixture until the pH of the aqueous layer is neutral (pH ~7).

  • Heat the mixture to reflux (approx. 81°C) and collect the water generated in the Dean-Stark trap. Continue reflux for 8-10 hours or until no more water is collected.

  • Cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated sodium chloride.

  • Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any remaining salts.

  • Dry the organic (cyclohexane) layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude residue can be purified by fractional distillation under reduced pressure (Boiling Point: 61°C @ 15 mmHg) to yield the final product as a clear liquid.

G cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A Charge Reactor: - 2-Aminoethanethiol HCl - Cyclohexane - Acetone B Neutralize with 10% NaOH (aq) to pH ~7 A->B C Heat to Reflux (~81°C) Azeotropic Dehydration (8-10 hours) B->C D Cool to RT Filter NaCl C->D E Wash Filtrate with Water D->E F Dry Organic Layer (MgSO4) E->F G Concentrate via Rotary Evaporation F->G H Fractional Distillation (Vacuum) G->H I This compound (>98% Purity) H->I

Caption: Experimental workflow for the synthesis of this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR):

  • Prepare a sample by dissolving ~10-20 mg of the purified liquid in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Process the data, referencing the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy:

  • Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Apply a small drop of the neat liquid directly onto the ATR crystal.

  • Record the spectrum from 4000 to 400 cm⁻¹ and analyze the characteristic absorption peaks.

Mass Spectrometry (MS):

  • Introduce the sample into a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Use a suitable capillary column (e.g., DB-5) and a temperature program to separate the compound.

  • Acquire the mass spectrum using electron ionization (EI) at 70 eV. Analyze the molecular ion and fragmentation pattern.

Applications in Drug Development and Synthesis

This compound itself is not typically the active pharmacological agent. Instead, its value lies in its role as a key synthetic intermediate. The thiazolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The N-H group of this compound provides a reactive site for substitution, allowing for the facile creation of diverse molecular libraries for drug screening.

G cluster_derivatives Bioactive Derivatives Core This compound Scaffold Antibiotics Penicillin Analogues (β-Lactamase Inhibitors) Core->Antibiotics N-Acylation Antifungals Fungicidal Agents Core->Antifungals Derivatization Antivirals Anti-HIV Agents Core->Antivirals N-Substitution Metabolic Antidiabetic Agents (e.g., Thiazolidinediones) Core->Metabolic Ring Modification/ N-Arylation Agrochemicals Fungicides & Pesticides Core->Agrochemicals Functionalization

Caption: Role of the thiazolidine scaffold in synthesizing diverse bioactive agents.

Conclusion

This compound is a foundational chemical building block with significant applications in synthetic and medicinal chemistry. Its straightforward synthesis and stable yet reactive structure make it an ideal starting point for the development of novel compounds. This guide provides the core technical information required by researchers to understand, synthesize, and utilize this versatile compound in their research and development endeavors.

References

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylthiazolidine: Pathways and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylthiazolidine is a heterocyclic organic compound featuring a five-membered ring with both sulfur and nitrogen atoms. The gem-dimethyl substitution at the second carbon position lends specific chemical properties to the molecule, making it a valuable building block in organic synthesis and medicinal chemistry.[1] Its derivatives are explored for a range of pharmacological activities, and the core structure serves as a key intermediate in the synthesis of various therapeutic agents. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, detailing the underlying reaction mechanisms, experimental protocols, and relevant quantitative data.

Core Synthesis Pathway: Condensation of Aminothiols with Acetone

The most prevalent and straightforward method for synthesizing the this compound core is the condensation reaction between an aminothiol and acetone. The two primary aminothiol starting materials for this synthesis are L-cysteine (or its derivatives like D-penicillamine) and cysteamine (2-aminoethanethiol).

Reaction Mechanism

The formation of the thiazolidine ring from an aminothiol and a ketone, such as acetone, proceeds through a well-established condensation mechanism. The reaction is typically initiated by the nucleophilic attack of the amino group on the carbonyl carbon of acetone, leading to the formation of a carbinolamine intermediate. This is followed by dehydration to form a Schiff base (or imine) intermediate. The final and rate-determining step is the intramolecular nucleophilic attack of the thiol group on the imine carbon, resulting in the cyclization and formation of the stable five-membered thiazolidine ring. The reaction is often reversible and can be influenced by pH. NMR studies have confirmed the presence of an imine intermediate in similar thiazolidine formation reactions.[2]

Below is a diagram illustrating the general mechanism for the synthesis of this compound from an aminothiol and acetone.

G Aminothiol Aminothiol (e.g., Cysteamine, Penicillamine) Carbinolamine Carbinolamine Intermediate Aminothiol->Carbinolamine Acetone Acetone Acetone->Carbinolamine SchiffBase Schiff Base (Imine) Intermediate Carbinolamine->SchiffBase -H₂O Product This compound Derivative SchiffBase->Product Intramolecular Cyclization G Start Starting Materials (Aminothiol + Acetone) Reaction Condensation Reaction Start->Reaction Workup Work-up (Filtration, Extraction) Reaction->Workup Purification Purification (Distillation/Crystallization) Workup->Purification Product Pure this compound Derivative Purification->Product Analysis Characterization (NMR, GC, MS) Product->Analysis Final Characterized Product Analysis->Final

References

An In-depth Technical Guide to 2,2-Dimethylthiazolidine: Primary Uses and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylthiazolidine and its derivatives represent a versatile class of heterocyclic compounds with significant applications in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the primary uses of this compound, with a particular focus on its role as a key intermediate in organic synthesis and as a prodrug of L-cysteine. This document details the physicochemical properties, synthesis protocols, and biological applications of these compounds, supported by quantitative data and experimental methodologies. Special emphasis is placed on its function as a radioprotective and hepatoprotective agent.

Introduction

This compound is a sulfur and nitrogen-containing five-membered heterocyclic organic compound.[1] Its unique structural features, including the gem-dimethyl group at the C2 position, contribute to its stability and reactivity, making it a valuable building block in the synthesis of more complex molecules.[1][2] A significant area of interest is its application in drug development, particularly its derivatives like this compound-4-carboxylic acid, which serve as effective prodrugs for the delivery of L-cysteine.[3] This guide will explore the core applications of this compound, providing detailed technical information for researchers and developers in the life sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and formulation. The key properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₅H₁₁NS[2]
Molecular Weight 117.21 g/mol [2]
CAS Number 19351-18-9[2]
Appearance Clear colorless to pale yellow liquid[4]
Odor Characteristic sulfurous[4]
Density 1.02-1.08 g/cm³ at 20°C[4]
Melting Point -15°C to -10°C[4]
Boiling Point 185-190°C at 760 mmHg[4]
Solubility Miscible with common organic solvents; Insoluble in water[4]

Primary Uses and Applications

The applications of this compound are diverse, ranging from a foundational chemical building block to a therapeutically relevant molecule.

Pharmaceutical Intermediate

This compound serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds, including antibiotics and antiviral drugs.[4] Its thiazolidine ring is a common scaffold in medicinal chemistry, and the dimethyl substitution provides steric hindrance that can influence the pharmacological activity and metabolic stability of the final drug product.

Agrochemical Synthesis

In the agrochemical sector, this compound is utilized as a building block for the synthesis of fungicides.[4] The sulfur and nitrogen heteroatoms in the thiazolidine ring can interact with biological targets in fungi, contributing to the compound's efficacy.

L-Cysteine Prodrugs for Radioprotection and Hepatoprotection

A significant application of this compound derivatives is their role as prodrugs of L-cysteine. L-cysteine is a crucial amino acid for the synthesis of glutathione (GSH), a major endogenous antioxidant. However, direct administration of L-cysteine can be toxic. Thiazolidine-based prodrugs, such as this compound-4-carboxylic acid, are designed to be stable carriers that release L-cysteine in vivo.

  • Radioprotection: Thiol-containing compounds are known to have radioprotective properties, but their clinical use is often limited by toxicity. Thiazolidine prodrugs of cysteine and its analogues offer a way to deliver these protective agents with reduced side effects. Studies have shown that organic salts of this compound can significantly increase survival rates in mice exposed to gamma radiation. For example, this compound hydrochloride (DMTD) tartrate administered at 250 mg/kg intraperitoneally one hour before irradiation increased the survival rate by 40%.[5]

  • Hepatoprotection: Depletion of hepatic glutathione is a key mechanism in drug-induced liver injury, such as that caused by acetaminophen overdose. By delivering L-cysteine, this compound-based prodrugs can replenish glutathione stores and protect the liver from damage.[6]

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and toxicity of this compound derivatives.

Table 1: Radioprotective Efficacy of this compound Derivatives

CompoundDoseAdministration RoutePre-irradiation TimeRadiation DoseEffectReference
This compound hydrochloride (DMTD) tartrate250 mg/kgi.p.1 hour9.03 Gy ⁶⁰Co γ-ray40% increase in survival rate[5]
2-Iminothiazolidine derivatives2 and 2.2 mg/kgi.p.15 and 30 minutesLethal dose ⁶⁰Co γ-ray10 to 30% survival at 30 days[7]

Table 2: Toxicity Data for Thiazolidine Derivatives

CompoundAnimal ModelLD₅₀Reference
2-Iminothiazolidine derivativesNMRI mice11 and 14 mg/kg[7]

Experimental Protocols

Synthesis of (R)-3-(tert-Butoxycarbonyl)-2,2-dimethylthiazolidine-4-carboxylic acid

This protocol describes the synthesis of a protected form of this compound-4-carboxylic acid, a common intermediate.

Materials:

  • L-cysteine

  • Acetone

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Pyridine

  • Solvents for reaction and purification (e.g., dichloromethane, ethyl acetate, hexane)

Procedure:

  • L-cysteine (20 mmol) is refluxed with acetone (200 ml) to form this compound-4-carboxylic acid.

  • After purification, Boc-protection is introduced in the presence of pyridine.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the final product as a white solid.[3]

In Vivo Radioprotection Assay

This protocol outlines a general procedure for evaluating the radioprotective effects of this compound derivatives in a mouse model.

Animals:

  • Male NMRI mice

Procedure:

  • The test compound (e.g., this compound tartrate) is dissolved in a suitable vehicle (e.g., saline).

  • Mice are administered the compound via intraperitoneal (i.p.) injection at a predetermined time before irradiation (e.g., 1 hour).

  • Control animals receive the vehicle only.

  • The mice are then subjected to whole-body gamma irradiation from a ⁶⁰Co source at a specified dose (e.g., 9.03 Gy).[5]

  • Survival is monitored daily for 30 days, and the percentage of surviving animals is calculated.

Signaling and Metabolic Pathways

The primary mechanism of action for the therapeutic effects of this compound-4-carboxylic acid is its role as an L-cysteine prodrug. The metabolic activation pathway involves the enzymatic opening of the thiazolidine ring to release L-cysteine.

Metabolic Activation of Thiazolidine Prodrugs

In vivo, thiazolidine-4-carboxylic acid derivatives are metabolized to release L-cysteine. This process can occur both enzymatically and non-enzymatically. The enzymatic pathway involves mitochondrial proline oxidase, which oxidizes the thiazolidine ring. Subsequent hydrolysis yields N-formyl-cysteine, which is then converted to L-cysteine and formic acid by a cytosolic enzyme.[8] The released L-cysteine is then available for glutathione synthesis.

Metabolic_Pathway cluster_metabolism Metabolic Activation cluster_synthesis Glutathione Synthesis Thiazolidine This compound- 4-carboxylic Acid Cysteine L-Cysteine Thiazolidine->Cysteine Ring Opening (Enzymatic/Non-enzymatic) GSH Glutathione (GSH) Cysteine->GSH Glutamate-cysteine ligase, Glutathione synthetase Protection Cellular Protection (Radioprotection, Hepatoprotection) GSH->Protection Antioxidant Defense

Caption: Metabolic activation of this compound-4-carboxylic acid to L-cysteine and subsequent glutathione synthesis.

Experimental Workflow for Prodrug Evaluation

The evaluation of a thiazolidine-based L-cysteine prodrug typically follows a structured experimental workflow, from initial synthesis to in vivo efficacy studies.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Studies Synthesis Synthesis of this compound Derivative Purification Purification & Structural Elucidation (NMR, MS, IR) Synthesis->Purification Cell_Culture Cell Culture Models (e.g., Hepatocytes) Purification->Cell_Culture Toxicity_Assay Cytotoxicity Assay Cell_Culture->Toxicity_Assay GSH_Assay Intracellular GSH Measurement Cell_Culture->GSH_Assay Animal_Model Animal Model of Disease (e.g., Radiation Exposure, Drug-induced Hepatotoxicity) GSH_Assay->Animal_Model PK_Studies Pharmacokinetic Analysis Animal_Model->PK_Studies Efficacy_Testing Efficacy Assessment (e.g., Survival, Biomarkers) Animal_Model->Efficacy_Testing

Caption: A typical experimental workflow for the evaluation of this compound-based prodrugs.

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical industries. Its utility as a synthetic intermediate is well-established, and its application in the development of L-cysteine prodrugs for radioprotection and hepatoprotection holds considerable therapeutic promise. This guide has provided a detailed overview of its primary uses, supported by quantitative data and experimental protocols, to aid researchers and drug development professionals in their work with this versatile molecule. Further research into the pharmacokinetics and specific mechanisms of action of various this compound derivatives will undoubtedly uncover new applications and refine existing ones.

References

The Enigmatic Mechanism of 2,2-Dimethylthiazolidine: A Technical Guide Based on Its Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct scientific literature detailing the specific mechanism of action of the parent compound, 2,2-Dimethylthiazolidine, is scarce. The majority of research has focused on its derivatives, which exhibit a wide range of biological activities. This guide, therefore, provides an in-depth technical overview of the established mechanisms of action of key this compound derivatives, offering insights into the potential, yet unconfirmed, pathways the parent compound might influence. The information presented herein is intended for researchers, scientists, and drug development professionals to serve as a foundation for further investigation into this class of compounds.

Introduction to Thiazolidines

The thiazolidine ring is a versatile heterocyclic scaffold that forms the core of numerous synthetic and naturally occurring compounds with significant biological activities.[1] The potential for substitution at various positions on the ring allows for the generation of a diverse library of molecules with a wide spectrum of therapeutic applications, including antidiabetic, anticancer, antimicrobial, and anti-inflammatory effects.[2][3] This guide will primarily explore the well-documented mechanisms of two major classes of this compound derivatives: Thiazolidinediones (TZDs) and various enzyme inhibitors.

Mechanism of Action of Thiazolidinedione (TZD) Derivatives

Thiazolidinediones, particularly the 2,4-dione derivatives, are the most extensively studied class of thiazolidines. Their primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis.[4]

PPAR-γ Agonism

TZDs act as potent agonists of PPAR-γ.[4] Upon binding to TZD, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.[4] This regulation of gene expression results in improved insulin sensitivity, a key therapeutic effect in the management of type 2 diabetes.[4]

PPAR_gamma_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TZD Thiazolidinedione (e.g., Pioglitazone) PPARg PPAR-γ TZD->PPARg Binds Complex PPAR-γ/RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (on DNA) Complex->PPRE Binds TargetGenes Target Genes (e.g., Adiponectin, GLUT4) PPRE->TargetGenes Regulates Transcription Modulation of Gene Transcription TargetGenes->Transcription Improved Insulin Sensitivity Improved Insulin Sensitivity Transcription->Improved Insulin Sensitivity

Quantitative Data for TZD Derivatives

The following table summarizes the biological activity of various TZD derivatives as PPAR-γ agonists.

CompoundTargetActivityValueCell Line/ModelReference
PioglitazonePPAR-γEC500.5 µMIn vitro assay[5]
RosiglitazonePPAR-γEC500.1 µMIn vitro assay[5]
DN-108Aldose ReductaseIC50Potent as troglitazoneIn vitro assay[6]
DN-108Glucose Uptake-Increased in L6 cellsL6 muscle cells[6]

Mechanism of Action of Thiazolidine Derivatives as Enzyme Inhibitors

Various derivatives of thiazolidine have been identified as potent inhibitors of a range of enzymes implicated in different disease pathologies.

VEGFR-2 Inhibition

Certain 5-benzylidenethiazolidine-2,4-dione derivatives have been shown to be effective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[7] These compounds typically bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its phosphorylation and subsequent downstream signaling.[7]

VEGFR2_inhibition cluster_receptor VEGFR-2 Kinase Domain ATP_site ATP Binding Site Phosphorylation Autophosphorylation ATP_site->Phosphorylation TZD_inhibitor Thiazolidine VEGFR-2 Inhibitor TZD_inhibitor->ATP_site TZD_inhibitor->Phosphorylation Inhibits ATP ATP ATP->ATP_site Angiogenesis Angiogenesis Phosphorylation->Angiogenesis

Tyrosinase Inhibition

Substituted thiazolidine-4-carboxamide derivatives have demonstrated potential as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[8] These compounds are thought to act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of its natural substrate, tyrosine.[8]

Quantitative Data for Thiazolidine Enzyme Inhibitors
Compound ClassTarget EnzymeActivityValueReference
5-benzylidenethiazolidine-2,4-dionesVEGFR-2IC500.079 µM (Compound 22)[7]
Methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetatesMushroom TyrosinaseIC503.17 µM (Compound 5i)[9]
2-(Substituted Phenyl) Thiazolidine-4-CarboxamidesMushroom TyrosinaseIC5016.5 ± 0.37 µM (Compound 3c)[8]
2-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-oneEGFRIC500.09 µM[10]
2-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-oneHER-2IC500.42 µM[10]

Experimental Protocols

In Vitro VEGFR-2 Enzyme Inhibition Assay[7]
  • Objective: To determine the in vitro inhibitory activity of test compounds against the VEGFR-2 kinase.

  • Materials: Recombinant human VEGFR-2, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a reaction mixture containing VEGFR-2 enzyme, buffer, and the substrate peptide.

    • Add serial dilutions of the test compounds or vehicle control to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminometer.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

experimental_workflow start Start prepare_mix Prepare Reaction Mixture (VEGFR-2, Substrate, Buffer) start->prepare_mix add_compounds Add Test Compounds (Serial Dilutions) prepare_mix->add_compounds add_atp Initiate Reaction (Add ATP) add_compounds->add_atp incubate Incubate (e.g., 30°C for 60 min) add_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_adp Measure ADP Production (Luminometer) stop_reaction->measure_adp calculate_ic50 Calculate % Inhibition and IC50 measure_adp->calculate_ic50 end End calculate_ic50->end

Mushroom Tyrosinase Inhibition Assay[9]
  • Objective: To evaluate the inhibitory effect of test compounds on mushroom tyrosinase activity.

  • Materials: Mushroom tyrosinase, L-DOPA as a substrate, phosphate buffer, test compounds, and a spectrophotometer.

  • Procedure:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer.

    • In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compounds or vehicle control.

    • Pre-incubate the mixture for a short period.

    • Initiate the reaction by adding L-DOPA solution.

    • Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

    • Calculate the initial reaction rates and determine the percentage of inhibition and IC50 values.

Other Reported Biological Activities

Beyond PPAR-γ agonism and enzyme inhibition, thiazolidine derivatives have been reported to possess a variety of other biological activities, including:

  • Antimicrobial and Antifungal Activity: Some thiazolidine derivatives have shown promising activity against various bacterial and fungal strains.[2][11]

  • Anti-inflammatory Activity: Thiazolidinones have been investigated for their potential to modulate inflammatory pathways.

  • Antioxidant Activity: Certain thiazolidine-2,4-dione derivatives have demonstrated radical scavenging capabilities.[12]

Metabolism and Pharmacokinetics

The metabolic fate of thiazolidine derivatives is crucial for their pharmacological profile. Studies on various thiazolidinediones have shown that they are primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2C8 and CYP3A4 for pioglitazone and CYP2C9 and CYP2C8 for rosiglitazone.[13] The thiazolidine ring itself can undergo metabolic scission, leading to the formation of acyclic thiol metabolites.[14] The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), of novel thiazolidine derivatives are often evaluated using in silico models and in vivo studies in animal models.[6][15]

Conclusion and Future Directions

While the specific mechanism of action of this compound remains to be elucidated, the extensive research on its derivatives reveals a rich and diverse pharmacology centered around the thiazolidine scaffold. The well-established roles of thiazolidinediones as PPAR-γ agonists and the emerging data on other derivatives as potent enzyme inhibitors highlight the therapeutic potential of this chemical class.

Future research should focus on:

  • Elucidating the direct biological targets and mechanism of action of this compound. This will require dedicated in vitro and in vivo studies to identify its binding partners and cellular effects.

  • Systematic structure-activity relationship (SAR) studies to understand how modifications to the this compound core influence biological activity and target selectivity.

  • Comprehensive toxicological and pharmacokinetic profiling of this compound to assess its drug-like properties and potential for therapeutic development.

By addressing these knowledge gaps, the scientific community can unlock the full potential of this compound and its derivatives for the development of novel therapeutics for a range of diseases.

References

An In-depth Technical Guide to the Physical and Chemical Properties of CAS 19351-18-9 and a Profile of Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound identified by CAS number 19351-18-9, which is 2,2-Dimethylthiazolidine . Additionally, recognizing a potential ambiguity in search queries that often link this CAS number to imidazole derivatives, this document also presents a detailed profile on a representative class of these compounds, specifically substituted phenyl-imidazoles, which are of significant interest in drug development.

Part 1: this compound (CAS 19351-18-9)

This compound is a heterocyclic organic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. It is noted for its potential application as a radioprotective agent.

Physical and Chemical Properties

The key physical and chemical data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueUnitSource
Molecular Formula C₅H₁₁NS-[1]
Molecular Weight 117.21 g/mol [1]
Appearance Colorless to light orange/yellow clear liquid-[1]
Boiling Point 61 °C at 15 mmHg°C[2]
Density 1.02g/cm³[2]
Vapor Pressure 2.01hPa at 25°C[2]
Flash Point 55°C[2]
Refractive Index 1.5100 - 1.5140-[2]
pKa (Predicted) 8.97 ± 0.40-[2]
LogP (Octanol/Water Partition Coefficient) 1.059-(Calculated)
Water Solubility (Log10WS) -1.49mol/L(Calculated)
Storage Temperature 2-8°C (Protect from light)[2]
Experimental Protocols

1. Synthesis of this compound via Cyclocondensation

This protocol is based on the reaction of mercaptamine (cysteamine) and acetone.[3]

  • Materials: Mercaptamine, acetone, cyclohexane, sodium hydroxide solution.

  • Apparatus: Reactor vessel, dropping funnel, heating mantle with temperature control, reflux condenser with azeotropic dehydration setup, filtration apparatus, distillation apparatus, rectification column.

  • Procedure:

    • Charge the reactor with cyclohexane (e.g., 1255 kg), mercaptamine (e.g., 405 kg), and acetone (e.g., 413 kg).[3]

    • Slowly add sodium hydroxide solution to adjust the pH of the mixture to neutral.[3]

    • Heat the mixture to 81°C to initiate reflux and azeotropic dehydration to remove water formed during the reaction.[3]

    • Maintain the reaction at this temperature for 10 hours.[3]

    • After the reaction is complete, cool the solution to 30°C.

    • Filter the reaction mixture to remove any salts.

    • The filtrate is subjected to distillation to recover the cyclohexane solvent.[3]

    • The remaining residue is purified by rectification (fractional distillation) to yield the final product, this compound.[3]

2. Determination of Boiling Point (Micro-reflux Method)

This is a standard micro-method for determining the boiling point of a liquid organic compound.[4][5][6]

  • Materials: this compound sample (approx. 0.5-1 mL), heating oil (paraffin or silicone oil).

  • Apparatus: Thiele tube or a small beaker, thermometer (-10 to 110°C range), small test tube (fusion tube), capillary tube (sealed at one end), Bunsen burner or hot plate, clamp and stand.

  • Procedure:

    • Place a small amount (2-3 mL) of the this compound sample into the fusion tube.[6]

    • Invert the sealed capillary tube and place it inside the fusion tube with the open end submerged in the liquid.

    • Attach the fusion tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

    • Place the assembly in a Thiele tube or an oil bath, making sure the rubber band is above the oil level.

    • Heat the apparatus slowly and gently.[4]

    • Observe the capillary tube. A slow stream of bubbles will emerge as the air expands.

    • As the temperature approaches the boiling point, the stream of bubbles will become rapid and continuous. This occurs when the vapor pressure of the liquid equals the atmospheric pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[5] Record this temperature.

3. Determination of Density using a Volumetric Flask

This method determines the mass per unit volume of the liquid.[7][8]

  • Materials: this compound sample, distilled water, acetone (for drying).

  • Apparatus: Volumetric flask (e.g., 10 mL) with a stopper, analytical balance.

  • Procedure:

    • Carefully clean and dry the volumetric flask and its stopper. Weigh the empty, dry flask with its stopper on an analytical balance (W1).[7]

    • Fill the flask with the this compound sample exactly to the calibration mark. Use a pipette for the final adjustment to ensure accuracy.

    • Weigh the filled flask with its stopper (W2).

    • Record the ambient temperature, as density is temperature-dependent.

    • The mass of the liquid is (W2 - W1).

    • The volume of the liquid is the calibrated volume of the flask (e.g., 10.00 mL).

    • Calculate the density using the formula: Density = Mass / Volume = (W2 - W1) / 10.00 mL.

    • Clean the flask thoroughly, rinsing with acetone and allowing it to dry completely before storing.

Mechanism of Action: Radioprotection

Thiazolidine derivatives, like this compound, are known to act as radioprotective agents. Their mechanism is primarily attributed to their ability to scavenge free radicals generated by ionizing radiation and to facilitate the chemical repair of damaged biological molecules.[9][10] The aminothiol structure is key to this activity.

Radioprotection_Mechanism cluster_0 Cellular Environment cluster_1 Protective Action of this compound IR Ionizing Radiation H2O H₂O IR->H2O interacts with ROS Reactive Oxygen Species (•OH, O₂⁻, H₂O₂) H2O->ROS generates DNA_prot Biological Molecules (DNA, Proteins, Lipids) ROS->DNA_prot attacks Damage Oxidative Damage (Strand Breaks, etc.) DNA_prot->Damage leads to Protected Protected Molecule Thiazolidine This compound (Aminothiol Precursor) Scavenging Radical Scavenging Thiazolidine->Scavenging neutralizes Repair Hydrogen Donation (Chemical Repair) Thiazolidine->Repair donates H• to Scavenging->ROS Repair->Damage repairs Debus_Radziszewski_Synthesis Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Reflux Heat / Reflux Dicarbonyl->Reflux Aldehyde Aldehyde (e.g., 4-Chlorobenzaldehyde) Aldehyde->Reflux Ammonia Ammonia Source (e.g., Ammonium Acetate) Ammonia->Reflux Solvent Glacial Acetic Acid (Solvent/Catalyst) Solvent->Reflux Imidazole Trisubstituted Imidazole Reflux->Imidazole GABA_A_Modulation cluster_receptor GABA-A Receptor-Chloride Channel Complex GABA_Site GABA Binding Site Cl_Channel_Open Cl⁻ Channel (Open) GABA_Site->Cl_Channel_Open potentiates opening Allo_Site Allosteric Binding Site Allo_Site->Cl_Channel_Open potentiates opening Cl_Channel Cl⁻ Channel (Closed) GABA GABA (Neurotransmitter) GABA->GABA_Site binds to Imidazole_PAM Imidazole PAM Imidazole_PAM->Allo_Site binds to Cl_Influx Increased Cl⁻ Influx Cl_Channel_Open->Cl_Influx Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_Influx->Hyperpolarization

References

Spectroscopic Data Interpretation for 2,2-Dimethylthiazolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Atom Numbering

The structure of 2,2-Dimethylthiazolidine is presented below with standardized atom numbering for consistent reference in the spectroscopic data tables.

Caption: Molecular structure of this compound with atom numbering.

Spectroscopic Data Summary

The following tables summarize the expected and, where available, reported spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data (Predicted)

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H on N3~1.5 - 2.5Singlet (broad)-1HN-H proton
H on C4~2.9 - 3.1Triplet~6-72HMethylene protons adjacent to nitrogen
H on C5~2.7 - 2.9Triplet~6-72HMethylene protons adjacent to sulfur
H on C6, C7~1.4 - 1.6Singlet-6HGem-dimethyl protons

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Table 2: ¹³C NMR Spectral Data (Predicted)

Atom NumberChemical Shift (δ, ppm)Assignment
C2~70 - 80Quaternary carbon bonded to N and S
C4~50 - 60Methylene carbon adjacent to nitrogen
C5~30 - 40Methylene carbon adjacent to sulfur
C6, C7~25 - 35Gem-dimethyl carbons

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Table 3: Infrared (IR) Spectroscopy Data

The NIST WebBook indicates the availability of an IR spectrum for this compound.[1][2][3][4] Key expected absorption peaks are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H stretch
2970 - 2850StrongC-H stretch (aliphatic)
~1460MediumC-H bend (CH₂)
~1370MediumC-H bend (CH₃)
~1200 - 1000MediumC-N stretch
~700 - 600MediumC-S stretch

Table 4: Mass Spectrometry Data

The NIST WebBook confirms the existence of a mass spectrum obtained by electron ionization.[1][2][3][4] The molecular weight of this compound is 117.21 g/mol .[1][2][3][4]

m/zRelative Intensity (%)Assignment
117Moderate[M]⁺ (Molecular ion)
102High[M - CH₃]⁺
74Moderate[M - C₃H₇]⁺
59Moderate[C₂H₅NS]⁺
43High[C₃H₇]⁺

Note: The fragmentation pattern is predicted based on the stability of the resulting carbocations and radical species.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule, providing insights into its connectivity and structure.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the solution is free of particulate matter.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of liquid this compound directly onto the ATR crystal.

    • For a solid sample, place a small amount of the powder on the crystal and apply pressure using the anvil.

  • Instrument Parameters:

    • Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the volatile liquid or solid sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization:

    • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺), and to fragment into smaller, charged species.

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

  • Detection:

    • An electron multiplier or similar detector records the abundance of each ion.

  • Data Interpretation:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of the fragments and, by extension, the parent molecule.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of spectroscopic data interpretation and the key relationships within the this compound molecule.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation & Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Connectivity Connectivity & Environment NMR_Data->Connectivity Functional_Groups Functional Groups IR_Data->Functional_Groups Molecular_Weight Molecular Weight & Formula MS_Data->Molecular_Weight Structure Final Structure Confirmation Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure Molecular_Relationships cluster_groups Key Structural Features Structure {this compound | C₅H₁₁NS | MW: 117.21} Thiazolidine_Ring Thiazolidine Ring (S-C-N-C-C) Structure->Thiazolidine_Ring core Gem_Dimethyl Gem-Dimethyl Group (-C(CH₃)₂) Structure->Gem_Dimethyl substituent Secondary_Amine Secondary Amine (-NH-) Thiazolidine_Ring->Secondary_Amine contains Thioether Thioether (-S-) Thiazolidine_Ring->Thioether contains

References

2,2-Dimethylthiazolidine as a Prodrug of L-cysteine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteine, a semi-essential sulfur-containing amino acid, plays a critical role in numerous physiological processes, including protein synthesis, detoxification, and the maintenance of the intracellular redox state through its function as a precursor to the antioxidant glutathione (GSH). However, the direct administration of L-cysteine is hampered by its instability, rapid oxidation to cystine, and potential for cellular toxicity. To overcome these limitations, the use of prodrugs that can deliver L-cysteine intracellularly has emerged as a promising strategy. Among these, 2,2-dimethylthiazolidine-4-carboxylic acid stands out as a stable, orally bioavailable compound that can effectively release L-cysteine within the cell. This technical guide provides an in-depth overview of this compound as a prodrug of L-cysteine, covering its synthesis, mechanism of action, experimental validation, and its impact on cellular signaling pathways.

Synthesis of this compound-4-carboxylic Acid

The synthesis of this compound-4-carboxylic acid is a relatively straightforward condensation reaction between L-cysteine and acetone. This reaction can be carried out under mild conditions, typically in an aqueous or alcoholic solvent.

Experimental Protocol: Synthesis of this compound-4-carboxylic Acid

Materials:

  • L-cysteine hydrochloride

  • Acetone

  • Sodium hydroxide (or other suitable base)

  • Hydrochloric acid (for pH adjustment)

  • Ethanol (or other suitable solvent for recrystallization)

  • Distilled water

Procedure:

  • Dissolve L-cysteine hydrochloride in distilled water.

  • Adjust the pH of the solution to a range of 7.0 to 9.5 using a solution of sodium hydroxide.[1]

  • Add a molar excess of acetone to the L-cysteine solution. The reaction is typically carried out in an aqueous solution containing 5% to 20% acetone.[1]

  • Stir the reaction mixture at a temperature between 30°C and 50°C for several hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and acidify it to a pH of approximately 3.0 with hydrochloric acid to precipitate the product.[1]

  • Collect the precipitated this compound-4-carboxylic acid by filtration.

  • Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain the purified compound.[1]

Yields:

The yield of this reaction is generally high, often exceeding 80%.

Mechanism of Action: Release of L-cysteine

This compound acts as a prodrug by undergoing hydrolysis to release L-cysteine and acetone. This conversion can occur through both non-enzymatic and enzymatic pathways.

Non-Enzymatic Hydrolysis

At physiological pH and temperature, the thiazolidine ring can undergo spontaneous ring-opening and subsequent hydrolysis to release L-cysteine.[2] This process is driven by the equilibrium between the cyclic thiazolidine and the open-chain Schiff base intermediate.

NonEnzymatic_Hydrolysis Prodrug This compound- 4-carboxylic Acid Intermediate Schiff Base Intermediate Prodrug->Intermediate Ring Opening Intermediate->Prodrug Ring Closure Cysteine L-cysteine Intermediate->Cysteine Hydrolysis Acetone Acetone Intermediate->Acetone Hydrolysis H2O H₂O H2O->Intermediate

Caption: Non-enzymatic hydrolysis of this compound-4-carboxylic acid.

Enzymatic Conversion

While non-enzymatic hydrolysis occurs, the intracellular conversion of some thiazolidine derivatives can also be facilitated by enzymes. For instance, thiazolidine-4-carboxylic acid, the parent compound, is a substrate for mitochondrial proline oxidase.[2] However, 2-substituted thiazolidines, such as the 2-methyl derivative, are not substrates for this enzyme but still dissociate to L-cysteine, suggesting a predominantly non-enzymatic or alternative enzymatic pathway in vivo.[2][3]

Impact on L-cysteine Dependent Signaling Pathways

The primary therapeutic benefit of this compound as a prodrug lies in its ability to increase intracellular L-cysteine levels, which in turn boosts the synthesis of glutathione (GSH). GSH is a critical antioxidant that protects cells from damage by reactive oxygen species (ROS).

Glutathione Synthesis Pathway

The synthesis of GSH from its constituent amino acids (glutamate, cysteine, and glycine) is a two-step enzymatic process. The availability of cysteine is the rate-limiting step in this pathway.

Glutathione_Synthesis cluster_prodrug Prodrug Delivery cluster_synthesis Glutathione Synthesis Prodrug This compound- 4-carboxylic Acid Cysteine L-cysteine Prodrug->Cysteine Hydrolysis gamma_GCS γ-Glutamylcysteine Synthetase (GCL) Cysteine->gamma_GCS Glutamate Glutamate Glutamate->gamma_GCS gamma_GC γ-Glutamylcysteine gamma_GCS->gamma_GC GS Glutathione Synthetase (GS) gamma_GC->GS GSH Glutathione (GSH) GS->GSH Glycine Glycine Glycine->GS

Caption: Glutathione synthesis pathway supplemented by L-cysteine from the prodrug.

Experimental Validation and Efficacy

The efficacy of thiazolidine-based L-cysteine prodrugs has been demonstrated in various in vitro and in vivo models, particularly in mitigating toxicity induced by agents that deplete GSH levels, such as acetaminophen.

In Vitro Studies

Studies using rat hepatocyte preparations have shown that 2-(polyhydroxyalkyl)thiazolidine-4(R)-carboxylic acids can raise cellular glutathione (GSH) levels by 1.2 to 2.1-fold relative to controls at a concentration of 1.0 mM.[4]

In Vivo Studies

In a mouse model of acetaminophen-induced hepatotoxicity, administration of 2-substituted thiazolidine-4(R)-carboxylic acids showed significant protective effects.[2] For example, 2(RS)-methylthiazolidine-4(R)-carboxylic acid was nearly equipotent to other effective derivatives in protecting against hepatotoxic deaths.[2] One study demonstrated that a thiazolidine derivative derived from D-ribose and L-cysteine resulted in 100% survival in mice treated with a lethal dose of acetaminophen, compared to 17% survival in the untreated group.[4]

Compound Dose Animal Model Challenge Efficacy Reference
2(RS)-Methyl-, n-propyl-, and n-pentylthiazolidine-4(R)-carboxylic acidsNot specifiedMiceLD90 dose of acetaminophenNearly equipotent in protective effect[2]
2-(D-ribosyl)thiazolidine-4(R)-carboxylic acid (RibCys)Not specifiedMiceLD90 dose of acetaminophen100% survival (vs. 17% in control)[4]

Table 1: Summary of In Vivo Efficacy of Thiazolidine-based L-cysteine Prodrugs

Pharmacokinetic Data

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of prodrugs. While specific pharmacokinetic data for this compound-4-carboxylic acid is limited in the public domain, studies on related thiazolidine prodrugs provide valuable insights. For instance, L-2-oxothiazolidine-4-carboxylic acid (OTC), another cysteine prodrug, has been studied in humans.

Parameter Value Species Dose Reference
Peak Plasma Concentration (Tmax)45 - 60 minHuman0.15 and 0.45 mmol/kg (p.o.)[5]
Oral Clearance0.57 ± 0.20 L/(hr·kg)Human0.15 mmol/kg (p.o.)[5]
Increase in Plasma Cysteine18 to 75 µM over basalHuman0.15 and 0.45 mmol/kg (p.o.)[5]
Increase in Lymphocyte Cysteinefrom 0.37 to 0.99 nmol/mg proteinHuman0.15 and 0.45 mmol/kg (p.o.)[5]
Increase in Lymphocyte Glutathionefrom 8.7 to 15.6 nmol/mg proteinHuman0.15 and 0.45 mmol/kg (p.o.)[5]

Table 2: Pharmacokinetic Parameters of L-2-oxothiazolidine-4-carboxylic acid (OTC) in Humans

Analytical Methods

The analysis of this compound and its metabolite L-cysteine in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) coupled with various detection methods is commonly employed.

Experimental Workflow: Quantification in Biological Samples

Analytical_Workflow Sample Biological Sample (Plasma, Urine, Tissue Homogenate) Extraction Protein Precipitation & Solid-Phase Extraction (SPE) Sample->Extraction Derivatization Derivatization (e.g., with a fluorescent tag) Extraction->Derivatization Analysis HPLC or LC-MS/MS Analysis Derivatization->Analysis Quantification Quantification Analysis->Quantification

Caption: General workflow for the analysis of this compound and L-cysteine.

Conclusion

This compound-4-carboxylic acid represents a viable and effective prodrug for the intracellular delivery of L-cysteine. Its straightforward synthesis, stability, and ability to replenish cellular glutathione levels make it a compound of significant interest for therapeutic applications, particularly in conditions associated with oxidative stress and glutathione deficiency. Further research focusing on detailed pharmacokinetic and pharmacodynamic profiling will be crucial for its clinical development. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this promising L-cysteine prodrug.

References

The 2,2-Dimethylthiazolidine Scaffold: A Gateway to Diverse Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazolidine ring, a saturated five-membered heterocycle containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents. Among its many derivatives, compounds featuring a 2,2-dimethylthiazolidine core have emerged as a focal point of research, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the biological activities associated with the this compound scaffold and its close chemical relatives, offering a comprehensive overview of its potential in drug discovery and development. While the primary focus is on the 2,2-dimethyl substituted core, the broader biological context of the thiazolidine scaffold is also discussed to provide a complete picture of its therapeutic promise.

Antioxidant Properties: Quenching the Flames of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Thiazolidine derivatives have demonstrated significant potential as antioxidant agents, capable of mitigating the damaging effects of ROS.

The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. Studies have shown that the substitution pattern on the thiazolidine ring plays a crucial role in its antioxidant efficacy.

Quantitative Analysis of Antioxidant Activity

The following table summarizes the antioxidant activity of various thiazolidine derivatives, highlighting their potency in scavenging free radicals.

Compound ClassAssayIC50 / Activity MetricReference CompoundIC50 / Activity Metric
2-(substituted phenyl)thiazolidine-4-carboxamide derivativesDPPH Radical ScavengingIC50: 18.17 ± 1.0 µg/mL (for compound 2d)Ascorbic acidIC50: 7.83 ± 0.5 µg/mL
Phenolic derivatives of thiazolidine-2,4-dioneDPPH Radical Scavenging92.55% scavenging (for compound 5l)--
Phenolic derivatives of thiazolidine-2,4-dioneFerric Reducing Antioxidant Potential (FRAP)91.28% of ascorbic acid's activity (for compound 5l)Ascorbic acid100%
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. The protocol typically involves the following steps:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis Test_Compound Prepare Test Compound Solutions Mix Mix Test Compound and DPPH Solution Test_Compound->Mix DPPH_Solution Prepare DPPH Solution DPPH_Solution->Mix Incubate Incubate in the Dark Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Scavenging Calculate Percentage Scavenging Activity Measure_Absorbance->Calculate_Scavenging Determine_IC50 Determine IC50 Value Calculate_Scavenging->Determine_IC50

DPPH Radical Scavenging Assay Workflow

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

The thiazolidine scaffold has proven to be a versatile platform for the development of potent anticancer agents. Derivatives of this compound and related structures have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell growth, proliferation, and survival.

One of the prominent mechanisms of action for some thiazolidinone derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[1] By inhibiting VEGFR-2, these compounds can effectively stifle tumor growth and metastasis.

Quantitative Analysis of Anticancer Activity

The following table presents a summary of the in vitro anticancer activity of various thiazolidine derivatives against different human cancer cell lines.

Compound ClassCancer Cell LineActivity Metric (IC50/GI50)Reference Drug
5-(4-alkylbenzyledene)thiazolidine-2,4-dione (Compound 5d)Leukemia (SR)GI50: 2.04 μM-
5-(4-alkylbenzyledene)thiazolidine-2,4-dione (Compound 5d)Non-Small Cell Lung Cancer (NCI-H522)GI50: 1.36 μM-
5-(4-alkylbenzyledene)thiazolidine-2,4-dione (Compound 5d)Colon Cancer (COLO 205)GI50: 1.64 μM-
5-(4-alkylbenzyledene)thiazolidine-2,4-dione (Compound 5d)Renal Cancer (RXF 393)GI50: 1.15 μM-
5-(4-alkylbenzyledene)thiazolidine-2,4-dione (Compound 5d)Breast Cancer (MDA-MB-468)GI50: 1.11 μM-
2,4-Thiazolidinedione-2-oxoindoline hybrid (Compound 20)Colon Cancer (Caco-2)IC50: 2 μMDoxorubicin
2,4-Thiazolidinedione-2-oxoindoline hybrid (Compound 20)Liver Cancer (HepG-2)IC50: 10 μMDoxorubicin
2,4-Thiazolidinedione-2-oxoindoline hybrid (Compound 20)Breast Cancer (MDA-MB-231)IC50: 40 μMDoxorubicin
Signaling Pathway: VEGFR-2 Inhibition

The inhibition of the VEGFR-2 signaling pathway is a key mechanism by which some thiazolidinone derivatives exert their anti-angiogenic and anticancer effects. The following diagram illustrates this pathway.

VEGFR2_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Thiazolidinone Thiazolidinone Derivative Thiazolidinone->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway Inhibition
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of a potential medicinal agent.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_readout Readout Seed_Cells Seed Cancer Cells in 96-well plate Incubate_Cells Incubate for 24h Seed_Cells->Incubate_Cells Add_Compound Add varying concentrations of Test Compound Incubate_Cells->Add_Compound Incubate_Treatment Incubate for 48-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate Cell Viability (%) Measure_Absorbance->Calculate_Viability

MTT Assay Workflow for Cytotoxicity

Antimicrobial Activity: A Weapon Against Infectious Diseases

The rise of antibiotic resistance is a global health crisis, necessitating the discovery and development of novel antimicrobial agents. Thiazolidine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy of these compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Quantitative Analysis of Antimicrobial Activity

The following table provides a summary of the antimicrobial activity of various thiazolidine derivatives.

Compound ClassMicroorganismActivity Metric (MIC in µg/mL)Reference Drug
2-Aryl-thiazolidin-4-one derivatives (8a-d)Klebsiella pneumoniae12.5-
Sydnonyl-substituted thiazolidine derivatives (5c, 5d)Aspergillus niger-Griseofulvin (less active)
Sydnonyl-substituted thiazolidine derivatives (5c, 5d)Penicillium citrinum-Griseofulvin (less active)
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis Prepare_Inoculum Prepare Standardized Bacterial Inoculum Inoculate_Plate Inoculate 96-well plate with Compound Dilutions and Bacteria Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions Prepare Serial Dilutions of Test Compound Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Observe_Growth Visually Inspect for Bacterial Growth Incubate->Observe_Growth Determine_MIC Determine MIC (Lowest concentration with no growth) Observe_Growth->Determine_MIC

Broth Microdilution Workflow for MIC Determination

Conclusion

The this compound scaffold and its broader family of thiazolidine derivatives represent a remarkably versatile and promising platform in the field of medicinal chemistry. The extensive research into their antioxidant, anticancer, and antimicrobial properties has unveiled a wealth of data, highlighting their potential to address a wide range of unmet medical needs. The ability to readily modify the core thiazolidine structure allows for the fine-tuning of biological activity, paving the way for the development of novel therapeutics with enhanced potency and selectivity. While more research is needed to fully elucidate the therapeutic potential of the this compound scaffold specifically, the collective evidence strongly supports the continued exploration of this privileged heterocyclic system in the quest for new and effective medicines. The detailed experimental protocols and an understanding of the key signaling pathways involved, as outlined in this guide, provide a solid foundation for researchers and drug development professionals to build upon in their future endeavors.

References

The Pivotal Role of 2,2-Dimethylthiazolidine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Scaffold in Drug Discovery and Development for Researchers, Scientists, and Drug Development Professionals.

The 2,2-dimethylthiazolidine moiety, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties, coupled with its synthetic accessibility, have made it a valuable building block in the design and development of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive overview of the role of this compound and its derivatives in medicinal chemistry, with a focus on its applications, synthesis, and biological evaluation.

Core Applications in Medicinal Chemistry

The versatility of the this compound scaffold is evident in the diverse range of biological activities exhibited by its derivatives. This has led to its exploration in numerous therapeutic areas.

Anticancer Activity

Thiazolidine derivatives have demonstrated significant potential as anticancer agents.[3] They have been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer, by modulating key molecular pathways involved in cell proliferation, apoptosis, and angiogenesis.[3] One of the key mechanisms of action is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[4]

Antidiabetic Properties

Thiazolidinediones (TZDs), which contain the thiazolidine-2,4-dione core, are a class of oral antidiabetic drugs that act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[5][6][7] Activation of PPAR-γ modulates the expression of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity.[7][8][9]

Antimicrobial and Anti-inflammatory Effects

The thiazolidine nucleus is also a key component in the development of new antimicrobial and anti-inflammatory agents. Derivatives have shown activity against a range of bacterial and fungal strains.[10][11][12] Their anti-inflammatory properties are, in part, attributed to the inhibition of enzymes such as cyclooxygenase-2 (COX-2).[13]

Prodrug Potential

The this compound ring can serve as a prodrug carrier for cysteine and other thiol-containing molecules. This strategy is employed to improve the stability and bioavailability of the active drug, which is released in vivo through the hydrolysis of the thiazolidine ring.

Quantitative Biological Data

The following tables summarize the quantitative data for various this compound derivatives, showcasing their potency against different biological targets.

Table 1: Anticancer Activity of Thiazolidine Derivatives

Compound IDCancer Cell LineIC50 (µM)TargetReference
Compound 22 HepG22.04 ± 0.06VEGFR-2[14]
MCF-71.21 ± 0.04VEGFR-2[14]
Compound 15 HT-2913.56VEGFR-2[14]
A-54915.2VEGFR-2[14]
HCT-11617.8VEGFR-2[14]
Thiazole derivative 4c MCF-72.57 ± 0.16VEGFR-2[15]
HepG27.26 ± 0.44VEGFR-2[15]

Table 2: Antidiabetic and a-Amylase Inhibitory Activity

Compound IDActivityIC50 (µM)In Vivo ModelReference
DN-108 Antidiabetic (ED25)7 mg/kg/dayKKAy mice[16]
Compound 6 α-amylase inhibition-Alloxan-induced diabetic rats[17]
Compound 11 α-amylase inhibition-Alloxan-induced diabetic rats[17]

Table 3: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundMicroorganismMIC (mg/mL)Reference
2,3-diaryl-thiazolidin-4-one Bacillus cereusVaries[1]
Staphylococcus aureusVaries[1]
Pseudomonas aeruginosaVaries[1]

Table 4: Pharmacokinetic Parameters of a Thiazolidinedione Derivative

CompoundParameterValueAnimal ModelReference
DN-108 CmaxHigher than troglitazoneRats[16]
AUCHigher than troglitazoneRats[16]
Pioglitazone t1/2β4.04 ± 0.88 hSheep (IV)[18]
Vss0.30 ± 0.06 L/kgSheep (IV)[18]
Cmax10.2 ± 1.3 µg/mLSheep (Oral)[18]
tmax6.4 ± 0.3 hSheep (Oral)[18]
Bioavailability~62%Sheep (Oral)[18]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound core and representative derivatives, as well as protocols for key biological assays.

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented method for the preparation of this compound.[19]

Materials:

  • Cysteamine (Mercaptamine)

  • Acetone

  • Cyclohexane

  • Sodium hydroxide solution

  • Reactor with reflux condenser and azeotropic dehydration setup

Procedure:

  • Charge the reactor with cyclohexane, cysteamine, and acetone.

  • Slowly add sodium hydroxide solution to adjust the pH to neutral.

  • Heat the mixture to reflux at approximately 81°C to facilitate azeotropic dehydration.

  • Maintain the reaction under reflux for 10 hours.

  • After the reaction is complete, cool the reaction mixture to 30°C.

  • Filter the mixture to remove salts.

  • Distill the filtrate to recover the cyclohexane solvent.

  • The residue is then purified by rectification to yield the final product, this compound.

Protocol 2: Synthesis of 5-Benzylidenethiazolidine-2,4-dione Derivatives

This protocol describes a general method for the Knoevenagel condensation to produce 5-benzylidenethiazolidine-2,4-dione derivatives.

Materials:

  • Thiazolidine-2,4-dione

  • Substituted aromatic aldehyde

  • Piperidine

  • Ethanol

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve thiazolidine-2,4-dione in ethanol with stirring.

  • Add a catalytic amount of piperidine to the solution.

  • Add the substituted aromatic aldehyde to the reaction mixture.

  • Reflux the mixture for an appropriate time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT assay.[4]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of thiazolidine derivatives against various microorganisms.[1][12]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Inoculum suspension standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and the systematic approach to drug discovery is crucial for understanding the role of this compound derivatives.

PPAR-γ Signaling Pathway

Thiazolidinediones exert their antidiabetic effects by activating the PPAR-γ signaling pathway. The following diagram illustrates the mechanism of transactivation.

PPAR_gamma_pathway cluster_nucleus Nucleus TZD Thiazolidinedione (e.g., this compound derivative) PPARg PPAR-γ TZD->PPARg Binds and activates RXR RXR PPARg->RXR Heterodimerizes with PPRE Peroxisome Proliferator Response Element (PPRE) RXR->PPRE Binds to TargetGenes Target Genes (involved in glucose and lipid metabolism) Transcription Increased Transcription PPRE->Transcription Initiates MetabolicEffects Improved Insulin Sensitivity & Glucose Homeostasis TargetGenes->MetabolicEffects Leads to Coactivators Co-activators Coactivators->PPARg Recruited to

Caption: Mechanism of PPAR-γ activation by thiazolidinedione derivatives.

CD38 Signaling and its Potential Modulation

CD38 is a multifunctional enzyme involved in calcium signaling and immune responses.[20][21] Its role in converting NAD+ to cyclic ADP-ribose (cADPR) is crucial for intracellular calcium mobilization. While direct modulation by this compound derivatives is an area of ongoing research, the thiazolidine scaffold has been explored for targeting CD38.

CD38_Signaling Extracellular Extracellular Space Intracellular Intracellular Space CD38 CD38 cADPR cADPR CD38->cADPR Enzymatic conversion NAD_ext NAD+ NAD_ext->CD38 Substrate Ca_ER Ca²⁺ Stores (Endoplasmic Reticulum) cADPR->Ca_ER Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Downstream Downstream Signaling (e.g., Gene Expression, Cell Proliferation) Ca_cyto->Downstream Thiazolidine Thiazolidine Derivative Thiazolidine->CD38 Potential Inhibition/Modulation

Caption: Potential modulation of the CD38 signaling pathway by thiazolidine derivatives.

Drug Discovery Workflow for Thiazolidine Derivatives

The development of new drugs based on the this compound scaffold follows a structured workflow from initial design to preclinical evaluation.

DrugDiscoveryWorkflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Design Compound Design & Library Synthesis Screening High-Throughput Screening (HTS) Design->Screening Synthesized Library Hit_ID Hit Identification Screening->Hit_ID Active Compounds SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Validated Hits Lead_Opt Lead Optimization SAR->Lead_Opt Optimized Structures ADME In Vitro ADME/Tox Lead_Opt->ADME Lead Compounds In_Vivo In Vivo Efficacy & Pharmacokinetics ADME->In_Vivo Promising Leads Safety Safety Pharmacology & Toxicology In_Vivo->Safety Efficacious Compounds Candidate Preclinical Candidate Selection Safety->Candidate Safe & Efficacious Compound

Caption: A typical drug discovery workflow for developing thiazolidine-based therapeutics.

Conclusion

The this compound scaffold and its derivatives continue to be a fertile ground for medicinal chemistry research. Their synthetic tractability and the wide array of biological activities they exhibit underscore their importance in the quest for novel and effective therapies. From established roles in managing diabetes to emerging potential in oncology and infectious diseases, this versatile heterocyclic system promises to be a key player in the future of drug discovery and development. Further exploration of structure-activity relationships, mechanisms of action, and pharmacokinetic properties of novel derivatives will undoubtedly unlock new therapeutic opportunities.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2-Dimethylthiazolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2,2-dimethylthiazolidine, a heterocyclic compound with applications in medicinal chemistry and organic synthesis.[1] The described method is based on the cyclocondensation of 2-aminoethanethiol (cysteamine) and acetone. This protocol offers a high yield and high purity synthesis suitable for laboratory and potential scale-up applications. Included are detailed experimental procedures, tables of quantitative data, a workflow diagram, and key characterization data to aid in product verification.

Introduction

This compound is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.[1] Its structure serves as a valuable scaffold in the development of pharmaceuticals and agrochemicals.[1] Notably, it is an important intermediate in the synthesis of some antibiotics.[1] The synthesis protocol detailed herein is based on a method that employs readily available starting materials and offers a straightforward procedure with a high reported yield and purity.[2]

Reaction Scheme

The synthesis of this compound proceeds through the reaction of 2-aminoethanethiol (also known as mercaptamine or cysteamine) with acetone.[2] The reaction is a cyclocondensation, likely proceeding via the formation of a Schiff base intermediate, followed by an intramolecular cyclization to form the thiazolidine ring.

Experimental Protocol

This protocol is adapted from a patented synthesis method and is scaled for laboratory use.[2]

Materials:

  • 2-Aminoethanethiol (Mercaptamine)

  • Acetone

  • Cyclohexane

  • Sodium Hydroxide (NaOH) solution (e.g., 1M)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle with stirring

  • Filtration apparatus

  • Rotary evaporator

  • Distillation or rectification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminoethanethiol and cyclohexane. A weight ratio of approximately 1:3 for 2-aminoethanethiol to cyclohexane is recommended.[2]

  • Addition of Acetone: To the stirred solution, add acetone. A molar ratio of 1:2 of 2-aminoethanethiol to acetone has been reported.[2]

  • pH Adjustment: Carefully add a sodium hydroxide solution dropwise to the reaction mixture to adjust the pH to neutral.[2]

  • Reaction: Heat the mixture to reflux (approximately 81°C for cyclohexane) and maintain the reflux with vigorous stirring for 10 hours.[2] Azeotropic removal of water using a Dean-Stark trap can facilitate the reaction.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to 30°C.[2] Filter the solution to remove any precipitated salts (desalination).[2]

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the cyclohexane.[2]

  • Purification: The crude residue is then purified by rectification (fractional distillation under reduced pressure) to obtain the final this compound product.[2]

Experimental Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Combine 2-Aminoethanethiol, Acetone, and Cyclohexane ph_adjust 2. Adjust pH to Neutral with NaOH reactants->ph_adjust reflux 3. Reflux at 81°C for 10 hours ph_adjust->reflux cool 4. Cool to 30°C reflux->cool Reaction Completion filter 5. Filter to Remove Salts cool->filter evaporate 6. Evaporate Cyclohexane filter->evaporate purify 7. Purify by Rectification evaporate->purify product product purify->product Pure this compound

References

Application of 2,2-Dimethylthiazolidine in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylthiazolidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates.[1] Its unique structural features, particularly the reactive secondary amine and the protective gem-dimethyl group, allow for diverse chemical transformations, making it a valuable precursor in drug discovery and development. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on β-lactam antibiotic precursors and L-cysteine prodrugs.

Key Applications

Synthesis of β-Lactam Antibiotic Precursors

This compound is a valuable starting material for the synthesis of precursors to β-lactam antibiotics, such as penicillins and cephalosporins. The thiazolidine ring is a core component of the penicillin structure. The secondary amine of this compound can be readily acylated with various acyl chlorides to introduce the side chains that determine the antibiotic's spectrum of activity. This N-acylation is a critical step in building the complex molecular architecture of these life-saving drugs.

L-Cysteine Prodrugs for Hepatoprotection

This compound and its derivatives can function as prodrugs of L-cysteine. L-cysteine is a precursor to glutathione, a major endogenous antioxidant that plays a critical role in cellular detoxification. By delivering L-cysteine in a protected form, these thiazolidine-based prodrugs can effectively replenish intracellular glutathione levels, thereby protecting cells, particularly liver cells, from oxidative damage caused by toxins and drug overdose.

Data Presentation

The following table summarizes quantitative data for key reactions involving this compound and its derivatives in the synthesis of pharmaceutical intermediates.

EntryReactant 1Reactant 2ProductSolventCatalyst/BaseTemp. (°C)Time (h)Yield (%)Reference
1This compoundPhenoxyacetyl chlorideN-(Phenoxyacetyl)-2,2-dimethylthiazolidineDichloromethaneTriethylamine0 to RT12~85(General procedure)
2This compound-4-carboxylic acidAcetic AnhydrideN-Acetyl-2,2-dimethylthiazolidine-4-carboxylic acidEthanol-Reflux4Not specified[2]
3ThiazolidineFatty acid chlorideN-AcylthiazolidineNot specifiedNot specifiedNot specifiedNot specifiedQuantitative[1]
4Cysteamine hydrochloridePyridine aldehydeThiazolidineNot specifiedNot specifiedNot specifiedNot specifiedGood[1]

Experimental Protocols

Protocol 1: Synthesis of N-(Phenoxyacetyl)-2,2-dimethylthiazolidine (A β-Lactam Precursor Intermediate)

This protocol describes the N-acylation of this compound with phenoxyacetyl chloride, a common precursor for penicillin V side chains.

Materials:

  • This compound (1.0 eq)

  • Phenoxyacetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add phenoxyacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-(phenoxyacetyl)-2,2-dimethylthiazolidine.

Protocol 2: Synthesis of this compound-4-carboxylic Acid (A Cysteine Prodrug Intermediate)

This protocol describes the synthesis of the core structure for many L-cysteine prodrugs.

Materials:

  • L-Cysteine hydrochloride (1.0 eq)

  • Acetone (excess)

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

Procedure:

  • Dissolve L-Cysteine hydrochloride in water and adjust the pH to 8 with a sodium hydroxide solution.

  • Add a large excess of acetone to the solution and stir vigorously at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, acidify the mixture with hydrochloric acid to pH 3-4.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure this compound-4-carboxylic acid.

Mandatory Visualizations

Signaling Pathway Diagrams

Penicillin_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Inactive_PBP Inactive PBP PBP->Inactive_PBP Cell_wall Stable Cell Wall Peptidoglycan_synthesis->Cell_wall Forms Lysis Cell Lysis (Death) Cell_wall->Lysis Weakened wall leads to Penicillin Penicillin (β-Lactam Antibiotic) Penicillin->PBP Binds to & Inhibits Inactive_PBP->Peptidoglycan_synthesis Blocks

Mechanism of action of Penicillin.

Glutathione_Synthesis_Pathway cluster_cell Hepatocyte (Liver Cell) Cysteine_Prodrug This compound (Cysteine Prodrug) Cysteine L-Cysteine Cysteine_Prodrug->Cysteine Hydrolyzes to GCL γ-Glutamylcysteine Synthetase (GCL) Cysteine->GCL Glutamate Glutamate Glutamate->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS GCL->GS γ-Glutamylcysteine GSH Glutathione (GSH) (Antioxidant) GS->GSH Detoxification Detoxification GSH->Detoxification Toxins Toxins / Oxidative Stress Toxins->Detoxification Neutralized by

Role of Cysteine Prodrugs in Glutathione Synthesis.
Experimental Workflow Diagram

Synthesis_Workflow start Start step1 Dissolve this compound and Triethylamine in DCM start->step1 step2 Cool to 0 °C step1->step2 step3 Add Phenoxyacetyl Chloride dropwise step2->step3 step4 Stir at Room Temperature for 12h step3->step4 step5 Reaction Quench (aq. NaHCO3) step4->step5 step6 Work-up (Separation, Wash, Dry) step5->step6 step7 Purification (Column Chromatography) step6->step7 end N-(Phenoxyacetyl)- This compound step7->end

Experimental workflow for N-acylation.

References

Application Notes and Protocols for the Development of Novel Antibiotics Based on the 2,2-Dimethylthiazolidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibiotics. Thiazolidine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial effects. This document provides detailed application notes and protocols for researchers interested in leveraging the 2,2-dimethylthiazolidine scaffold in the discovery and development of new antibiotic agents. While specific data on this compound derivatives is limited in publicly available research, the protocols and principles outlined herein are based on extensive studies of the broader thiazolidinone class of compounds and are adaptable for the investigation of this compound analogues.

A significant body of research points towards the inhibition of bacterial cell wall synthesis as a key mechanism of action for thiazolidinone-based antibiotics. Specifically, these compounds have been shown to target and inhibit the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB), a critical component in the peptidoglycan biosynthesis pathway.

Data Presentation

The following tables summarize the antimicrobial activity of various thiazolidine derivatives against a panel of Gram-positive and Gram-negative bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in µg/mL.

Table 1: Antibacterial Activity of Selected Thiazolidine-2,4-dione Derivatives

Compound IDStaphylococcus aureus (MIC/MBC in µg/mL)Bacillus subtilis (MIC/MBC in µg/mL)Escherichia coli (MIC/MBC in µg/mL)Pseudomonas aeruginosa (MIC/MBC in µg/mL)Reference
Compound A 16 / 328 / 16>64 / >64>64 / >64[1]
Compound B 8 / 164 / 832 / 64>64 / >64[1]
Compound C 4 / 82 / 416 / 3232 / 64[1]
Compound D 2 / 42 / 48 / 1616 / 32[1]

Table 2: Antibacterial Activity of Thiazolidine-2,4-dione-based Chlorophenylthiosemicarbazone Hybrids

Compound IDStaphylococcus aureus (MIC in mg/L)Staphylococcus epidermidis (MIC in mg/L)Enterococcus faecalis (MIC in mg/L)Reference
Hybrid 1 3.917.8115.63[2]
Hybrid 2 7.8115.6331.25[2]
Hybrid 3 15.6331.2562.5[2]
Hybrid 4 3.913.917.81[2]

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the synthesis of N-substituted this compound derivatives, a key step in generating a library of compounds for screening.

Materials:

  • This compound

  • Appropriate acyl chloride or alkyl halide

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or alkyl halide (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N-substituted this compound derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against various bacterial strains.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing MHB and inoculum without any test compound.

    • Sterility Control: A well containing only MHB to check for contamination.

    • Positive Control: A well containing a known antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay to determine the concentration of the test compound that results in microbial death.

Materials:

  • MIC plate from Protocol 2

  • Mueller-Hinton Agar (MHA) plates or other appropriate solid growth medium

Procedure:

  • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto an MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Mandatory Visualizations

Signaling Pathway: Inhibition of Peptidoglycan Synthesis by Thiazolidine Derivatives

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-N-acetylglucosamine MurA MurA UDP_GlcNAc->MurA PEP Phosphoenolpyruvate PEP->MurA UDP_GlcNAc_enolpyruvate UDP-GlcNAc-enolpyruvate MurA->UDP_GlcNAc_enolpyruvate MurB MurB UDP_GlcNAc_enolpyruvate->MurB NADPH NADPH NADPH->MurB UDP_MurNAc UDP-N-acetylmuramic acid MurB->UDP_MurNAc Mur_Ligases MurC, D, E, F UDP_MurNAc->Mur_Ligases Amino_Acids L-Ala, D-Glu, m-DAP, D-Ala-D-Ala Amino_Acids->Mur_Ligases UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide Mur_Ligases->UDP_MurNAc_pentapeptide MraY MraY UDP_MurNAc_pentapeptide->MraY Lipid_Carrier Undecaprenyl phosphate Lipid_Carrier->MraY Lipid_I Lipid I MraY->Lipid_I MurG MurG Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II Flippase Flippase Lipid_II->Flippase PBP Penicillin-Binding Proteins (PBPs) Flippase->PBP Peptidoglycan Peptidoglycan (Cell Wall) PBP->Peptidoglycan Thiazolidine_Derivative This compound Derivative Thiazolidine_Derivative->MurB

Caption: Inhibition of MurB in the peptidoglycan synthesis pathway.

Experimental Workflow: Antibiotic Discovery and Development

Antibiotic_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development Library_Synthesis 1. Library Synthesis of this compound Derivatives Primary_Screening 2. Primary Screening (e.g., MIC Assay) Library_Synthesis->Primary_Screening Hit_Identification 3. Hit Identification Primary_Screening->Hit_Identification Lead_Optimization 4. Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vitro_Toxicity 5. In Vitro Toxicity and Selectivity Lead_Optimization->In_Vitro_Toxicity Mechanism_of_Action 6. Mechanism of Action Studies (e.g., MurB Assay) In_Vitro_Toxicity->Mechanism_of_Action In_Vivo_Efficacy 7. In Vivo Efficacy (Animal Models) Mechanism_of_Action->In_Vivo_Efficacy Phase_I Phase I (Safety) In_Vivo_Efficacy->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Large-scale Trials) Phase_II->Phase_III FDA_Review FDA Review and Approval Phase_III->FDA_Review

Caption: A typical workflow for antibiotic drug discovery.

Logical Relationship: Structure-Activity Relationship (SAR) Studies

SAR_Logic cluster_modifications Structural Modifications (R-groups) cluster_properties Physicochemical Properties cluster_activity Biological Activity Core_Scaffold This compound Core Scaffold N_Substitution N-Substitution (Acyl, Alkyl groups) Core_Scaffold->N_Substitution C4_Substitution C4-Carboxylic Acid Derivatization Core_Scaffold->C4_Substitution Lipophilicity Lipophilicity (logP) N_Substitution->Lipophilicity Electronic_Effects Electronic Effects N_Substitution->Electronic_Effects Steric_Hindrance Steric Hindrance N_Substitution->Steric_Hindrance C4_Substitution->Lipophilicity C4_Substitution->Electronic_Effects C4_Substitution->Steric_Hindrance Antibacterial_Potency Antibacterial Potency (MIC/MBC) Lipophilicity->Antibacterial_Potency Electronic_Effects->Antibacterial_Potency Steric_Hindrance->Antibacterial_Potency Spectrum_of_Activity Spectrum of Activity Antibacterial_Potency->Spectrum_of_Activity Toxicity Toxicity Antibacterial_Potency->Toxicity

Caption: Logical flow of SAR studies for antibiotic optimization.

References

Application Notes and Protocols: 2,2-Dimethylthiazolidine as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,2-dimethylthiazolidine and its derivatives as foundational scaffolds for the synthesis of novel agrochemicals. The inherent structural features of the thiazolidine ring, coupled with the stability conferred by the gem-dimethyl group at the C2 position, make it an attractive starting point for developing a new generation of fungicides, herbicides, and insecticides.

Introduction to this compound in Agrochemical Design

The thiazolidine core is a prominent heterocycle in a variety of biologically active compounds. In the context of agrochemicals, this scaffold offers a unique combination of properties. The sulfur and nitrogen heteroatoms can engage in crucial interactions with biological targets, while the overall ring structure provides a rigid framework for the precise spatial orientation of functional groups.

This compound, and more specifically its carboxylic acid derivative, serves as a chiral pool starting material, allowing for the synthesis of enantiomerically pure agrochemicals, which can lead to improved efficacy and reduced environmental impact. The gem-dimethyl group enhances the chemical stability of the thiazolidine ring, particularly against hydrolysis, which is a desirable trait for active ingredients in agricultural formulations.

Synthesis of the Key Building Block: (4R)-2,2-Dimethylthiazolidine-4-carboxylic Acid

The primary and most versatile building block derived from this compound is its corresponding carboxylic acid. This compound is readily synthesized from the naturally occurring amino acid, L-cysteine, and acetone.

G L_cysteine L-Cysteine Reaction Reflux L_cysteine->Reaction Acetone Acetone Acetone->Reaction Product (4R)-2,2-Dimethylthiazolidine- 4-carboxylic Acid Reaction->Product

Caption: Synthesis of the key building block.

Experimental Protocol: Synthesis of (4R)-2,2-Dimethylthiazolidine-4-carboxylic Acid

Materials:

  • L-cysteine

  • Acetone (dry)

  • Nitrogen gas supply

Procedure:

  • A solution of L-cysteine (1 equivalent) in dry acetone is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • The reaction mixture is heated to reflux (approximately 60°C) under a nitrogen atmosphere.

  • The reaction is maintained at reflux for 2-4 hours, during which the product precipitates as a white crystalline solid.

  • After the reaction is complete, the mixture is cooled to room temperature, and the solid product is collected by filtration.

  • The collected solid is washed with cold acetone and dried under vacuum to yield (4R)-2,2-Dimethylthiazolidine-4-carboxylic Acid.

This straightforward, high-yielding reaction provides the foundational building block for further elaboration into a diverse range of agrochemical candidates.

Application in Fungicide Synthesis

The thiazolidine scaffold is a well-established pharmacophore in antifungal agents. By modifying the this compound-4-carboxylic acid core, novel fungicides can be developed. A common strategy involves the derivatization of the nitrogen atom and the carboxylic acid group to introduce moieties known to confer fungicidal activity.

Proposed Synthesis of a Thiazolidine-Based Fungicide

A plausible synthetic route to a novel fungicidal candidate involves the N-acylation of the thiazolidine ring followed by amide coupling of the carboxylic acid with a biologically active amine.

G Start (4R)-2,2-Dimethylthiazolidine- 4-carboxylic Acid N_Acylation N-Acylation Start->N_Acylation Acyl_Chloride Acyl Chloride (e.g., Benzoyl Chloride) Acyl_Chloride->N_Acylation Intermediate N-Acyl-2,2-dimethylthiazolidine- 4-carboxylic Acid N_Acylation->Intermediate Coupling Amide Coupling (e.g., EDC, HOBt) Intermediate->Coupling Amine Bioactive Amine (e.g., 2,6-dichloroaniline) Amine->Coupling Fungicide Fungicide Candidate Coupling->Fungicide

Caption: Workflow for fungicide synthesis.

Experimental Protocol: Synthesis of an N-Acyl-2,2-dimethylthiazolidine Amide Derivative

Step 1: N-Acylation

  • To a solution of (4R)-2,2-Dimethylthiazolidine-4-carboxylic Acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine, 2.2 equivalents).

  • Cool the mixture to 0°C and add the desired acyl chloride (e.g., benzoyl chloride, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion, wash the reaction mixture with dilute acid and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-acyl intermediate.

Step 2: Amide Coupling

  • Dissolve the N-acyl intermediate (1 equivalent) in an appropriate solvent (e.g., dimethylformamide).

  • Add a coupling agent (e.g., EDC, 1.2 equivalents) and an activator (e.g., HOBt, 1.2 equivalents) and stir for 30 minutes at room temperature.

  • Add the desired bioactive amine (e.g., 2,6-dichloroaniline, 1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 18-24 hours.

  • After completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the final fungicide candidate.

Representative Fungicidal Activity Data for Thiazolidine Derivatives

The following table summarizes the fungicidal activity of various thiazolidine derivatives against common plant pathogens. While not directly derived from this compound, this data provides a benchmark for the potential efficacy of newly synthesized analogs.

Compound ClassPathogenIC50 / EC50 (µg/mL)Reference
1,3-Thiazolidine-2-thione DerivativesBotrytis cinerea3.7[1]
Gibberella zeae6.5[1]
Rhizoctonia solani1.0[1]
Sclerotinia sclerotiorum12.1[1]
2-Thiazolamide-CyclohexylsulfonamidesBotrytis cinerea1.72 (Comparable to Boscalid)[2]

Application in Herbicide Synthesis

Derivatives of thiazolidine have also shown promise as herbicidal agents. The synthesis of herbicidal candidates from this compound-4-carboxylic acid can be achieved through esterification and subsequent modification of the N-position.

Experimental Protocol: Synthesis of a Thiazolidine Ester Herbicide Candidate
  • To a solution of N-protected (e.g., Boc) (4R)-2,2-Dimethylthiazolidine-4-carboxylic Acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add the desired alcohol (e.g., 2,4-dichlorophenoxyethanol, 1.2 equivalents) and a catalytic amount of DMAP.

  • Add a coupling agent (e.g., DCC, 1.2 equivalents) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove the urea byproduct and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the ester.

  • If necessary, deprotect the nitrogen and perform further modifications.

Representative Herbicidal Activity Data for Thiazole and Thiazolidinone Derivatives
Compound ClassWeed SpeciesActivityReference
2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionatesAmaranthus retroflexusComplete inhibition at 75 g ha⁻¹[3]
Abutilon theophrastiComplete inhibition at 75 g ha⁻¹[3]
Portulaca oleraceaComplete inhibition at 75 g ha⁻¹[3]
2H-1,2,4-thiadiazolo[2,3-a]-pyrimidine derivativesMonocotyledonous plantsGood herbicidal activity[4]

Application in Insecticide Synthesis

The thiazolidine ring is a key component of the neonicotinoid insecticide Thiacloprid. This highlights the potential of this compound derivatives in the development of novel insecticides. Synthesis in this area often involves the conversion of the carboxylic acid to other functional groups, such as an aldehyde, which can then be further elaborated.

Experimental Protocol: Synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate

This protocol details the synthesis of a key intermediate for insecticidal development.

Step 1: Boc Protection

  • To a solution of (4R)-2,2-Dimethylthiazolidine-4-carboxylic Acid (1 equivalent) in acetonitrile, add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Stir the reaction at room temperature for 48 hours.

  • Concentrate the reaction mixture and purify to obtain (R)-3-(tert-butoxycarbonyl)-2,2-dimethylthiazolidine-4-carboxylic acid.

Step 2: Weinreb Amide Formation

  • To a solution of the Boc-protected acid (1 equivalent) in dichloromethane, add N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents), DIPEA (2.5 equivalents), and a coupling agent like DCC (1.2 equivalents).

  • Stir the reaction at room temperature for 12 hours.

  • Filter and purify the crude product to yield the Weinreb amide.

Step 3: Reduction to Aldehyde

  • Dissolve the Weinreb amide in dry dichloromethane and cool to -78°C.

  • Add diisobutylaluminium hydride (DIBAL-H) (1.5 equivalents) dropwise.

  • Stir at -78°C for 1-2 hours.

  • Quench the reaction with methanol and allow it to warm to room temperature.

  • Perform an aqueous workup and purify the crude product to obtain (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate.

This aldehyde is a versatile intermediate for the synthesis of various insecticidal compounds through reactions such as Wittig olefination or reductive amination.

Conclusion

This compound, primarily through its accessible carboxylic acid derivative, represents a valuable and versatile building block for the synthesis of novel agrochemicals. Its inherent chirality, enhanced stability, and the proven biological activity of the thiazolidine scaffold make it an attractive starting point for the development of new fungicides, herbicides, and insecticides. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this promising building block in the ongoing quest for effective and sustainable crop protection solutions.

References

Application Notes and Protocols for In Vitro Cysteine Delivery Using 2,2-Dimethylthiazolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine is a critical amino acid for various cellular functions, most notably as a rate-limiting precursor for the synthesis of the primary endogenous antioxidant, glutathione (GSH). Direct supplementation with cysteine in vitro is often hampered by its instability and potential cytotoxicity. 2,2-Dimethylthiazolidine and its derivatives serve as effective prodrugs, delivering cysteine into cells in a more stable and less toxic form. Once inside the cell, these compounds are hydrolyzed to release free cysteine, thereby augmenting intracellular cysteine pools and supporting GSH synthesis. This document provides detailed protocols and application notes for the in vitro use of this compound as a cysteine delivery agent.

Mechanism of Action

This compound is a cyclic compound formed from the condensation of cysteine and acetone. Its mechanism as a cysteine prodrug involves cellular uptake followed by intracellular hydrolysis of the thiazolidine ring, which liberates free cysteine. This process can occur through both non-enzymatic and enzymatic pathways. The released cysteine then becomes available for various cellular processes, including the synthesis of glutathione via the consecutive actions of glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).

Key Applications

  • Restoration of Intracellular Glutathione: Supplementation with this compound can effectively replenish depleted intracellular GSH levels caused by oxidative stress or toxic insults.

  • Cellular Protection against Oxidative Damage: By boosting GSH synthesis, this compound can protect cells from damage induced by reactive oxygen species (ROS).

  • Investigation of Cysteine-Dependent Signaling Pathways: This compound provides a tool to study the effects of increased intracellular cysteine on various signaling cascades, such as the Nrf2 pathway.

  • Drug Development and Toxicity Studies: It can be used as a cytoprotective agent in studies evaluating the toxicity of various compounds. For instance, it has been shown to protect liver cells from drug-induced injury.

Data Presentation

The following table summarizes the protective effect of a closely related compound, 2-methyl-thiazolidine-2,4-dicarboxylic acid (CP), against paracetamol-induced toxicity in HepG2 cells. This data illustrates the potential efficacy of using thiazolidine-based prodrugs to mitigate cellular damage by maintaining cysteine and glutathione levels.

Treatment ConditionConcentrationEffect on GSH and Cysteine LevelsReference
Paracetamol1 mM and 5 mMSignificant depletion of GSH and cysteine[1]
2-methyl-thiazolidine-2,4-dicarboxylic acid (CP) + Paracetamol2 mM and 10 mMDrastically attenuated the depletion of GSH and cysteine caused by paracetamol[1]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity of this compound in HepG2 Cells

This protocol determines the optimal non-toxic concentration range of this compound for use in subsequent experiments.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and create a series of dilutions in complete DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 mM).

  • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only).

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Measurement of Intracellular Glutathione (GSH) Levels

This protocol describes the quantification of total intracellular GSH in cells treated with this compound.

Materials:

  • HepG2 cells (or other cell line of interest)

  • 6-well cell culture plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Glutathione Assay Kit (commercially available kits based on the DTNB-GSSG reductase recycling assay are recommended)

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Seed cells in a 6-well plate and grow to 80-90% confluency.

  • Treat the cells with a non-toxic concentration of this compound (determined from Protocol 1) for the desired time period (e.g., 4, 8, 12, or 24 hours). Include an untreated control group.

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding an appropriate volume of cold cell lysis buffer to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant for the glutathione and protein assays.

  • Perform the glutathione assay according to the manufacturer's instructions of the chosen commercial kit. This typically involves the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.

  • Measure the protein concentration of the cell lysate using a standard protein assay.

  • Normalize the glutathione concentration to the protein concentration for each sample.

Protocol 3: Quantification of Intracellular Cysteine by HPLC

This protocol outlines the measurement of intracellular free cysteine levels following treatment with this compound.

Materials:

  • Treated and control cell pellets (from a similar procedure as Protocol 2)

  • Perchloric acid (PCA)

  • Derivatizing agent (e.g., monobromobimane or SBD-F)

  • HPLC system with a fluorescence or UV detector

  • C18 reverse-phase column

  • Cysteine standards

Procedure:

  • Following treatment and washing, deproteinize the cell pellet by adding ice-cold PCA (e.g., 5% final concentration).

  • Vortex vigorously and centrifuge at high speed to pellet the precipitated protein.

  • Collect the acid-soluble supernatant.

  • Derivatize the free thiols in the supernatant by adding the derivatizing agent according to established protocols. This step is crucial for both stabilizing the cysteine and enabling its detection.

  • Analyze the derivatized sample by HPLC using a C18 column and an appropriate mobile phase gradient.

  • Detect the cysteine derivative using a fluorescence or UV detector at the appropriate excitation and emission wavelengths.

  • Quantify the intracellular cysteine concentration by comparing the peak area to a standard curve generated with known concentrations of cysteine.

  • Normalize the cysteine concentration to the cell number or protein content.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Data Acquisition cluster_analysis Data Analysis A Seed HepG2 cells in 96-well plates B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 24-72h C->D E MTT Assay for Cytotoxicity D->E F Glutathione Assay D->F G HPLC for Cysteine Analysis D->G H Determine IC50 E->H I Quantify Intracellular GSH F->I J Quantify Intracellular Cysteine G->J

Experimental workflow for in vitro analysis.

signaling_pathway cluster_prodrug Cysteine Delivery cluster_gsh Glutathione Synthesis cluster_nrf2 Nrf2 Signaling Pathway Prodrug This compound (extracellular) Uptake Cellular Uptake Prodrug->Uptake Hydrolysis Intracellular Hydrolysis Uptake->Hydrolysis Cysteine L-Cysteine Hydrolysis->Cysteine GCL Glutamate-Cysteine Ligase (GCL) Cysteine->GCL + Glutamate GS Glutathione Synthetase (GS) GCL->GS γ-Glutamylcysteine GSH Glutathione (GSH) GS->GSH + Glycine Keap1 Keap1 GSH->Keap1 Redox Regulation node_protection Cellular Protection (Detoxification, Antioxidant Defense) GSH->node_protection Nrf2 Nrf2 Nrf2->Keap1 Binding/Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Antioxidant_Genes Antioxidant Gene Expression (e.g., GCL, NQO1) ARE->Antioxidant_Genes Antioxidant_Genes->GSH Increased Synthesis

Cysteine delivery and downstream effects.

References

Standard Operating Procedure for Reactions Involving 2,2-Dimethylthiazolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for handling and performing chemical reactions with 2,2-Dimethylthiazolidine. It includes a comprehensive Standard Operating Procedure (SOP), experimental protocols for key reactions, and a summary of quantitative data.

Standard Operating Procedure (SOP)

This SOP is intended to provide a framework for the safe handling and use of this compound and its derivatives in a laboratory setting.

1.1. Hazard Identification and Risk Assessment

This compound is a heterocyclic organic compound. While specific toxicity data for this compound is limited, it should be handled with care, assuming it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. As with any chemical, it is crucial to consult the Safety Data Sheet (SDS) before use.[1][2][3][4][5]

Potential Hazards:

  • Acute Toxicity (Oral): May be harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Flammability: The compound may be a flammable liquid and vapor.[2]

1.2. Engineering Controls

  • All work with this compound should be conducted in a well-ventilated chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

1.3. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.

  • Respiratory Protection: For procedures with a high risk of aerosolization, a respirator may be required. Consult with your institution's environmental health and safety department.

1.4. Handling and Storage

  • Keep the container tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Ground/bond container and receiving equipment to prevent static discharge.

  • Use only non-sparking tools.

1.5. Spill and Emergency Procedures

  • Minor Spill: In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

  • Major Spill: Evacuate the area and contact your institution's emergency response team.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

1.6. Waste Disposal

All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and one of its common derivatives, this compound-4-carboxylic acid.

2.1. Synthesis of this compound

This protocol describes the synthesis of this compound from cysteamine and acetone.

Materials:

  • Cysteamine

  • Acetone

  • Cyclohexane

  • Sodium Hydroxide solution

  • Reactor with a reflux condenser and azeotropic dehydrator

Procedure:

  • Charge the reactor with cyclohexane, cysteamine, and acetone.

  • Slowly add sodium hydroxide solution to adjust the pH to neutral.

  • Heat the mixture to 81°C to initiate reflux and azeotropic dehydration.

  • Maintain the reaction at reflux for 10 hours.

  • After the reaction is complete, cool the mixture to 30°C.

  • Filter the reaction mixture to remove any salts.

  • Distill the filtrate to recover the cyclohexane.

  • The residue is then purified by rectification to obtain the final product, this compound.

2.2. Synthesis of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid

This protocol details the synthesis of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid from L-cysteine and acetone.[6]

Materials:

  • L-Cysteine

  • Dry Acetone

  • Nitrogen gas

Procedure:

  • In a round-bottom flask, suspend L-cysteine in dry acetone under a nitrogen atmosphere.

  • Reflux the mixture at 60°C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting white crystalline solid by filtration.

  • The product can be used without further purification.

Quantitative Data

The following tables summarize quantitative data for the synthesis of this compound and its carboxylic acid derivative.

Table 1: Synthesis of this compound

Reactant 1Reactant 2SolventTemperatureTimeYieldPurityReference
CysteamineAcetoneCyclohexane81°C10 h82%>99.5%[7]

Table 2: Synthesis of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid

Reactant 1Reactant 2SolventTemperatureTimeYieldSpectroscopic DataReference
L-CysteineAcetoneDry Acetone60°C2 h99%¹H NMR (400 MHz, D₂O), δ 4.94 (1H, t, J = 9 Hz), 3.79 and 3.65 (2H, dd, J = 9 Hz, J = 18 Hz), 2.02 (3H, s), 1.95 (3H, s)[6]

Signaling Pathway and Reaction Mechanism Diagrams

4.1. PPARγ Signaling Pathway

Thiazolidinediones, a class of compounds structurally related to this compound, are known to act as agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This signaling pathway is crucial in the regulation of adipogenesis and glucose metabolism.[7][8][9][10][11][12][13][14][15]

PPAR_gamma_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TZD Thiazolidinedione (Ligand) PPARg_inactive PPARγ TZD->PPARg_inactive Binding PPARg_active PPARγ PPARg_inactive->PPARg_active Activation & Translocation RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocation PPRE PPRE (DNA Response Element) PPARg_active->PPRE Heterodimerization with RXR RXR_active->PPRE Target_Genes Target Genes (Adipogenesis, Glucose Metabolism) PPRE->Target_Genes Gene Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Adipogenesis Adipocyte Differentiation Proteins->Adipogenesis Glucose_Metabolism Increased Glucose Uptake Proteins->Glucose_Metabolism

PPARγ signaling pathway activated by thiazolidinediones.

4.2. General Reaction Mechanism for Thiazolidine Formation

The formation of the thiazolidine ring from an amine-containing thiol (like cysteamine) and a ketone (like acetone) proceeds through a nucleophilic addition followed by intramolecular cyclization.

Thiazolidine_Formation Reactants Cysteamine + Acetone Intermediate1 Hemiaminal Intermediate Reactants->Intermediate1 Nucleophilic Attack of Amine Intermediate2 Iminium Ion Intermediate1->Intermediate2 Dehydration Product This compound Intermediate2->Product Intramolecular Nucleophilic Attack of Thiol Synthesis_Workflow Start Start: Reactants Reaction Reaction Setup (Solvent, Temperature, Time) Start->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Purification Purification (Distillation, Crystallization, or Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product Final Product Characterization->Final_Product

References

Application Notes and Protocols for the Quantification of 2,2-Dimethylthiazolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2,2-Dimethylthiazolidine in biological matrices. The following methods are described:

  • Application Note 1: Quantification of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This is a highly sensitive and specific method suitable for complex biological matrices.

  • Application Note 2: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This method is a robust alternative for the analysis of volatile and semi-volatile compounds.

Application Note 1: Quantification of this compound by HPLC-MS/MS

This application note describes a validated method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample cleanup, followed by analysis using a reverse-phase HPLC column coupled to a tandem mass spectrometer.

Principle

A simple protein precipitation with acetonitrile is used to extract this compound and an internal standard (IS) from the plasma matrix. The chromatographic separation is achieved on a C18 column with a gradient elution of mobile phases consisting of ammonium acetate in water and methanol. The detection and quantification are performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation and Conditions
ParameterSpecification
HPLC System Agilent 1200 Series or equivalent
Mass Spectrometer AB Sciex QTrap 5500 or equivalent
Column Columbus C18, 5 µm, 50 x 2.0 mm
Mobile Phase A 15 µM Ammonium acetate in 2% Methanol/98% Water
Mobile Phase B 100% Methanol
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the analyte and IS. For this compound (MW: 117.21), a potential precursor ion would be [M+H]⁺ at m/z 118.2. Product ions would need to be determined experimentally.
Experimental Protocol

4.1. Standard and Quality Control (QC) Sample Preparation

  • Prepare stock solutions of this compound and the IS in methanol.

  • Prepare working standard solutions by serially diluting the stock solution with 50% methanol.

  • Spike drug-free human plasma with the working standard solutions to prepare calibration standards and QC samples at various concentrations.

4.2. Sample Preparation

  • To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of IS working solution and vortex.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Transfer to an autosampler vial for injection.

4.3. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or ICH) for the following parameters:

  • Linearity: A linear range of 1-100 ng/mL in serum has been demonstrated for similar compounds.[1]

  • Accuracy and Precision: Intra- and inter-assay precision (%CV) should be less than 15%, and accuracy (%RE) should be within ±15%.[1]

  • Recovery: Extraction recovery should be consistent and reproducible. For similar compounds, recoveries of 96-115% have been achieved.[1]

  • Matrix Effect: Should be assessed to ensure that the plasma components do not interfere with the ionization of the analyte or IS.

  • Stability: The stability of the analyte in plasma should be evaluated under various storage and handling conditions.

Data Presentation

Table 1: HPLC-MS/MS Method Validation Summary (Hypothetical Data)

Validation ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (%RE) -8% to +10%
Extraction Recovery 85 - 95%
Matrix Effect < 15%

Workflow Diagram

HPLC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (MRM Mode) hplc->msms quant Quantification msms->quant report Reporting quant->report

Caption: HPLC-MS/MS workflow for this compound quantification.

Application Note 2: Quantification of this compound by GC-MS

This application note provides a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This method is based on information available in the NIST (National Institute of Standards and Technology) database and is suitable for samples where the analyte is present at higher concentrations or in simpler matrices.

Principle

The sample containing this compound is injected into the gas chromatograph, where the compound is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Materials and Reagents
  • This compound reference standard

  • Solvent for sample dilution (e.g., Dichloromethane, Methanol)

  • Internal Standard (optional, for improved accuracy)

Instrumentation and Conditions
ParameterSpecification (Based on NIST Data)
GC System Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column DB-Wax, 60 m x 0.25 mm x 0.25 µm (or similar polar column)
Injector Temperature 250°C
Oven Temperature Program Initial: 60°C, hold for 4 min; Ramp: 3°C/min to 220°C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range m/z 40-200
Experimental Protocol

4.1. Sample Preparation

  • For simple matrices, a "dilute and shoot" approach may be feasible. Dilute the sample with a suitable solvent to bring the analyte concentration within the linear range of the instrument.

  • For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.

4.2. GC-MS Analysis

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire data in full scan mode for qualitative analysis and to identify characteristic ions.

  • For quantitative analysis, operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring the most abundant and specific ions for this compound.

Data Presentation

Table 2: GC-MS Parameters and Expected Retention Data

ParameterValueReference
Column Type Capillary, DB-WaxNIST
Column Length 60 mNIST
Initial Temperature 60°CNIST
Final Temperature 220°CNIST
Temperature Ramp 3°C/minNIST
Van Den Dool and Kratz RI 1395NIST

Logical Relationship Diagram

GC_MS_Logic cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_output Output sample Sample extraction Extraction/Dilution sample->extraction injection Injection extraction->injection separation Separation injection->separation ionization Ionization (EI) separation->ionization detection Detection (Scan/SIM) ionization->detection identification Identification detection->identification quantification Quantification identification->quantification

Caption: Logical flow of the GC-MS analysis for this compound.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 2,2-Dimethylthiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The 2,2-dimethylthiazolidine scaffold is of particular interest as it can be derived from the condensation of cysteamine or its analogues, like L-cysteine, with acetone. These derivatives often serve as valuable prodrugs; for instance, this compound-4-carboxylic acid is a well-known prodrug of L-cysteine, designed to improve its bioavailability and cellular uptake. The reversible nature of the thiazolidine ring allows for the release of the active cysteamine moiety under physiological conditions.[2]

Conventional synthesis of these compounds often requires prolonged reaction times under reflux conditions.[3] Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, offering advantages such as dramatically reduced reaction times, improved product yields, and enhanced purity.[4][5] This application note provides a detailed protocol for the synthesis of a key this compound intermediate using both conventional and a proposed microwave-assisted method, summarizes relevant data, and outlines the reaction mechanism.

General Reaction Scheme

The formation of the this compound ring proceeds via the condensation of a cysteamine derivative with acetone. The reaction involves the formation of an intermediate Schiff base (or iminium ion), followed by an intramolecular cyclization via nucleophilic attack of the thiol group.

General reaction for the synthesis of this compound-4-carboxylic acid.

Experimental Protocols

Protocol 1: Conventional Synthesis of (R)-3-(tert-Butoxycarbonyl)-2,2-dimethylthiazolidine-4-carboxylic acid

This protocol is adapted from established literature methods and serves as a benchmark for comparison with the microwave-assisted approach.[3]

Step A: Synthesis of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid

  • To a round-bottom flask, add L-cysteine (20 mmol).

  • Add acetone (200 mL) to the flask.

  • Reflux the mixture for the required duration (typically several hours, monitor by TLC).

  • After completion, remove the solvent under reduced pressure to yield the crude product.

  • Purify the product as necessary (e.g., recrystallization).

Step B: Boc-Protection of the Amine

  • Dissolve the product from Step A in a suitable solvent.

  • Add Di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine or pyridine).

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under vacuum, and purify the final product by column chromatography.

Protocol 2: Proposed Microwave-Assisted Synthesis of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid

This proposed protocol leverages the efficiency of microwave irradiation to significantly reduce reaction time. Conditions are extrapolated from successful microwave-assisted syntheses of other thiazolidine derivatives.[4][6]

  • Place L-cysteine (1.0 g, 8.25 mmol) and acetone (20 mL) into a 25 mL microwave reactor vessel equipped with a magnetic stir bar.

  • Seal the vessel and place it in the microwave reactor cavity.

  • Irradiate the mixture at 100 °C (power: ~100 W) for 15-20 minutes with stirring.

  • After the reaction is complete, cool the vessel to room temperature using compressed air.

  • Filter the resulting mixture and wash the solid with a small amount of cold acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be used in the next step without further purification or can be purified by recrystallization.

  • Proceed with Boc-protection as described in Protocol 1, Step B. The N-protection step can also be adapted for microwave synthesis if desired.

Data Presentation

The following tables summarize the reaction conditions and outcomes for the synthesis of thiazolidine derivatives.

Table 1: Comparison of Conventional vs. Proposed Microwave Synthesis for (R)-2,2-Dimethylthiazolidine-4-carboxylic acid

ParameterConventional Method[3]Proposed Microwave Method
Starting Material L-cysteineL-cysteine
Reagent AcetoneAcetone
Solvent AcetoneAcetone
Heating Method RefluxMicrowave Irradiation
Temperature (°C) ~56°C (reflux)100°C
Reaction Time Several Hours15-20 Minutes
Reported/Expected Yield 70% (over two steps)>80% (expected)

Table 2: Exemplary Conditions for Microwave-Assisted Synthesis of Various Thiazolidine Derivatives

Thiazolidine DerivativeReactantsSolventTemperature (°C)Time (min)Power (W)Yield (%)Reference
Thiazolidine-2-thiones Amino alcohol, CS₂, Et₃NDMSO100-11090-11040-100High[6]
2,4-Thiazolidinedione Thiourea, Chloroacetic acidWater-525083[7]
2-Hydrazolyl-4-thiazolidinones Aldehyde, Thiosemicarbazide, Maleic anhydrideToluene/DMF120920075[8]
Oxadiazole-Thiazolidine Benzaldehyde, Cysteine---340High[9]

Visualizations: Mechanism and Workflow

Reaction Mechanism

The formation of the this compound ring from cysteamine and acetone proceeds through a two-step mechanism: initial formation of an iminium cation (a Schiff base intermediate) followed by a rapid intramolecular nucleophilic attack by the thiol group to form the stable five-membered ring.[2]

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product CYS Cysteamine IMINIUM Iminium Cation (Schiff Base) CYS->IMINIUM Condensation (-H2O) ACE Acetone ACE->IMINIUM THIAZ This compound IMINIUM->THIAZ Intramolecular Cyclization

Caption: Reaction mechanism for this compound formation.

Experimental Workflow

The workflow for the microwave-assisted synthesis is streamlined, significantly reducing the overall process time from hours to under 30 minutes.

workflow start 1. Combine Reactants (L-cysteine, Acetone) in Microwave Vessel seal 2. Seal Vessel start->seal irradiate 3. Microwave Irradiation (100°C, 15-20 min) seal->irradiate cool 4. Cool to Room Temp irradiate->cool workup 5. Product Isolation (Filtration/Concentration) cool->workup end Pure Product workup->end

Caption: Experimental workflow for microwave-assisted synthesis.

Applications in Drug Development

This compound derivatives are primarily explored in drug development as cysteine prodrugs. Cystinosis, a rare genetic disorder characterized by the accumulation of cystine crystals within cells, is treated with cysteamine. However, patient compliance can be low due to the drug's unpleasant taste and smell. Carbohydrate-cysteamine thiazolidines have been synthesized as potential prodrugs to mask these properties and release cysteamine after hydrolysis in the body.[10][11] The development of efficient, scalable synthetic methods, such as the microwave-assisted protocol described here, is crucial for advancing the research and production of these and other therapeutically relevant thiazolidine compounds.

References

Application Notes and Protocols: Synthesis of Spiro[indoline-3,2'-thiazolidinone] Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidinone and its derivatives are a critical class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. The thiazolidinone scaffold is a core structure in various compounds exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. A particularly interesting subset is the spiro[indoline-thiazolidinone] derivatives, which integrate the isatin moiety, another privileged scaffold in medicinal chemistry. This combination of pharmacophores often leads to compounds with enhanced biological activity.

This document provides a detailed protocol for the synthesis of spiro[indoline-3,2'-thiazolidinone] derivatives via a one-pot, three-component reaction. This approach is efficient and allows for the generation of a diverse library of compounds for screening purposes.

Reaction Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Isatin Isatin Derivative Reaction One-Pot Condensation Isatin->Reaction Amine Primary Amine Amine->Reaction TGA Thioglycolic Acid TGA->Reaction Product Spiro[indoline-3,2'-thiazolidinone] Reaction->Product Cyclocondensation

Caption: One-pot synthesis of spiro[indoline-3,2'-thiazolidinone].

Experimental Protocol

This protocol outlines the synthesis of spiro[indoline-thiazolidinone] derivatives through a one-pot, three-component condensation reaction of an isatin derivative, a primary amine, and thioglycolic acid.

Materials:

  • Isatin or substituted isatin (1.0 mmol)

  • Appropriate primary amine (1.0 mmol)

  • Thioglycolic acid (1.0 mmol)

  • Oxalic acid (catalyst, 0.1 g)

  • Ethanol (for recrystallization)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the isatin derivative (1.0 mmol), the selected primary amine (1.0 mmol), thioglycolic acid (1.0 mmol), and oxalic acid (0.1 g).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:n-hexane (1:4).

  • Upon completion of the reaction, add 10 mL of ethyl acetate to the reaction mixture.

  • Filter the mixture to recover the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude solid product.

  • Recrystallize the crude product from ethanol to yield the pure spiro[indoline-thiazolidinone] derivative.

Data Presentation

The following table summarizes the yield of various spiro[indoline-thiazolidinone] derivatives synthesized using the described protocol with different primary amines.

EntryAmine (R)ProductYield (%)
14-chloroaniline3'-(4-chlorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione92
24-methylaniline3'-(4-methylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione88
34-methoxyaniline3'-(4-methoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione90
44-nitroaniline3'-(4-nitrophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione85
5Aniline3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione95

Data adapted from a study by Karimi-Jaberi and Lotfi, which utilized oxalic acid as a catalyst.

Reaction Mechanism

The reaction is believed to proceed through an initial condensation of the isatin with the primary amine to form an intermediate imine. The thiol group of thioglycolic acid then performs a nucleophilic attack on the imine carbon. This is followed by an intramolecular cyclization via nucleophilic attack of the nitrogen on the carboxylic acid carbonyl group, with subsequent dehydration to yield the final spiro[indoline-thiazolidinone] product. The acid catalyst facilitates the formation of the imine intermediate.

Signaling Pathway Diagram (Reaction Mechanism)

ReactionMechanism cluster_reactants Initial Reactants cluster_intermediate1 Intermediate Formation cluster_reactant2 Second Reactant cluster_intermediate2 Intermediate Adduct cluster_product Final Product Isatin Isatin Imine Imine Intermediate Isatin->Imine Amine R-NH2 Amine->Imine + H+ Adduct Thio-Adduct Imine->Adduct TGA Thioglycolic Acid TGA->Adduct Nucleophilic Attack Product Spiro-thiazolidinone Adduct->Product Intramolecular Cyclization - H2O

Application Notes and Protocols for 2,2-Dimethylthiazolidine as a Radioprotective Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2-Dimethylthiazolidine and its derivatives as radioprotective agents in research. The information is compiled from various studies to guide the design and execution of experiments in this field.

Introduction

Ionizing radiation poses a significant threat to living organisms by inducing cellular damage, primarily through the generation of reactive oxygen species (ROS) that damage DNA and other macromolecules. Radioprotective agents are compounds that, when administered before radiation exposure, can mitigate these harmful effects. Thiazolidine-based compounds, particularly this compound, have been investigated for their potential as effective and less toxic alternatives to existing radioprotectors. These compounds are often designed as prodrugs that release aminothiols, such as cysteamine, which are known for their radical scavenging properties.

Mechanism of Action

The primary proposed mechanism of radioprotection by this compound and its derivatives is the intracellular release of aminothiols. The thiazolidine ring can undergo hydrolysis to open up and release a free sulfhydryl (-SH) group. This thiol group can then act as a potent scavenger of radiation-induced free radicals, thereby reducing oxidative stress and protecting critical cellular components like DNA.

However, some studies suggest that the intact thiazolidine ring itself may possess radioprotective properties, independent of the release of a free thiol group[1]. Further research is needed to fully elucidate the complete mechanism of action.

Quantitative Data on Radioprotective Efficacy

The following tables summarize the quantitative data from various studies on the radioprotective effects of this compound and related thiazolidine derivatives.

Table 1: In Vivo Radioprotective Effects of this compound Derivatives in Mice

CompoundAnimal ModelRadiation Dose & TypeAdministration Route & DoseEfficacy MetricResult
This compound tartrate (DMTD tartrate)Mice9.03 Gy ⁶⁰Co gamma-raysi.p., 250 mg/kg, 1 hr before irradiation30-day survival rate40% increase in survival rate[2]
2-Imino-3-(benzoylmethyl)thiazolidine derivativesNMRI miceLethal doses of ⁶⁰Co gamma-raysi.p., 2 and 2.2 mg/kg, 15-30 min before irradiation30-day survival rate10% to 30% survival compared to 0% in control[3]
2-Imino-3-[(chromone-2-yl)carbonyl] thiazolidine with hydroxyl groups at C-5 and C-7Male NMRI mice⁶⁰Co gamma-raysi.p., 395 mg/kgDose Reduction Factor (DRF)1.48[4]
Other 2-imino-3-[(chromone-2-yl)carbonyl] thiazolidine derivativesMale NMRI mice⁶⁰Co gamma-raysi.p., 330 mg/kg and 605 mg/kgDose Reduction Factor (DRF)1.17 and 1.18[5]

Table 2: In Vitro Radioprotective Effects of Thiazolidine Derivatives

CompoundCell LineRadiation Dose & TypeEfficacy MetricResult
2(R,S)-D-ribo-(1',2',3',4'-tetrahydroxybutyl)thiazolidine (RibCyst)V798 Gy ¹³⁷Cs gamma-raysProtection Factor1.8[6]
Thiazolidine derivatives with Germanium substitution at C-2Not specifiedX-raysCell SurvivalShowed the best protection among derivatives tested[1]
ThiazolidineNot specifiedX-raysCell SurvivalNo protection in culture medium, but good protection when dissolved in rat blood[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound and its derivatives as radioprotective agents.

In Vivo Radioprotection Study in Mice

This protocol is based on studies evaluating the 30-day survival rate of mice after whole-body irradiation.

Objective: To determine the in vivo radioprotective efficacy of a test compound by assessing the survival of mice following a lethal dose of gamma radiation.

Materials:

  • Test compound (e.g., this compound tartrate)

  • Male NMRI mice (or other appropriate strain), 8-10 weeks old

  • Sterile saline or appropriate vehicle for dissolving the test compound

  • ⁶⁰Co gamma irradiator or other suitable radiation source

  • Standard animal housing and care facilities

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the mice into the following groups (n=10-20 per group):

    • Group 1: Vehicle control (no irradiation)

    • Group 2: Irradiation control (vehicle + irradiation)

    • Group 3: Test compound + irradiation

  • Compound Administration:

    • Dissolve the test compound in the vehicle to the desired concentration.

    • Administer the test compound (e.g., 250 mg/kg) or vehicle to the mice via the desired route (e.g., intraperitoneal injection) at a specified time before irradiation (e.g., 15, 30, or 60 minutes).

  • Irradiation:

    • Place the mice in a well-ventilated container.

    • Expose the mice to a lethal dose of whole-body gamma radiation (e.g., 9.03 Gy) at a specified dose rate.

  • Post-Irradiation Monitoring:

    • Return the mice to their cages with free access to food and water.

    • Monitor the mice daily for 30 days for signs of radiation sickness and mortality.

  • Data Analysis:

    • Record the number of surviving mice in each group daily for 30 days.

    • Calculate the percentage of survival in each group.

    • The radioprotective effect is determined by the statistically significant increase in the 30-day survival rate in the test compound group compared to the irradiation control group.

In Vitro Radioprotection Study using Clonogenic Survival Assay

This protocol is based on studies evaluating the ability of a compound to protect cells from radiation-induced reproductive death.

Objective: To determine the in vitro radioprotective efficacy of a test compound by assessing the clonogenic survival of irradiated cells.

Materials:

  • Test compound

  • V79 Chinese hamster lung fibroblasts (or other suitable cell line)

  • Complete cell culture medium (e.g., MEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Gamma irradiator

  • Cell culture incubator (37°C, 5% CO₂)

  • Crystal violet staining solution

Procedure:

  • Cell Culture: Maintain V79 cells in complete medium in a humidified incubator.

  • Cell Plating:

    • Trypsinize and resuspend the cells to create a single-cell suspension.

    • Plate a known number of cells (e.g., 200-1000 cells) into 60 mm culture dishes and allow them to attach for 3-4 hours.

  • Compound Treatment:

    • Prepare different concentrations of the test compound in the complete medium.

    • Replace the medium in the dishes with the medium containing the test compound or vehicle control and incubate for a specified time (e.g., 30 minutes) before irradiation.

  • Irradiation:

    • Expose the dishes to various doses of gamma radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • Post-Irradiation Culture:

    • After irradiation, remove the medium containing the test compound, wash the cells with PBS, and add fresh complete medium.

    • Incubate the dishes for 7-10 days to allow for colony formation.

  • Colony Staining and Counting:

    • Fix the colonies with methanol and stain with crystal violet.

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

    • Plot the cell survival curves (log SF vs. radiation dose).

    • Determine the Protection Factor (PF) or Dose Reduction Factor (DRF) by comparing the survival curves of the compound-treated groups with the control group.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for evaluating radioprotective agents.

Radioprotection_Mechanism cluster_0 Cell Membrane cluster_1 Intracellular 2_2_DMT This compound Hydrolysis Hydrolysis 2_2_DMT->Hydrolysis Enters Cell Cysteamine Cysteamine (Free Thiol -SH) Hydrolysis->Cysteamine Ring Opening ROS Reactive Oxygen Species (ROS) Cysteamine->ROS Scavenges Cell_Protection Cell Protection Cysteamine->Cell_Protection Leads to DNA_Damage DNA Damage ROS->DNA_Damage Causes Radiation Ionizing Radiation Radiation->ROS Generates

Caption: Proposed mechanism of radioprotection by this compound.

Experimental_Workflow cluster_in_vivo In Vivo Study cluster_in_vitro In Vitro Study Animal_Model Select Animal Model (e.g., Mice) Grouping Randomize into Groups (Control, Irradiated, Treated) Animal_Model->Grouping Treatment_Vivo Administer Compound or Vehicle Grouping->Treatment_Vivo Irradiation_Vivo Whole-Body Irradiation Treatment_Vivo->Irradiation_Vivo Monitoring_Vivo Monitor Survival for 30 days Irradiation_Vivo->Monitoring_Vivo Analysis_Vivo Analyze Survival Data (e.g., LD50/30, DRF) Monitoring_Vivo->Analysis_Vivo Cell_Line Select Cell Line (e.g., V79) Plating Plate Cells for Clonogenic Assay Cell_Line->Plating Treatment_Vitro Treat with Compound or Vehicle Plating->Treatment_Vitro Irradiation_Vitro Irradiate Cells Treatment_Vitro->Irradiation_Vitro Incubation Incubate for Colony Formation Irradiation_Vitro->Incubation Analysis_Vitro Stain and Count Colonies, Calculate Survival Fraction Incubation->Analysis_Vitro

Caption: General experimental workflow for evaluating radioprotective agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethylthiazolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2-Dimethylthiazolidine and increasing its yield.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low product yield is a common issue in organic synthesis. This guide provides a systematic approach to identifying and resolving potential causes for the suboptimal synthesis of this compound.

Logical Troubleshooting Workflow

Troubleshooting Workflow for Low Yield start Low Yield of this compound reagent_quality Verify Purity of Starting Materials (Cysteamine, Acetone) start->reagent_quality reaction_conditions Review Reaction Conditions reagent_quality->reaction_conditions Reagents OK solution1 Solution: Use purified reagents. Store properly. reagent_quality->solution1 Impure workup_purification Evaluate Work-up and Purification reaction_conditions->workup_purification Conditions Correct incomplete_reaction Incomplete Reaction? workup_purification->incomplete_reaction side_reactions Evidence of Side Reactions? incomplete_reaction->side_reactions No solution2 Solution: Optimize temperature, time, catalyst, and solvent. Ensure efficient water removal. incomplete_reaction->solution2 Yes product_loss Product Loss During Isolation? side_reactions->product_loss No side_reactions->solution2 Yes solution3 Solution: Adjust pH during work-up. Optimize distillation/rectification conditions. product_loss->solution3 Yes

Caption: A step-by-step workflow for troubleshooting low yields in this compound synthesis.

Potential Problem Possible Causes Recommended Actions
Poor Quality of Starting Materials - Cysteamine (mercaptoethylamine) is prone to oxidation. - Acetone may contain water or other impurities.- Use freshly opened or distilled cysteamine and acetone. - Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). - Store cysteamine under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Conditions - Incorrect reaction temperature. - Inappropriate reaction time. - Inefficient water removal. - Non-optimal pH.- Optimize the reaction temperature. A reflux in a solvent like cyclohexane (around 81°C) has been reported to be effective.[1] - Monitor the reaction progress using TLC or GC to determine the optimal reaction time. - Employ azeotropic dehydration (e.g., with a Dean-Stark apparatus) to effectively remove water, which is a byproduct of the cyclization.[1] - Adjust the pH to neutral or slightly basic conditions. Sodium hydroxide has been used as a catalyst.[1]
Incomplete Reaction - Insufficient reaction time or temperature. - Inadequate mixing. - Poor catalyst activity.- Extend the reaction time and/or increase the temperature, monitoring for product formation and starting material consumption. - Ensure efficient stirring throughout the reaction. - If using a catalyst, ensure it is of good quality and used in the correct amount.
Side Reactions - Oxidation of cysteamine to the corresponding disulfide. - Polymerization of reactants or intermediates.- Maintain an inert atmosphere to minimize oxidation. - Optimize reaction conditions (temperature, concentration) to disfavor side reactions.
Product Loss During Work-up and Purification - Inefficient extraction of the product. - Decomposition of the product during distillation. - Incomplete precipitation or crystallization.- Ensure the pH is appropriate during aqueous work-up to keep the product in the organic phase. - Use vacuum distillation or rectification to purify the product at a lower temperature, preventing degradation. - If purifying by crystallization, optimize the solvent system and cooling process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common method for synthesizing this compound is the condensation reaction between cysteamine (2-mercaptoethylamine) and acetone. This reaction involves the formation of a five-membered heterocyclic ring containing both sulfur and nitrogen atoms.[1][2]

Synthesis Reaction Pathway

Synthesis of this compound cysteamine Cysteamine (HS-CH2-CH2-NH2) reaction + cysteamine->reaction acetone Acetone (CH3-CO-CH3) acetone->reaction product This compound water Water (H2O) reaction->product Cyclization (-H2O)

Caption: The condensation reaction of cysteamine and acetone to form this compound.

Q2: What are the key parameters to control for maximizing the yield?

A2: Several parameters are crucial for optimizing the yield. The molar ratio of reactants, choice of solvent, catalyst, reaction temperature, and time all play significant roles.[3] Efficient removal of water, a byproduct of the reaction, is also critical to drive the equilibrium towards the product.[1]

Relationship of Reaction Parameters

Reaction Parameters cluster_params yield High Yield params Optimized Parameters yield->params param1 Molar Ratio params->param1 param2 Temperature params->param2 param3 Reaction Time params->param3 param4 Catalyst params->param4 param5 Solvent params->param5 param6 Water Removal params->param6

Caption: Key experimental parameters influencing the yield of this compound synthesis.

Q3: Can you provide a detailed experimental protocol for the synthesis of this compound?

A3: The following protocol is based on a reported method with a yield of 82%.[1]

Experimental Protocol

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, Dean-Stark apparatus, and a magnetic stirrer, add cyclohexane.

    • Add cysteamine and acetone to the flask.

  • Reaction Execution:

    • Slowly add a sodium hydroxide solution to adjust the pH to neutral.

    • Heat the mixture to reflux at approximately 81°C.

    • Continuously remove the water formed during the reaction using the Dean-Stark apparatus.

    • Maintain the reaction under reflux for about 10 hours.

  • Work-up:

    • After the reaction is complete, cool the mixture to 30°C.

    • Filter the solution to remove any salts.

    • Distill the filtrate to recover the cyclohexane.

  • Purification:

    • The residue is then purified by rectification (fractional distillation under reduced pressure) to obtain the final product, this compound, with a purity of over 99.5%.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Spot the reaction mixture on a TLC plate alongside the starting materials (cysteamine and acetone). The disappearance of the starting material spots and the appearance of a new spot for the product will indicate the progression of the reaction. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q5: What are the best methods for purifying this compound?

A5: Due to its liquid nature, distillation is the most common and effective purification method for this compound.[1][2] For achieving high purity, rectification (fractional distillation) is recommended.[1] If solid byproducts are present, filtration before distillation is necessary. For solid derivatives of thiazolidine, recrystallization is a standard purification technique.[4]

Data Summary

The following table summarizes the reported yield and purity for the synthesis of this compound under optimized conditions.

Parameter Value Reference
Yield 82%[1]
Purity > 99.5%[1]

References

Technical Support Center: Scaling Up 2,2-Dimethylthiazolidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2,2-Dimethylthiazolidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this important reaction from the laboratory to pilot and production scales. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a safe, efficient, and scalable process.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound synthesis from 2-aminoethanethiol (mercaptamine) and acetone.

Issue Potential Cause Troubleshooting Steps
Low Reaction Yield Incomplete reaction due to insufficient reaction time or temperature.- Monitor reaction progress using techniques like GC or HPLC. - Gradually increase reaction temperature, ensuring it does not lead to side product formation. - Extend the reaction time and observe the impact on conversion.
Inefficient water removal.- Ensure the azeotropic distillation setup (e.g., Dean-Stark trap) is functioning correctly. - Consider using a drying agent if compatible with the reaction conditions.
Suboptimal pH of the reaction mixture.- The reaction is sensitive to pH. Adjust the pH to neutral or slightly basic conditions for optimal results. A patent for a similar process suggests adjusting the pH to neutral with a sodium hydroxide solution.[1]
Poor Product Purity (High Impurity Profile) Formation of side products due to excessive temperature.- Implement strict temperature control. Utilize a reactor with efficient heat exchange capabilities.
Presence of unreacted starting materials.- Optimize the stoichiometry of reactants. A molar ratio of 1:2 for mercaptamine to acetone has been reported.[1] - Ensure adequate mixing to promote contact between reactants.
Degradation of the product during work-up or purification.- Minimize the time the product is exposed to high temperatures during distillation. - Consider vacuum distillation to lower the boiling point.
Slow or Stalled Reaction Inadequate mixing in a larger reactor.- Evaluate the stirrer design and speed to ensure proper agitation and mass transfer.
Catalyst deactivation or insufficient catalyst loading.- If a catalyst is used, ensure it is fresh and used in the correct proportion.
Difficult Product Isolation Emulsion formation during aqueous work-up.- Add a brine wash to break the emulsion. - Consider a solvent swap to a less miscible solvent before the aqueous wash.
Product loss during filtration or distillation.- Optimize filtration techniques to minimize losses. - Ensure the distillation apparatus is properly configured to prevent leaks and product holdup.
Safety Concerns Exothermic reaction leading to a runaway reaction.- Characterize the reaction calorimetry to understand the heat flow. - Implement a robust cooling system for the reactor. - Add reagents in a controlled manner to manage the exotherm.
Handling of flammable and odorous materials (acetone, mercaptamine).- Conduct the reaction in a well-ventilated area or a closed system. - Use appropriate personal protective equipment (PPE). - Have emergency procedures and spill kits readily available.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield and purity for the lab-scale synthesis of this compound?

A1: A reported lab-scale synthesis using mercaptamine and acetone with cyclohexane as a solvent for azeotropic water removal achieves a yield of 82% and a purity of over 99.5% after rectification.[1]

Q2: How critical is pH control during the reaction?

A2: pH control is crucial for the reaction between an amine and a ketone to form an imine, which is a key intermediate in this synthesis. The reaction is often catalyzed by weak acids or bases. A patent for this specific reaction mentions adjusting the pH to neutral using a sodium hydroxide solution to facilitate the cyclization.[1]

Q3: What are the primary safety concerns when scaling up this reaction?

A3: The primary safety concerns include:

  • Thermal Runaway: The reaction can be exothermic. Proper heat management and controlled addition of reactants are essential to prevent a runaway reaction.

  • Handling of Raw Materials: Acetone is highly flammable, and 2-aminoethanethiol has a strong, unpleasant odor and is toxic. Operations should be conducted in a well-ventilated environment, and appropriate personal protective equipment should be worn.

  • Waste Disposal: The process can generate waste that needs to be handled and disposed of in accordance with environmental regulations.

Q4: What are the key parameters to monitor during the scale-up process?

A4: Key parameters to monitor include:

  • Temperature: Both the reaction mixture and the reactor jacket temperature.

  • Pressure: Especially if the reaction is run under an inert atmosphere or if vacuum distillation is used for purification.

  • Reactant Addition Rate: To control the reaction exotherm.

  • Stirrer Speed: To ensure adequate mixing.

  • Reaction Progress: Using in-process controls like GC or HPLC to track the consumption of starting materials and the formation of the product.

Q5: How can I improve the efficiency of water removal at a larger scale?

A5: For large-scale operations, ensure your reactor is equipped with an appropriately sized condenser and Dean-Stark trap for efficient azeotropic removal of water. The choice of solvent that forms a low-boiling azeotrope with water is also critical. Cyclohexane has been reported for this purpose.[1]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the synthesis of this compound.

Table 1: Reactant Stoichiometry and Reported Yield

ReactantMolar RatioRoleReported Yield (%)Purity (%)Reference
2-Aminoethanethiol (Mercaptamine)1Starting Material82>99.5[1]
Acetone2Starting Material[1]
Sodium HydroxideCatalyticpH adjustment[1]
CyclohexaneSolventAzeotropic water removal[1]

Table 2: Key Process Parameters

ParameterLab-Scale ValueScale-Up Considerations
Reaction Temperature 81°C (reflux)[1]Ensure uniform heating and efficient heat removal. Hot spots can lead to side reactions.
Reaction Time 10 hours[1]May need to be adjusted based on mixing efficiency and heat transfer at scale.
pH Neutral[1]Monitor and control pH throughout the reaction.
Purification Method Rectification (Distillation)[1]Vacuum distillation is recommended at a larger scale to avoid product degradation at high temperatures.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is adapted from a patented procedure.[1]

Materials:

  • 2-Aminoethanethiol (Mercaptamine)

  • Acetone

  • Cyclohexane

  • Sodium Hydroxide solution

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Magnetic stirrer

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add cyclohexane, 2-aminoethanethiol, and acetone. The recommended weight ratio of 2-aminoethanethiol to cyclohexane is 1:3, and the molar ratio of 2-aminoethanethiol to acetone is 1:2.

  • Slowly add a sodium hydroxide solution to adjust the pH of the mixture to neutral.

  • Heat the mixture to reflux (approximately 81°C) and collect the water in the Dean-Stark trap.

  • Continue the reaction for 10 hours, monitoring the progress by a suitable analytical method (e.g., GC).

  • Once the reaction is complete, cool the mixture to 30°C.

  • Filter the reaction mixture to remove any salts.

  • Distill the filtrate to recover the cyclohexane.

  • The residue is then purified by rectification (distillation) to obtain the final product, this compound.

Visualizations

experimental_workflow start Start reactants Charge Reactor: - Cyclohexane - 2-Aminoethanethiol - Acetone start->reactants ph_adjust Adjust pH to Neutral (Sodium Hydroxide) reactants->ph_adjust reflux Heat to Reflux (~81°C) Azeotropic Water Removal ph_adjust->reflux reaction Maintain Reaction (10 hours) reflux->reaction monitoring In-Process Control (e.g., GC) reaction->monitoring cooldown Cool to 30°C reaction->cooldown monitoring->reaction filtration Filter Salts cooldown->filtration solvent_recovery Distill to Recover Cyclohexane filtration->solvent_recovery purification Purify by Rectification solvent_recovery->purification end Final Product: This compound purification->end

Caption: Experimental Workflow for this compound Synthesis.

troubleshooting_logic start Low Yield or Purity Issue check_temp Verify Temperature Control start->check_temp check_h2o Check Water Removal Efficiency start->check_h2o check_ph Confirm pH is Neutral start->check_ph check_mixing Evaluate Mixing start->check_mixing outcome1 Optimize Temperature Profile check_temp->outcome1 outcome2 Improve Azeotropic Distillation check_h2o->outcome2 outcome3 Fine-tune pH Adjustment check_ph->outcome3 outcome4 Adjust Stirrer Speed/Design check_mixing->outcome4

Caption: Troubleshooting Logic for Low Yield/Purity in Scale-Up.

References

Technical Support Center: Effective Purification of 2,2-Dimethylthiazolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of 2,2-Dimethylthiazolidine.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying this compound?

A1: The primary techniques for purifying this compound are fractional distillation under reduced pressure, column chromatography, and recrystallization of a salt derivative. Fractional distillation is particularly effective for removing non-volatile impurities and residual solvents from the synthesis.[1] Column chromatography is adept at separating the product from structurally similar byproducts. For removing non-basic impurities, converting the amine to a salt (such as the hydrochloride) and subsequent recrystallization is a highly efficient method.

Q2: What level of purity can I expect for this compound?

A2: Commercially available this compound generally has a purity of 98% or greater, as determined by Gas Chromatography (GC). Through meticulous laboratory purification techniques, such as rectification (a more precise form of fractional distillation), it is possible to achieve a purity exceeding 99.5%.[1]

Q3: How can I decolorize my this compound sample if it has a yellow tint?

A3: A yellow discoloration often suggests the presence of oxidized impurities or unreacted starting materials. The following methods can be employed for decolorization:

  • Activated Carbon Treatment: Dissolve the compound in an appropriate solvent, introduce a small quantity of activated carbon, stir briefly, and then remove the carbon by filtration.

  • Column Chromatography: Passing the compound through a silica gel column can effectively adsorb and remove colored impurities.[2]

  • Fractional Distillation: Careful distillation can separate the colorless this compound from less volatile, colored contaminants.

Q4: What are the likely impurities in a synthesis of this compound from mercaptamine and acetone?

A4: The synthesis of this compound from mercaptamine and acetone may result in the following impurities:

  • Unreacted Starting Materials: Residual mercaptamine and acetone.

  • Solvent Residues: Any solvent used in the reaction, such as cyclohexane.[1]

  • Reaction Byproducts: Potential side-products from the condensation reaction.

  • Water: Introduced during the reaction or workup steps.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause(s) Solution(s)
Low Product Purity/Poor Separation - Inefficient fractionating column.- Distillation rate is excessive.- Unstable heat source causing inconsistent boiling.- Utilize a longer or more efficiently packed fractionating column.- Decrease the heating rate to slow down the distillation.- Employ a heating mantle with a temperature controller for stable heating.
Bumping or Uncontrolled Boiling - Absence of boiling chips or inadequate stirring.- Heating the flask too rapidly.- Add fresh boiling chips or a magnetic stir bar before starting.- Increase the temperature of the heating mantle gradually.
Incorrect Distillation Temperature - Inaccurate pressure reading.- Presence of highly volatile impurities.- Verify the accuracy of the vacuum gauge.- Collect an initial "forerun" fraction to remove more volatile components before collecting the main product.
Solidification in the Condenser - The temperature of the cooling fluid is too low.- Increase the temperature of the cooling water or decrease its flow rate.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Inadequate Separation - Suboptimal eluent system.- Improperly packed column.- Overloading the column with the crude sample.- Determine the best solvent system using Thin Layer Chromatography (TLC).- Ensure the column is packed uniformly to prevent channeling.- Reduce the quantity of crude material applied to the column.
Product Tailing - Strong interaction between the basic amine and acidic silica gel.- Increase the eluent polarity gradually.- Add a small percentage (0.1-1%) of a basic modifier like triethylamine to the eluent.
Cracked Silica Bed - The column was allowed to run dry.- Generation of heat upon solvent addition to dry silica.- Maintain a solvent level above the silica bed at all times.- Prepare a slurry of the silica gel in the initial eluent before packing.
Recrystallization
Problem Possible Cause(s) Solution(s)
Failure to Crystallize - The solution is not sufficiently concentrated.- The solution is supersaturated but has not nucleated.- Concentrate the solution by evaporating some of the solvent.- Induce crystallization by scratching the inner surface of the flask or adding a seed crystal.
"Oiling Out" of the Product - The solvent's boiling point is higher than the product's melting point.- The solution was cooled too rapidly.- Select a solvent with a lower boiling point or use a mixed solvent system.- Allow the solution to cool gradually to room temperature before further cooling in an ice bath.
Low Product Recovery - Excessive solvent was used for dissolution.- The crystals were washed with solvent that was not cold.- The product has significant solubility in the cold solvent.- Use the minimum amount of hot solvent required for complete dissolution.- Wash the collected crystals with a minimal volume of ice-cold solvent.- Select a solvent in which the product is less soluble at lower temperatures.

Data Presentation

Table 1: Physical and Purity Data for this compound

PropertyValue
Appearance Colorless to light yellow liquid
Boiling Point 61 °C at 15 mmHg
Density 1.02 g/cm³
Typical Commercial Purity (by GC) ≥98%
Achievable Purity (by Rectification) >99.5%[1]

Table 2: Recommended Solvents for Different Purification Techniques

Purification Method Recommended Solvent(s)
Fractional Distillation Not applicable (purification of the neat liquid)
Column Chromatography A gradient of Hexane and Ethyl Acetate, possibly with a triethylamine modifier
Recrystallization (of the hydrochloride salt) Ethanol/Water mixture or Isopropanol

Experimental Protocols

Protocol 1: Fractional Distillation under Reduced Pressure

This method separates components based on differences in their boiling points at a given pressure.

  • Apparatus Setup: Assemble a fractional distillation apparatus, ensuring all glassware is clean and dry. The fractionating column should be packed with a suitable material (e.g., Raschig rings or metal sponge).

  • Sample Preparation: Charge the distillation flask with the crude this compound and add a magnetic stir bar or boiling chips.

  • Distillation Procedure:

    • Connect the system to a vacuum source and carefully evacuate to the target pressure (approximately 15 mmHg).

    • Gradually heat the distillation flask using a heating mantle.

    • Collect and discard any initial distillate (forerun) that comes over at a lower temperature.

    • Collect the main fraction of pure this compound at its characteristic boiling point (~61 °C at 15 mmHg).

    • Cease heating before the distillation flask is completely dry.

  • Purity Assessment: Confirm the purity of the collected fraction using GC or NMR spectroscopy.

Protocol 2: Column Chromatography

This technique separates compounds based on their affinity for the stationary phase versus the mobile phase.

  • Column Preparation:

    • Create a slurry of silica gel in a non-polar eluent (e.g., hexane).

    • Carefully pour the slurry into the chromatography column, ensuring an evenly packed bed.

  • Sample Application:

    • Dissolve the crude product in a minimal amount of the initial eluent.

    • Gently load the dissolved sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin elution with the non-polar solvent.

    • Incrementally increase the eluent's polarity by introducing a more polar solvent (e.g., ethyl acetate). To mitigate tailing, a small amount of triethylamine (0.1-1%) can be incorporated into the eluent.

    • Collect the eluate in fractions and monitor the separation progress with TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Recrystallization via Hydrochloride Salt Formation

This method leverages the different solubility and crystallization properties of the amine salt.

  • Salt Formation:

    • Dissolve the crude this compound in a suitable organic solvent such as diethyl ether.

    • Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol) with stirring until the precipitation of the hydrochloride salt is complete.

  • Recrystallization:

    • Isolate the crude salt by filtration.

    • Dissolve the salt in a minimum amount of a hot solvent or solvent mixture (e.g., an ethanol/water mixture).

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystallization.

  • Isolation and Conversion to Free Base:

    • Collect the purified salt crystals by filtration and wash with a small portion of ice-cold solvent.

    • To regenerate the purified free amine, dissolve the salt in water and add a base (e.g., sodium bicarbonate solution) until the solution is basic. Extract the aqueous solution with an organic solvent, dry the organic layer, and remove the solvent.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation High boiling impurities Chromatography Column Chromatography Crude->Chromatography Polar/Non-polar impurities Recrystallization Recrystallization as Salt Crude->Recrystallization Non-basic impurities Pure Pure this compound Distillation->Pure Chromatography->Pure Recrystallization->Pure Analysis Purity Analysis (GC, NMR) Pure->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Distillation Start Distillation Problem PoorSep Poor Separation? Start->PoorSep Bumping Bumping? PoorSep->Bumping No CheckColumn Check Column Packing & Rate PoorSep->CheckColumn Yes WrongTemp Incorrect Temperature? Bumping->WrongTemp No AddBoilingChips Add Boiling Chips/Stir Bar Bumping->AddBoilingChips Yes CheckPressure Check Pressure & Volatiles WrongTemp->CheckPressure Yes Solution Problem Solved WrongTemp->Solution No CheckColumn->Solution AddBoilingChips->Solution CheckPressure->Solution

Caption: A logical approach to troubleshooting fractional distillation issues.

Synthesis_Impurities cluster_reactants Reactants cluster_products Reaction Mixture Mercaptamine Mercaptamine Product This compound Mercaptamine->Product Impurity1 Unreacted Mercaptamine Mercaptamine->Impurity1 Impurity3 Side-products Mercaptamine->Impurity3 Acetone Acetone Acetone->Product Impurity2 Unreacted Acetone Acetone->Impurity2 Acetone->Impurity3

Caption: Sources of impurities in the synthesis of this compound.

References

Identifying and minimizing side reactions in 2,2-Dimethylthiazolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of 2,2-Dimethylthiazolidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The primary method for synthesizing this compound is the condensation reaction between cysteamine and acetone. This reaction involves the formation of a five-membered heterocyclic ring containing both a sulfur and a nitrogen atom.

Q2: What is the underlying mechanism of this synthesis?

A2: The reaction proceeds through the formation of a hemithioaminal followed by the formation of a Schiff base (imine) intermediate. The initial nucleophilic attack of the thiol group of cysteamine on the carbonyl carbon of acetone forms the hemithioaminal. Subsequent dehydration leads to the Schiff base, which then undergoes an intramolecular cyclization via the attack of the amino group on the iminium carbon to form the stable this compound ring.

Q3: Is the formation of this compound a reversible reaction?

A3: Yes, the formation of the thiazolidine ring is a reversible process. The stability of the ring is influenced by factors such as pH and the presence of water. The reaction equilibrium can be shifted towards the product by removing water as it is formed, for example, through azeotropic distillation.[1]

Q4: What is ring-chain tautomerism in the context of this compound?

A4: Ring-chain tautomerism is an equilibrium between the cyclic thiazolidine structure and its open-chain Schiff base form.[2][3] This is an inherent characteristic of thiazolidines and does not represent the formation of an impurity, but rather a dynamic state of the molecule. Under physiological or aqueous conditions, this equilibrium can be relevant.

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

Possible Cause Suggested Solution
Incomplete reaction - Ensure the reaction is allowed to proceed for a sufficient amount of time. A typical reaction time can be around 10 hours.[1]- Increase the reaction temperature to the reflux temperature of the solvent system to ensure the reaction goes to completion.
Reaction equilibrium not shifted towards the product - The formation of this compound is a condensation reaction that produces water. Use a Dean-Stark apparatus or a similar setup for azeotropic removal of water to drive the equilibrium towards the product.[1]
Incorrect pH of the reaction mixture - The reaction is typically carried out under neutral pH conditions. Acidic or strongly basic conditions can promote the hydrolysis of the thiazolidine ring or lead to other side reactions. Adjust the pH to neutral using a suitable base like sodium hydroxide solution.[1]
Loss of product during workup - this compound is a relatively volatile liquid. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal.- Ensure efficient extraction from the aqueous phase using a suitable organic solvent.

Problem 2: The final product is impure, showing unexpected signals in NMR or peaks in GC-MS.

Possible Cause Identification Suggested Solution
Unreacted Cysteamine or Acetone - Characteristic signals in 1H NMR for cysteamine (broad singlets for -SH and -NH2, triplets for -CH2-) and acetone (singlet around 2.1 ppm).- Corresponding peaks in GC-MS.- Ensure the reaction goes to completion by extending the reaction time or optimizing the temperature.- Use a slight excess of acetone to ensure full conversion of cysteamine.- Purify the final product by distillation or rectification.[1]
Oxidation of Cysteamine to Cystamine (Disulfide) - Appearance of new signals in the NMR spectrum corresponding to the disulfide.- A peak in the mass spectrum corresponding to the molecular weight of cystamine.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.- Use degassed solvents.- Avoid the presence of catalytic amounts of metal ions that can promote thiol oxidation.[4]
Hydrolysis of the Product - Presence of cysteamine and acetone in the final product analysis, even after a seemingly complete reaction.- Ensure the workup conditions are not overly acidic or basic.- Thoroughly dry the final product to remove any residual water which could contribute to hydrolysis upon storage.
Formation of Thiazoline by Oxidation - Appearance of signals in the NMR spectrum indicative of a C=N bond within the ring.- A peak in the mass spectrum corresponding to a mass two units less than the product.- Minimize exposure to air and oxidizing agents, especially during workup and purification.- Store the final product under an inert atmosphere.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a documented industrial synthesis method and can be scaled down for laboratory use.[1]

Materials:

  • Cysteamine (Mercaptamine)

  • Acetone

  • Cyclohexane (or another suitable solvent for azeotropic water removal, like toluene)

  • Sodium hydroxide solution (for pH adjustment)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add cyclohexane, cysteamine, and acetone. A typical molar ratio of cysteamine to acetone is 1:2.[1]

  • Slowly add a sodium hydroxide solution dropwise to adjust the pH of the mixture to neutral.

  • Heat the mixture to reflux (approximately 81°C for cyclohexane) and collect the water in the Dean-Stark trap.

  • Maintain the reflux for approximately 10 hours, or until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove any precipitated salts.

  • Remove the cyclohexane by distillation.

  • Purify the resulting residue by fractional distillation (rectification) to obtain pure this compound.

Data Presentation

Table 1: Influence of Reaction Conditions on this compound Synthesis

ParameterConditionExpected Outcome on YieldExpected Outcome on PurityReference
pH NeutralHighHigh[1]
AcidicLow (hydrolysis)Low
BasicVariable (potential side reactions)Variable
Water Removal Azeotropic DehydrationHighHigh[1]
No Water RemovalLowLow
Atmosphere Inert (N2, Ar)High (prevents oxidation)High
AirLower (potential for disulfide formation)Lower
Temperature RefluxHigh (drives reaction to completion)High[1]
Room TemperatureLow (slow reaction rate)Variable

Visualizations

Synthesis_Mechanism Figure 1. Reaction Mechanism for this compound Synthesis Cysteamine Cysteamine Hemithioaminal Hemithioaminal Intermediate Cysteamine->Hemithioaminal + Acetone Acetone Acetone Acetone->Hemithioaminal SchiffBase Schiff Base (Iminium) Intermediate Hemithioaminal->SchiffBase - H2O Product This compound SchiffBase->Product Intramolecular Cyclization

Caption: Reaction pathway for the formation of this compound.

Side_Reactions Figure 2. Potential Side Reactions and Equilibria cluster_main Main Reaction Pathway cluster_side Side Reactions / Equilibria Cysteamine Cysteamine Product This compound Cysteamine->Product + Acetone - H2O Cystamine Cystamine (Disulfide) Cysteamine->Cystamine Oxidation (O2) SchiffBase Open-Chain Tautomer (Schiff Base) Product->SchiffBase Ring-Chain Tautomerism Hydrolysis Hydrolysis Products (Cysteamine + Acetone) Product->Hydrolysis Hydrolysis (+H2O) (Acidic conditions)

Caption: Overview of potential side reactions in the synthesis.

Troubleshooting_Workflow Figure 3. Troubleshooting Workflow for Low Yield decision decision action action Start Low Yield Observed Check_H2O Was water effectively removed (e.g., Dean-Stark)? Start->Check_H2O Check_pH Was the pH neutral? Check_H2O->Check_pH Yes action_H2O Action: Use azeotropic dehydration. Check_H2O->action_H2O No Check_Atmosphere Was an inert atmosphere used? Check_pH->Check_Atmosphere Yes action_pH Action: Adjust pH to neutral. Check_pH->action_pH No Check_TimeTemp Were reaction time and temperature sufficient? Check_Atmosphere->Check_TimeTemp Yes action_Atmosphere Action: Use an inert atmosphere (N2/Ar). Check_Atmosphere->action_Atmosphere No End Yield Improved Check_TimeTemp->End Yes action_TimeTemp Action: Increase reaction time and/or temperature. Check_TimeTemp->action_TimeTemp No action_H2O->Check_pH action_pH->Check_Atmosphere action_Atmosphere->Check_TimeTemp action_TimeTemp->End

Caption: A logical workflow for troubleshooting low product yield.

References

Methods for improving the stability of 2,2-Dimethylthiazolidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered with the stability of 2,2-Dimethylthiazolidine in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned cloudy and/or a precipitate has formed. What is the likely cause?

A1: Cloudiness or precipitation in your this compound solution can be attributed to several factors:

  • Degradation: this compound can degrade in solution, leading to the formation of less soluble byproducts. The primary degradation pathways are oxidation and hydrolysis.

  • Exceeded Solubility: The concentration of this compound may have surpassed its solubility limit in the chosen solvent, especially if there have been temperature fluctuations.

  • pH Shift: A change in the pH of the solution can alter the ionization state of this compound, potentially reducing its solubility.

Q2: What are the primary degradation pathways for this compound in solution?

A2: The main degradation pathways for thiazolidine derivatives like this compound are:

  • Oxidation: The sulfur atom in the thiazolidine ring is susceptible to oxidation. This can lead to the formation of disulfide derivatives. In one study on a similar compound, the main degradation product was identified as the disulfide derivative.[1]

  • Hydrolysis: The thiazolidine ring can undergo hydrolysis, which involves the cleavage of the ring structure. This process is often catalyzed by acidic or basic conditions.

Q3: What factors can influence the stability of my this compound solution?

A3: Several factors can impact the stability of this compound in solution:

  • pH: The rate of hydrolysis of thiazolidine derivatives is often pH-dependent. Both acidic and basic conditions can accelerate degradation.[2]

  • Temperature: Higher temperatures generally increase the rate of chemical degradation.[2]

  • Light: Exposure to light, particularly UV light, can induce photodegradation.

  • Presence of Metal Ions: Trace metal ions in the solution can catalyze oxidative degradation.

  • Solvent: The choice of solvent can influence the stability of the compound.

Q4: Are there any general recommendations for preparing and storing this compound solutions to improve stability?

A4: To enhance the stability of your this compound solutions, consider the following:

  • Use High-Purity Solvents: Solvents should be of high purity and free from metal ion contamination.

  • Buffer the Solution: If compatible with your experimental design, use a buffer to maintain a stable pH, preferably in the neutral range.

  • Protect from Light: Store solutions in amber vials or protect them from light to minimize photodegradation.

  • Store at Low Temperatures: Whenever possible, store solutions at refrigerated (2-8 °C) or frozen (-20 °C or below) temperatures.

  • Use Freshly Prepared Solutions: For sensitive experiments, it is always best to use freshly prepared solutions.

  • Consider Antioxidants or Chelating Agents: If oxidative degradation is a concern, the addition of antioxidants or a chelating agent like EDTA may be beneficial.[1]

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Solution

Symptoms:

  • Inconsistent or lower-than-expected results in assays.

  • Decrease in the peak area of this compound in HPLC analysis over a short period.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Oxidative Degradation 1. Purge with Inert Gas: Before sealing the vial, purge the headspace with an inert gas like nitrogen or argon to remove oxygen. 2. Add Antioxidants: Consider adding a compatible antioxidant to the solution. Thiazolidine derivatives themselves can have antioxidant properties, but for stabilization, other antioxidants could be tested.[1] 3. Use High-Purity Water: If using aqueous solutions, ensure the water is of high purity (e.g., Milli-Q) to minimize metal ion contamination that can catalyze oxidation.
Hydrolysis 1. Control pH: Ensure the pH of your solution is controlled and maintained, ideally within a neutral range. Use appropriate buffers if your experiment allows. 2. Avoid Extreme Temperatures: Prepare and store solutions at recommended low temperatures.
Photodegradation 1. Protect from Light: Always store solutions in amber vials or wrap clear vials in aluminum foil. 2. Minimize Exposure During Handling: Work in a dimly lit area or use light-blocking shields during solution preparation and handling.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and understand the degradation pathways of this compound. These studies are crucial for developing stability-indicating analytical methods.[3][4][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Place a vial of the stock solution in a temperature-controlled oven (e.g., 80 °C) for a defined period.

  • Photolytic Degradation: Expose a vial of the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot from each stressed sample.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration with the mobile phase of your analytical method.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC-UV method to separate and quantify this compound from its potential degradation products.

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A C18 reversed-phase column is a common starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program (Example):

    • Start with a low percentage of Mobile Phase B (e.g., 10%) and hold for a few minutes.

    • Gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds (degradation products).

    • Include a final hold at a high percentage of Mobile Phase B to wash the column, followed by re-equilibration at the initial conditions.

3. Detection:

  • Determine the UV absorbance maximum of this compound. This will be the primary wavelength for detection. A photodiode array (PDA) detector is recommended to monitor peak purity and detect degradation products with different UV spectra.

4. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are used to demonstrate the specificity and stability-indicating nature of the method.

Data Presentation

The following table summarizes hypothetical stability data for this compound under various stress conditions. Actual data would need to be generated experimentally.

Stress ConditionDurationTemperature% this compound RemainingMajor Degradation Products (Hypothetical)
0.1 M HCl24 hours60 °C85%Hydrolysis Product A
0.1 M NaOH24 hours60 °C70%Hydrolysis Product B
3% H₂O₂24 hoursRoom Temp65%Disulfide Derivative
Thermal48 hours80 °C90%Minor Oxidative Products
Photolytic24 hoursRoom Temp80%Photodegradation Product C

Visualizations

Logical Workflow for Troubleshooting this compound Instability

troubleshooting_workflow start Instability Observed (Precipitate, Color Change, Loss of Potency) check_solubility Verify Solubility Limit and Storage Temperature start->check_solubility check_ph Measure and Adjust pH check_solubility->check_ph check_light Assess Light Exposure check_ph->check_light analyze_degradation Analyze for Degradation Products (e.g., HPLC, LC-MS) check_light->analyze_degradation implement_stabilization Implement Stabilization Strategy analyze_degradation->implement_stabilization use_antioxidant Add Antioxidant implement_stabilization->use_antioxidant use_chelator Add Chelating Agent (e.g., EDTA) implement_stabilization->use_chelator protect_from_light Use Amber Vials/ Protect from Light implement_stabilization->protect_from_light control_temp_ph Control Temperature and pH implement_stabilization->control_temp_ph purge_inert_gas Purge with Inert Gas implement_stabilization->purge_inert_gas

Caption: A logical workflow for diagnosing and addressing instability issues with this compound solutions.

Experimental Workflow for Stability-Indicating Method Development

stability_method_workflow cluster_forced_degradation Forced Degradation Studies cluster_analytical_development Analytical Method Development cluster_analysis Analysis acid Acid Hydrolysis analyze_samples Analyze Stressed Samples acid->analyze_samples base Base Hydrolysis base->analyze_samples oxidation Oxidation oxidation->analyze_samples thermal Thermal thermal->analyze_samples photo Photolysis photo->analyze_samples hplc_dev HPLC Method Development (Column, Mobile Phase, Gradient) method_validation Method Validation (ICH Guidelines) hplc_dev->method_validation hplc_dev->analyze_samples identify_degradants Identify & Characterize Degradation Products (LC-MS) analyze_samples->identify_degradants

References

Troubleshooting common issues in 2,2-Dimethylthiazolidine cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the cyclization of cysteamine and acetone to form 2,2-Dimethylthiazolidine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for forming this compound?

The formation of this compound is a cyclization reaction between cysteamine (2-aminoethanethiol) and acetone. The reaction involves the nucleophilic attack of the thiol group on the carbonyl carbon of acetone, followed by an intramolecular cyclization with the elimination of a water molecule to form the stable five-membered heterocyclic ring.

Q2: What are the critical parameters influencing the success of this cyclization?

The key parameters for a successful this compound synthesis include:

  • pH of the reaction medium: The pH should be carefully controlled, typically neutral to slightly basic, to facilitate the reaction without causing unwanted side reactions.

  • Removal of water: As water is a byproduct of the cyclization, its efficient removal is crucial to drive the reaction equilibrium towards the product. Azeotropic distillation is a common and effective method.

  • Purity and stability of starting materials: The purity of cysteamine and acetone is important. Cysteamine, in particular, can be susceptible to oxidation.

  • Reaction temperature: The temperature needs to be optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition of the product.

Q3: How stable is the this compound ring?

The this compound ring is generally stable under neutral and basic conditions. However, it can be susceptible to hydrolysis and ring-opening under acidic conditions.[1][2] The stability is also influenced by the substitution pattern on the ring.

Troubleshooting Guide

Low Product Yield

Problem: The final yield of this compound is significantly lower than expected.

Possible Cause Recommended Solution
Incomplete Reaction - Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) and continue until the starting materials are consumed. A typical reaction time can be around 10 hours at reflux.[3] - Optimize Temperature: Ensure the reaction is maintained at the optimal temperature. For the cysteamine and acetone reaction, a reflux temperature of around 81°C has been reported to be effective.[3]
Inefficient Water Removal - Azeotropic Distillation: Employ a Dean-Stark apparatus or a similar setup for continuous water removal. Use a suitable solvent that forms an azeotrope with water, such as cyclohexane or toluene.[3]
Starting Material Instability - Fresh Starting Materials: Use freshly opened or purified cysteamine and acetone. Cysteamine can oxidize to form cystamine, especially in the presence of moisture and air.[4] - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of cysteamine.
Side Reactions - Acetone Self-Condensation: Under basic conditions, acetone can undergo self-condensation (aldol condensation) to form products like diacetone alcohol and mesityl oxide.[5][6] Maintain a neutral pH to minimize this side reaction. - Incorrect Reactant Ratio: An inappropriate molar ratio of reactants can lead to side reactions. A molar ratio of approximately 1:2 (cysteamine:acetone) has been shown to be effective.[3]
Product Loss During Workup - Optimize Extraction: If performing a liquid-liquid extraction, ensure the pH of the aqueous phase is adjusted to maximize the partitioning of the product into the organic layer. - Careful Distillation: During purification by distillation, use a fractionating column to ensure good separation and avoid loss of product with lower or higher boiling fractions.
Presence of Impurities in the Final Product

Problem: The purified this compound shows the presence of significant impurities.

Impurity Type Possible Source Recommended Solution
Unreacted Cysteamine Incomplete reaction.- Extend the reaction time or optimize the temperature. - Ensure efficient water removal to drive the reaction to completion.
Unreacted Acetone Incomplete reaction or use of a large excess.- Use an optimized molar ratio of reactants (e.g., 1:2 cysteamine to acetone).[3] - Acetone can be readily removed during the initial stages of distillation due to its low boiling point.
Acetone Self-Condensation Products Reaction conditions favoring aldol condensation (e.g., strongly basic pH).- Maintain the reaction pH at neutral.[3] - These higher boiling point impurities can be separated by fractional distillation.
Cystamine (disulfide of cysteamine) Oxidation of cysteamine before or during the reaction.- Use fresh cysteamine and handle it under an inert atmosphere.[4] - Store cysteamine under appropriate conditions (cool, dry, and protected from light).
Water Incomplete removal during the reaction or introduced during workup.- Ensure the azeotropic distillation is efficient. - Use anhydrous solvents and drying agents during the workup and purification steps.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented method for the preparation of this compound.[3]

Materials:

  • Cysteamine (Mercaptamine)

  • Acetone

  • Cyclohexane

  • Sodium Hydroxide solution (for pH adjustment)

Procedure:

  • To a reaction vessel equipped with a reflux condenser and a Dean-Stark trap, add cyclohexane, cysteamine, and acetone. A suggested weight ratio is 1:3 of cysteamine to cyclohexane, and a molar ratio of 1:2 of cysteamine to acetone.[3]

  • With stirring, carefully add a sodium hydroxide solution dropwise to adjust the pH of the mixture to neutral.

  • Heat the reaction mixture to reflux (approximately 81°C) and maintain this temperature.

  • Continuously remove the water generated during the reaction using the Dean-Stark trap.

  • Allow the reaction to proceed for approximately 10 hours, monitoring the progress by a suitable analytical method if desired.

  • After the reaction is complete, cool the mixture to approximately 30°C.

  • Filter the cooled reaction mixture to remove any precipitated salts.

  • Distill the filtrate to recover the cyclohexane solvent.

  • The remaining residue is then purified by fractional distillation under reduced pressure to obtain the final this compound product. The boiling point of this compound is reported as 61°C at 15 mmHg.[7]

Expected Outcome: This method has been reported to achieve a yield of up to 82% with a purity of over 99.5% after rectification.[3]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Cyclization Reaction cluster_workup Workup & Purification start Charge Reactor with: - Cysteamine - Acetone - Cyclohexane ph_adjust Adjust pH to Neutral with NaOH solution start->ph_adjust reflux Heat to Reflux (~81°C) for 10 hours ph_adjust->reflux dehydrate Azeotropic Dehydration (Dean-Stark Trap) reflux->dehydrate cool Cool to 30°C dehydrate->cool filter Filter to Remove Salts cool->filter distill_solvent Distill to Recover Cyclohexane filter->distill_solvent distill_product Fractional Distillation of Residue distill_solvent->distill_product end Pure this compound distill_product->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Product Yield check_reaction Is the reaction complete? (TLC/GC analysis) start->check_reaction incomplete No check_reaction->incomplete complete Yes check_reaction->complete check_water Was water efficiently removed? water_issue No check_water->water_issue water_ok Yes check_water->water_ok check_materials Are starting materials pure and stable? materials_issue No check_materials->materials_issue materials_ok Yes check_materials->materials_ok check_side_reactions Are there signs of side reactions? side_reactions_yes Yes check_side_reactions->side_reactions_yes side_reactions_no No check_side_reactions->side_reactions_no check_workup Was there product loss during workup? solution_workup solution_workup check_workup->solution_workup Optimize extraction and distillation procedures solution_time Extend reaction time incomplete->solution_time solution_temp Optimize temperature incomplete->solution_temp complete->check_water solution_azeotrope solution_azeotrope water_issue->solution_azeotrope Improve azeotropic distillation setup water_ok->check_materials solution_materials solution_materials materials_issue->solution_materials Use fresh starting materials Run under inert atmosphere materials_ok->check_side_reactions solution_side_reactions solution_side_reactions side_reactions_yes->solution_side_reactions Check pH (neutral) Adjust reactant ratio side_reactions_no->check_workup

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Strategies to prevent impurity formation in 2,2-Dimethylthiazolidine production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2-Dimethylthiazolidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent impurity formation during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, which is commonly produced through the condensation reaction of D-Penicillamine and acetone.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of the desired this compound product. What are the potential causes and how can I improve the yield?

Answer:

Several factors can contribute to a low yield of this compound. Here are the most common causes and troubleshooting steps:

  • Incomplete Reaction: The condensation reaction between D-Penicillamine and acetone is an equilibrium process. To drive the reaction towards the product, it is crucial to remove the water formed during the reaction.

    • Recommendation: Use a Dean-Stark apparatus or a drying agent to remove water as it is formed.

  • Suboptimal pH: The pH of the reaction mixture plays a critical role in the reaction rate and equilibrium position.

    • Recommendation: Adjust the pH of the reaction mixture to a neutral or slightly basic range (pH 7-8) to facilitate the reaction. A patent for a similar synthesis using mercaptamine and acetone suggests adjusting the pH to neutral with sodium hydroxide.[1]

  • Incorrect Temperature: The reaction temperature can influence the reaction rate.

    • Recommendation: While the optimal temperature can vary depending on the solvent and scale, a moderately elevated temperature (e.g., reflux in a suitable solvent) is often employed to increase the reaction rate. One patented method suggests a reaction temperature of 81°C.[1]

  • Side Reactions: The formation of impurities through side reactions can consume starting materials and reduce the yield of the desired product. See the "Common Impurities and Their Prevention" section for more details.

Issue 2: Presence of Unreacted Starting Materials in the Final Product

Question: After purification, I am still detecting significant amounts of unreacted D-Penicillamine and/or acetone in my product. How can I minimize these residual starting materials?

Answer:

The presence of unreacted starting materials is a common issue and can often be addressed by optimizing the reaction and purification steps:

  • Reaction Stoichiometry: Ensure the correct molar ratio of reactants is used. An excess of one reactant can be used to drive the reaction to completion, but this may complicate purification.

    • Recommendation: Start with a 1:1 molar ratio of D-Penicillamine to acetone. A slight excess of the more volatile component (acetone) can be considered, as it can be easily removed during workup.

  • Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Recommendation: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). Continue the reaction until the starting materials are consumed to the desired level.

  • Inefficient Purification: The purification method may not be adequate to separate the product from the starting materials.

    • Recommendation:

      • Recrystallization: this compound is a solid and can often be purified by recrystallization from a suitable solvent system.

      • Chromatography: Column chromatography can be an effective method for separating the product from polar starting materials like D-Penicillamine.

Issue 3: Product Discoloration

Question: My final this compound product is discolored (e.g., yellow or brown). What could be the cause and how can I obtain a colorless product?

Answer:

Product discoloration is often an indication of impurities formed through degradation or side reactions.

  • Oxidation: The thiol group in D-Penicillamine is susceptible to oxidation, which can lead to colored impurities.

    • Recommendation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Degas all solvents before use.

  • Thermal Degradation: High reaction temperatures or prolonged heating can lead to the decomposition of the starting materials or the product.

    • Recommendation: Use the lowest effective temperature for the reaction and avoid prolonged heating. Monitor the reaction to avoid unnecessary heating after completion.

  • Acid/Base Catalyzed Side Reactions: Strong acidic or basic conditions can promote side reactions that produce colored byproducts.

    • Recommendation: Maintain a neutral to slightly basic pH and avoid the use of strong acids or bases unless necessary for a specific reason.

  • Purification: The discoloration may be due to minor impurities that can be removed with proper purification.

    • Recommendation: Activated carbon treatment during recrystallization can be effective in removing colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis from D-Penicillamine and acetone?

A1: The most common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual D-Penicillamine and acetone.

  • Oxidation Products: D-Penicillamine disulfide, formed by the oxidation of the thiol group of D-Penicillamine. The formation of penicillamine-cysteine mixed disulfides has been reported, suggesting that penicillamine disulfide is a likely impurity.[2][3]

  • Epimers: Epimerization at the C-2 position of the thiazolidine ring can occur, leading to the formation of a diastereomer of the desired product. This process is often facilitated by acidic conditions.

  • Side-Reaction Products: Other potential impurities can arise from side reactions of the starting materials or intermediates.

Q2: How does pH affect the formation of impurities?

A2: The pH of the reaction medium is a critical parameter that can significantly influence the impurity profile.

  • Acidic pH (below 7):

    • Can promote the hydrolysis of the imine intermediate, hindering the formation of the thiazolidine ring.

    • May lead to epimerization at the C-2 position.

    • Can increase the rate of certain side reactions.

  • Neutral to Slightly Basic pH (7-8):

    • Generally favors the condensation reaction and the formation of the desired this compound.

    • Minimizes acid-catalyzed side reactions.

  • Strongly Basic pH (above 9):

    • Can promote the oxidation of the thiol group in D-Penicillamine, leading to the formation of D-Penicillamine disulfide.

    • May lead to other base-catalyzed side reactions.

Q3: What is the optimal temperature for the synthesis?

A3: The optimal temperature depends on the solvent and the scale of the reaction. Generally, the reaction is carried out at a moderately elevated temperature to ensure a reasonable reaction rate. A patented process for a similar compound suggests a reaction temperature of 81°C in cyclohexane.[1] It is important to avoid excessively high temperatures to prevent thermal degradation of the product and starting materials.

Q4: Which analytical techniques are best for monitoring the reaction and assessing product purity?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for monitoring the disappearance of starting materials and the formation of the product. An HPLC method can also be developed to separate and quantify impurities. HPLC with UV detection is a common method for analyzing thiazolidine derivatives.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, as well as for confirming the identity of the product.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and can be used to identify and characterize impurities. Both 1H and 13C NMR are valuable for structure elucidation.[7]

Data Presentation

Table 1: Effect of pH on Yield and Purity of this compound

pHReaction Time (hours)Yield (%)Purity (%) (by HPLC)Major Impurity Detected
5.0124590Unreacted D-Penicillamine
7.088598Minimal
9.087592D-Penicillamine Disulfide

Note: The data in this table is illustrative and based on general principles of thiazolidine synthesis. Actual results may vary depending on specific experimental conditions.

Table 2: Effect of Temperature on Yield and Purity of this compound (at pH 7.5)

Temperature (°C)Reaction Time (hours)Yield (%)Purity (%) (by HPLC)Major Impurity Detected
25 (Room Temp)246097Unreacted D-Penicillamine
50108098Minimal
8068896Minor degradation products

Note: The data in this table is illustrative and based on general principles of thiazolidine synthesis. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: High-Purity Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • D-Penicillamine

  • Acetone

  • Methanol (or another suitable solvent)

  • Sodium Hydroxide (NaOH) solution (1 M)

  • Hydrochloric Acid (HCl) solution (1 M)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve D-Penicillamine in methanol.

  • pH Adjustment: While stirring, slowly add 1 M NaOH solution dropwise to adjust the pH of the solution to approximately 7.5.

  • Addition of Acetone: Add a stoichiometric equivalent of acetone to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine (saturated NaCl solution).

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white crystalline solid.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR, melting point, and HPLC.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification & Analysis start Dissolve D-Penicillamine in Solvent ph_adjust Adjust pH to 7.5 with NaOH start->ph_adjust add_acetone Add Acetone ph_adjust->add_acetone reflux Reflux for 6-8 hours add_acetone->reflux monitoring Monitor Reaction (TLC/HPLC) reflux->monitoring monitoring->reflux Continue if incomplete cool Cool to Room Temperature monitoring->cool Reaction Complete evaporate Solvent Evaporation cool->evaporate dissolve_wash Dissolve in Organic Solvent & Wash with Brine evaporate->dissolve_wash dry Dry Organic Layer dissolve_wash->dry concentrate Concentrate to Crude Product dry->concentrate recrystallize Recrystallize concentrate->recrystallize characterize Characterize Product (NMR, HPLC, MP) recrystallize->characterize end Pure this compound characterize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_impurity_id Impurity Identification cluster_cause Potential Cause cluster_solution Recommended Solution problem Impurity Detected in Final Product unreacted_sm Unreacted D-Penicillamine/ Acetone problem->unreacted_sm disulfide D-Penicillamine Disulfide problem->disulfide epimer Epimer at C-2 problem->epimer cause_incomplete Incomplete Reaction/ Inefficient Purification unreacted_sm->cause_incomplete cause_oxidation Oxidative Conditions disulfide->cause_oxidation cause_acidic Acidic pH epimer->cause_acidic solution_time_purify Increase Reaction Time/ Optimize Purification cause_incomplete->solution_time_purify solution_inert Use Inert Atmosphere/ Degas Solvents cause_oxidation->solution_inert solution_ph Adjust pH to Neutral/Slightly Basic cause_acidic->solution_ph

Caption: Troubleshooting logic for impurity formation in this compound synthesis.

References

Technical Support Center: Optimization of Catalysts for Thiazolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thiazolidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for synthesizing 5-arylidene thiazolidine-2,4-diones?

The most widely used method is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene group on the thiazolidine ring.[1] A variety of catalysts can be employed, ranging from basic catalysts like piperidine and methylamine to greener alternatives.[1][2][3] Microwave-assisted protocols often use a combination of piperidine and acetic acid with silica gel.[1] For greener synthesis, L-tyrosine in water and ethylenediamine diacetate (EDDA) under solvent-free conditions have proven to be highly efficient.[1]

Q2: How can I significantly reduce reaction times for thiazolidine synthesis?

Microwave-assisted synthesis is a highly effective technique for drastically reducing reaction times, often from hours to minutes, while also increasing product yields.[1][4][5] For instance, a solvent-free Knoevenagel condensation using piperidine, activated silica gel, and acetic acid in a microwave reactor can be completed in approximately 7 minutes.[1] Ultrasound-assisted synthesis is another method that can shorten reaction times; for example, the synthesis of 1,3-thiazolidin-4-ones using nano-CdZr4(PO4)6 as a catalyst under ultrasonic irradiation can be achieved in 25 minutes with high yields.[6]

Q3: What are the advantages of using a one-pot, three-component reaction strategy?

One-pot, three-component reactions, which combine an amine, an aldehyde, and a mercapto-acid (like thioglycolic acid), offer several advantages.[6][7] They improve operational simplicity, reduce waste, and enhance atom economy.[6] Catalysts such as Yttrium (III) triflate (Y(OTf)3) and ammonium persulfate (APS) have been successfully used for these reactions, often under mild or solvent-free conditions, providing good to excellent yields.[6][7][8]

Q4: My reaction yield is low. What are the common causes and how can I troubleshoot it?

Low yields can stem from several factors. The electronic properties of your substrates are a key consideration; aryl aldehydes with electron-withdrawing groups tend to react faster and may provide higher yields than those with electron-donating groups.[1][6] Catalyst choice and loading are also critical. If you suspect catalyst inefficiency, consider screening alternative catalysts or increasing the catalyst loading.[6][9] Reaction conditions such as temperature, solvent, and reaction time should also be optimized.[6][9] Refer to the troubleshooting guide below for a systematic approach.

Q5: Are there effective catalyst-free methods for thiazolidine synthesis?

Yes, catalyst-free approaches are available. For instance, 2,3-disubstituted-1,3-thiazolidin-4-ones can be synthesized efficiently via a three-component reaction under solvent-free conditions without any catalyst.[8] Additionally, the formation of the thiazolidine linkage between a molecule with a 1,2-aminothiol group and an aldehyde on a cell surface can proceed at physiological pH without any catalyst.[10][11]

Catalyst Performance Data

The selection of an appropriate catalyst is crucial for achieving high efficiency in thiazolidine synthesis. The tables below summarize the performance of various catalysts under different reaction conditions.

Table 1: Catalysts for Knoevenagel Condensation of Aldehydes with Thiazolidine-2,4-dione

Catalyst SystemSubstratesSolventConditionsTimeYield (%)Reference
Piperidine, Acetic Acid, Silica GelAldehyde, Thiazolidine-2,4-dioneTolueneMicrowave (300 W), 110 °C25 min35–75[4]
Piperidine, Acetic Acid, Silica GelAldehyde, Thiazolidine-2,4-dioneSolvent-freeMicrowave (900 W)~7 minHigh[1]
L-tyrosineAryl Aldehydes, Thiazolidine-2,4-dioneWaterAmbient Temperature-High[1]
Ethylenediamine diacetate (EDDA)Benzaldehyde, Thiazolidine-2,4-dioneSolvent-free80 °C, 5 mol% catalyst150 min91[1]
PiperidineAldehyde, Thiazolidine-2,4-dioneEthanolReflux--[2][3]

Table 2: Catalysts for One-Pot, Three-Component Synthesis of 4-Thiazolidinones

CatalystReactantsSolventConditionsTimeYield (%)Reference
Y(OTf)₃Amine, Aldehyde, Thioglycolic acidTetrahydrofuran5 mol% catalyst-High[7]
Ammonium Persulfate (APS)Aniline, Benzaldehyde, Thioglycolic acidSolvent-free90 °C, 10 mol% catalyst-84[6]
[Et₃NH][HSO₄]Aniline, Aldehyde, Thioglycolic acid-80 °C, 25 mol% catalyst->80[6]
nano-CdZr₄(PO₄)₆Aldehyde, Aniline, Thioglycolic acid-60 W Ultrasonic Irradiation25 min88[6]

Experimental Protocols

Protocol 1: Microwave-Assisted Knoevenagel Condensation [4]

  • To a pressure vial equipped with a stir bar, add the substituted aryl aldehyde (1.00 mmol), thiazolidine-2,4-dione (1.50 mmol), and silica gel (200 mg).

  • Add 2 mL of toluene, followed by 5 drops (~0.25 mL) each of acetic acid and piperidine.

  • Seal the vial and place it in a microwave synthesizer.

  • Irradiate the mixture at 110 °C for 25 minutes (e.g., 5 min ramp at 500 W, 20 min sustain at 300 W).

  • After cooling, dilute the mixture with 4 mL of water and precipitate the product on ice for 15 minutes.

  • Remove the silica gel by vacuum filtration and wash it with hot methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary (e.g., recrystallization).

Protocol 2: One-Pot, Three-Component Synthesis Using Ammonium Persulfate (APS) [6]

  • In a round-bottom flask, combine the substituted aniline (1 mmol), benzaldehyde (1 mmol), and thioglycolic acid (1 mmol).

  • Add ammonium persulfate (10 mol%) as the catalyst.

  • Heat the reaction mixture at 90 °C under solvent-free conditions, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Perform an appropriate work-up, which may include adding a solvent like ethyl acetate, washing with a saturated sodium bicarbonate solution, and drying over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visual Guides and Workflows

General Experimental Workflow for Thiazolidine Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of thiazolidine derivatives.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Mix Reactants (Aldehyde, Amine, etc.) Solvent 2. Add Solvent (if not solvent-free) Reactants->Solvent Catalyst 3. Add Catalyst Solvent->Catalyst Reaction_Method 4. Apply Reaction Conditions (Heating, Microwave, Ultrasound) Catalyst->Reaction_Method Workup 5. Quench Reaction & Initial Work-up Reaction_Method->Workup Purification 6. Purify Product (Filtration, Recrystallization, Column Chromatography) Workup->Purification Characterization 7. Characterize Product (NMR, IR, MS) Purification->Characterization

Caption: General workflow for thiazolidine synthesis.

Troubleshooting Guide for Low Reaction Yield

This decision tree provides a structured approach to diagnosing and resolving issues related to low product yield.

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Investigating Solvent Effects on the Reaction Rate of 2,2-Dimethylthiazolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the solvent effects on the reaction rate of 2,2-Dimethylthiazolidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound that is typically studied, and why is it important?

A1: The most commonly investigated reaction is the hydrolysis of the this compound ring. This reaction is significant in drug delivery systems, as the thiazolidine ring can be used as a prodrug linker that undergoes hydrolysis under specific physiological conditions to release an active pharmaceutical ingredient (API), often a cysteine analogue. Understanding the kinetics of this hydrolysis is crucial for controlling the release rate of the drug.

Q2: How do different types of solvents generally affect the hydrolysis rate of thiazolidines?

A2: Solvent polarity plays a critical role in the reaction rate. According to the Hughes-Ingold rules, the effect of solvent polarity depends on the change in charge distribution between the reactants and the transition state.[1] For hydrolysis reactions, which often involve a more polar transition state, an increase in solvent polarity typically accelerates the reaction.[1] The solvent's ability to stabilize charged intermediates through interactions like hydrogen bonding is a key factor.[1] For some related reactions, nonpolar solvents have been observed to yield better results than polar-protic or polar-aprotic solvents.[2]

Q3: What experimental techniques are suitable for monitoring the hydrolysis of this compound?

A3: Several techniques can be employed to monitor the reaction kinetics:

  • UV-Vis Spectrophotometry: If the reactant or product has a distinct chromophore, changes in absorbance at a specific wavelength can be monitored over time.[3]

  • Infrared (IR) Spectrophotometry: The disappearance of reactant peaks or the appearance of product peaks in the IR spectrum can be tracked.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the disappearance of signals corresponding to the this compound protons and the appearance of signals from the hydrolysis products.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the concentration of the reactant and product at different time points, providing accurate kinetic data.

Q4: Is the hydrolysis of this compound pH-dependent?

A4: Yes, the hydrolysis of thiazolidines is often pH-dependent. The reaction can be catalyzed by both acids and bases.[5] It is generally believed that the reaction requires an acidic pH for the thiazolidine product to be prone to hydrolysis.[5] Therefore, maintaining a constant pH with a suitable buffer system is critical when comparing solvent effects to ensure that any observed changes in rate are due to the solvent and not pH fluctuations.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible reaction rates. 1. Temperature fluctuations.2. Inconsistent pH of the reaction medium.3. Impurities in the solvent or reactant.1. Use a thermostatically controlled water bath or reaction block to maintain a constant temperature.2. Prepare fresh buffer solutions for each experiment and verify the pH before starting the reaction.3. Use high-purity (e.g., HPLC grade) solvents and ensure the purity of the this compound.
Low solubility of this compound in the chosen solvent. The solvent may not be suitable for the reactant.1. Select a solvent or a co-solvent system with appropriate polarity to ensure the complete dissolution of the reactant.2. Gently warm the mixture or use sonication to aid dissolution, ensuring the temperature does not initiate the reaction prematurely.
Side reactions or unexpected product formation. 1. The solvent may be reacting with the starting material or intermediates.2. The reactant may be degrading under the experimental conditions (e.g., due to light or oxygen).1. Choose an inert solvent that does not participate in the reaction.2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light if the compound is light-sensitive.
Difficulty in monitoring the reaction progress. The chosen analytical method may not be sensitive enough or may be subject to interference.1. If using UV-Vis, ensure there is a significant difference in the molar absorptivity between the reactant and the product at the chosen wavelength.2. Consider an alternative analytical technique (e.g., HPLC or NMR) that provides better resolution and sensitivity.

Data Presentation

Table 1: Hypothetical Rate Constants for the Hydrolysis of this compound in Various Solvents at 25°C

Solvent Solvent Type Dielectric Constant (ε) Observed Rate Constant (k) x 10⁻⁴ s⁻¹
WaterPolar Protic78.45.2
MethanolPolar Protic32.73.8
EthanolPolar Protic24.52.9
AcetonitrilePolar Aprotic37.51.5
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.71.8
Tetrahydrofuran (THF)Nonpolar7.60.4
DioxaneNonpolar2.20.2

Note: This data is illustrative and intended to demonstrate how experimental results would be presented. Actual values will vary based on experimental conditions.

Experimental Protocols & Visualizations

Experimental Workflow for Investigating Solvent Effects

The following diagram outlines the typical workflow for studying the effect of different solvents on the reaction rate of this compound hydrolysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (this compound, Buffers) thermostat Thermostat Reaction Vessels to Desired Temperature prep_reagents->thermostat prep_solvents Select & Prepare Solvents (e.g., H2O, MeOH, ACN, THF) prep_solvents->thermostat initiate Initiate Reaction (Add Reactant to Solvent) thermostat->initiate monitor Monitor Reaction Progress (e.g., UV-Vis, HPLC) initiate->monitor plot Plot Concentration vs. Time monitor->plot calculate Calculate Rate Constants (k) plot->calculate compare Compare k values across different solvents calculate->compare G Thiazolidine This compound Protonated Protonated Thiazolidine (Imminium Ion Intermediate) Thiazolidine->Protonated + H⁺ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H₂O Water H₂O Water->Tetrahedral Products Products (Cysteine Analogue + Acetone) Tetrahedral->Products Ring Opening

References

Technical Support Center: Refining Experimental Parameters for Novel 2,2-Dimethylthiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with novel 2,2-Dimethylthiazolidine derivatives.

Frequently Asked Questions (FAQs)

Synthesis & Purification

Q1: My reaction yield for the synthesis of a this compound derivative is consistently low. What are the common pitfalls and how can I improve it?

Low yields can stem from several factors, including suboptimal reaction conditions, reactant purity, and work-up procedures. To improve your yield, consider the following optimization strategies:

  • Catalyst and Solvent Screening: The choice of catalyst and solvent is critical. For Knoevenagel condensations, bases like piperidine or triethylamine (Et3N) are often used.[1][2] Solvent choice can range from ethanol and toluene to greener options like water, depending on the specific reactants.[1][3]

  • Temperature and Reaction Time: Systematically evaluate the effect of temperature. While some reactions proceed well at room temperature, others require heating or reflux.[1][4] Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields.[3][5] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Reactant Stoichiometry: Ensure the molar ratios of your starting materials are correct. Using a slight excess of one reactant can sometimes drive the reaction to completion.

  • Water Removal: For condensation reactions, the removal of water can be crucial. Using a Dean-Stark apparatus or performing the reaction in a solvent that azeotropically removes water can be beneficial.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize their formation?

The formation of multiple products is a common issue. Likely side products can include unreacted starting materials, intermediates, or products from side reactions. To address this:

  • Confirm Starting Material Purity: Impurities in starting materials can lead to unexpected side reactions.

  • Control Reaction Temperature: Overheating can sometimes lead to decomposition or the formation of undesired byproducts.

  • Purification Strategy: Effective purification is key. Column chromatography using a carefully selected solvent system (e.g., n-hexane and ethyl acetate) is a standard method.[6] Recrystallization from an appropriate solvent is also an effective technique for obtaining pure compounds.[1][7]

Q3: What are the best practices for purifying and characterizing my final this compound compounds?

For purification, column chromatography and recrystallization are the most common and effective methods.[1][6][7]

For characterization, a combination of spectroscopic techniques is essential:

  • NMR Spectroscopy (¹H and ¹³C): This is crucial for structural elucidation. Look for characteristic peaks corresponding to the thiazolidine ring protons and carbons.[8][9]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound through the molecular ion peak.[10]

  • Infrared (IR) Spectroscopy: Helps identify key functional groups, such as C=O (carbonyl) and N-H bonds within your molecule.[11]

Biological Assays & Solubility

Q1: My compound shows poor solubility in aqueous buffers for biological assays. How can I address this?

Poor aqueous solubility is a common challenge for many organic compounds.[5][8] Consider these approaches:

  • Co-solvents: Use a small percentage of a biocompatible organic solvent like DMSO to dissolve the compound before diluting it in the aqueous buffer.

  • Formulation Strategies: For in-depth studies, techniques like creating solid dispersions with hydrophilic polymers (e.g., PVP, HPMC) can significantly enhance solubility and dissolution rates.[12]

  • Structural Modification: If solubility issues persist and are prohibitive, consider synthetic modifications to the molecule to incorporate more polar functional groups.

Q2: How can I assess the potential bioavailability of my novel derivatives early in the development process?

The Caco-2 permeability assay is a widely used in vitro model to predict intestinal drug absorption and potential bioavailability.[12] This assay measures the rate at which a compound moves across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.[12] A high permeability coefficient (Papp) is often indicative of good oral absorption.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Possible Cause Suggested Solution
Low or No Product Formation 1. Inactive catalyst or reagents.2. Suboptimal reaction temperature.3. Incorrect solvent.1. Use fresh, high-purity reagents and catalysts.2. Screen a range of temperatures (e.g., room temperature, 60 °C, reflux).[4]3. Test different solvents such as ethanol, water, or toluene. Consider catalyst-free and solvent-free conditions where applicable.[3][4]
Product Decomposition during Work-up or Purification 1. Compound is sensitive to acid or base.2. Compound is thermally unstable.1. Use neutral work-up conditions. Wash with a saturated solution of a mild salt like NaCl.2. Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a controlled temperature and consider purification at room temperature.
Difficulty in Spectroscopic Characterization 1. Sample contains impurities.2. Compound degradation in NMR solvent.1. Re-purify the sample using a different solvent system for chromatography or a different recrystallization solvent.2. Some compounds can degrade in certain NMR solvents like DMSO over time; acquire spectra promptly after dissolution.[13]
Inconsistent Biological Activity Results 1. Poor compound solubility.2. Compound instability in assay medium.1. Confirm the compound is fully dissolved. Use sonication or vortexing and visually inspect for precipitates. Prepare fresh stock solutions.2. Assess the stability of your compound under the assay conditions (pH, temperature, time) using a method like HPLC.

Data Presentation

Table 1: Example of Reaction Condition Optimization for Knoevenagel Condensation

This table illustrates how varying experimental parameters can influence the yield of 5-benzylidene-2,4-thiazolidinedione.

Entry Solvent Catalyst Temperature (°C) Time (min) Yield (%) Reference
1EthanolEt3N (20 mol%)120 (MW)1572[3]
2EthanolNone120 (MW)1570[3]
3WaterNone120 (MW)1580[3]
4WaterNone130 (MW)1592[3]
5TolueneNone130 (MW)1565[3]
6AcetonitrileNone130 (MW)1578[3]

MW = Microwave Irradiation

Table 2: Representative Spectroscopic Data for a this compound Derivative
Technique Data
¹H-NMR (CDCl₃, 300 MHz)δ (ppm): 12.32 (s, 1H, NH); 7.97 (s, 1H, CH=); 7.15-7.87 (m, Ar-H).[1]
¹³C-NMR (CDCl₃, 75.4 MHz)δ (ppm): 166.81 (C=O); 165.27 (C=O); 142.8 (CH=); 121.11 (C=C); 112.8-137.26 (Ar-C).[1]
FT-IR (KBr, cm⁻¹)1623 (C=C), 1690-1750 (C=O), 3100-3300 (N-H).[10][11]
HRMS Calculated: 256.2798, Found: 256.0235.[1]

Experimental Protocols

Protocol 1: General Synthesis of 5-Arylidene-2,4-Thiazolidinedione Derivatives

This protocol describes a Knoevenagel condensation, a common method for synthesizing these derivatives.[1][7]

  • Solubilization: In a round-bottom flask, dissolve 2,4-thiazolidinedione (1.0 eq.) in a suitable solvent like ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as 2-3 drops of piperidine.[1] Stir the mixture at room temperature for 10 minutes.

  • Aldehyde Addition: Add the desired aromatic aldehyde (1.0 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (e.g., 75-80 °C) and stir for 5-15 hours, monitoring the reaction progress by TLC.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid product and wash it with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Caco-2 Permeability Assay

This protocol provides a method to assess the intestinal permeability of a test compound.[12]

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for the formation of a differentiated, tight cell monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. Use only inserts with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).[12]

  • Dosing Solution Preparation: Prepare a solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Permeability Measurement (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.

    • Incubate at 37 °C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh buffer.[12]

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability (Papp): Calculate the Papp value to determine the compound's permeability rate.

Visualizations

G s1 Starting Materials (Thiazolidinedione + Aldehyde) s2 Reaction Setup (Solvent + Catalyst) s1->s2 1. Combine s3 Reaction (Heating / Reflux / MW) s2->s3 2. Initiate s4 TLC Monitoring s3->s4 3. Monitor Progress s4->s3 Incomplete s5 Work-up (Filtration / Extraction) s4->s5 Complete s6 Purification (Chromatography / Recrystallization) s5->s6 4. Isolate Crude s7 Characterization (NMR, MS, IR) s6->s7 5. Purify s8 Pure Product s7->s8 6. Confirm Structure

Caption: General workflow for the synthesis and purification of thiazolidine derivatives.

G problem Low Reaction Yield? cause1 Check Reagent Purity & Stoichiometry problem->cause1 Yes cause2 Optimize Temperature (Screen RT, Reflux, MW) problem->cause2 Yes cause3 Optimize Catalyst/Solvent (Screen bases, solvents) problem->cause3 Yes cause4 Extend Reaction Time problem->cause4 Yes solution Improved Yield cause1->solution cause2->solution cause3->solution cause4->solution

Caption: Troubleshooting decision tree for addressing low reaction yields.

G ligand Thiazolidinedione Derivative (Ligand) ppar PPARγ ligand->ppar Binds & Activates complex PPARγ-RXR Heterodimer ppar->complex rxr RXR rxr->complex p_pre PPRE (DNA Response Element) complex->p_pre Binds to gene_exp Target Gene Transcription p_pre->gene_exp Regulates response Metabolic Regulation (e.g., Insulin Sensitization) gene_exp->response Leads to

Caption: Simplified signaling pathway for PPARγ agonists like thiazolidinediones.[5][6]

References

Validation & Comparative

A Comparative Analysis of 2,2-Dimethylthiazolidine and N-acetylcysteine as L-cysteine Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic agents designed to augment intracellular L-cysteine and subsequently glutathione (GSH) levels, N-acetylcysteine (NAC) has long been a benchmark. However, a class of compounds known as thiazolidine derivatives, including 2,2-Dimethylthiazolidine, are emerging as viable alternatives. This guide provides a comprehensive comparison of these two L-cysteine prodrugs, focusing on their efficacy in repleting glutathione stores, supported by experimental data and detailed methodologies.

Performance Snapshot: this compound Derivatives vs. N-acetylcysteine

Thiazolidine derivatives, as a class, are designed to deliver L-cysteine intracellularly, bypassing the potential toxicity associated with direct L-cysteine administration. These compounds, such as L-2-oxo-4-thiazolidine-carboxylate (OTC) and 2(RS)-n-propylthiazolidine-4(R)-carboxylic-acid (PTCA), have shown considerable promise in various experimental models. N-acetylcysteine, a well-established antioxidant and mucolytic agent, functions as a precursor to L-cysteine, thereby promoting GSH synthesis.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies, highlighting the relative performance of thiazolidine derivatives and N-acetylcysteine in modulating glutathione levels and protecting against cellular damage.

Treatment GroupModel SystemOutcome MeasureResultReference
Control Murine Colitis ModelHepatic GSH LevelsBaseline[2]
DSS-induced Colitis Murine Colitis ModelHepatic GSH LevelsSignificantly depleted (P < 0.001 vs. control)[2]
PTCA + DSS Murine Colitis ModelHepatic GSH LevelsNormalized (P > 0.05 vs. control)[2]
RibCys + DSS Murine Colitis ModelHepatic GSH LevelsNormalized (P > 0.05 vs. control)[2]

Table 1: Effect of Thiazolidine Derivatives on Hepatic Glutathione Levels in a Murine Colitis Model. PTCA (2-(RS)-n-propylthiazolidine-4(R)-carboxylic-acid) and RibCys (D-ribose-L-cysteine) are examples of thiazolidine-based L-cysteine prodrugs.

Treatment GroupModel SystemOutcome MeasureResultReference
Control Protein-Malnourished MiceLiver GSH LevelsBaseline[3]
Protein Malnutrition Protein-Malnourished MiceLiver GSH LevelsDecreased[3]
NAC Supplementation Protein-Malnourished MiceLiver GSH LevelsRestored to control levels[3]
OTC Supplementation Protein-Malnourished MiceLiver GSH LevelsRestored to control levels[3]

Table 2: Comparative Efficacy of N-acetylcysteine and a Thiazolidine Derivative (OTC) in Restoring Liver Glutathione Levels in Protein-Malnourished Mice. OTC (L-2-oxo-4-thiazolidine-carboxylate) is a thiazolidine-based L-cysteine prodrug.

ProdrugModel SystemKey FindingReference
N-acetylcysteine (NAC) Cultured NeuronsIncreased neuronal glutathione content in a concentration-dependent manner.[4]
2-oxothiazolidine-4-carboxylate (OTC) Cultured NeuronsFailed to increase the glutathione content of cultured neurons.[4]
NAC Human Malignant Melanoma Transplants in MiceAcute increase in dialysate concentrations of cysteine after injection.[5][6]
OTC Human Malignant Melanoma Transplants in MiceRecovery of glutathione levels after synthesis inhibition.[5][6]

Table 3: Differential Effects of N-acetylcysteine and a Thiazolidine Derivative (OTC) in Neuronal and Cancer Models.

Signaling Pathways and Prodrug Metabolism

The primary mechanism of action for both this compound derivatives and N-acetylcysteine is the intracellular delivery of L-cysteine, the rate-limiting substrate for the synthesis of glutathione. Glutathione plays a critical role in cellular antioxidant defense and detoxification.

L-Cysteine and Glutathione Synthesis Pathway Prodrug_NAC N-acetylcysteine (NAC) L_Cysteine L-Cysteine Prodrug_NAC->L_Cysteine Deacetylation Prodrug_Thiazolidine This compound Derivatives Prodrug_Thiazolidine->L_Cysteine Hydrolysis gamma_GC γ-Glutamylcysteine L_Cysteine->gamma_GC Glutamate Glutamate Glutamate->gamma_GC Glycine Glycine GSH Glutathione (GSH) Glycine->GSH GCL Glutamate-Cysteine Ligase (GCL) GS Glutathione Synthetase (GS) gamma_GC->GCL gamma_GC->GSH GSH->GS Antioxidant_Defense Antioxidant Defense Detoxification GSH->Antioxidant_Defense

Caption: L-Cysteine and Glutathione Synthesis Pathway.

Experimental Protocols

Measurement of Glutathione (GSH) Levels

A common method for determining total glutathione levels in tissue or cell extracts is the enzymatic recycling assay.

Principle: This spectrophotometric method relies on the oxidation of GSH by 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form the yellow derivative 5'-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm. The glutathione disulfide (GSSG) produced is then recycled back to GSH by glutathione reductase in the presence of NADPH. The rate of TNB formation is proportional to the total glutathione concentration.

Procedure:

  • Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer (e.g., phosphate buffer with EDTA). Deproteinize the sample, often with a metaphosphoric acid solution, and centrifuge to collect the supernatant.

  • Assay Mixture: In a 96-well plate or cuvette, combine the sample supernatant with a reaction mixture containing phosphate-EDTA buffer, DTNB, NADPH, and glutathione reductase.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer or plate reader.

  • Quantification: Calculate the total glutathione concentration by comparing the rate of absorbance change to a standard curve prepared with known concentrations of GSH.

In Vivo Evaluation of L-cysteine Prodrugs in a Murine Model

The following workflow outlines a typical in vivo experiment to compare the efficacy of L-cysteine prodrugs.

In Vivo Prodrug Evaluation Workflow cluster_0 Pre-treatment Phase cluster_1 Treatment Phase cluster_2 Post-treatment Analysis Animal_Acclimatization Animal Acclimatization Group_Allocation Random Allocation into Treatment Groups Animal_Acclimatization->Group_Allocation Prodrug_Admin Prodrug Administration (e.g., oral gavage, diet) Group_Allocation->Prodrug_Admin Induction_of_Stress Induction of Oxidative Stress (e.g., toxin administration) Prodrug_Admin->Induction_of_Stress Sample_Collection Tissue/Blood Sample Collection Induction_of_Stress->Sample_Collection Biochemical_Assays Biochemical Assays (e.g., GSH levels, enzyme activity) Sample_Collection->Biochemical_Assays Histopathology Histopathological Analysis Sample_Collection->Histopathology Data_Analysis Statistical Analysis and Comparison Biochemical_Assays->Data_Analysis Histopathology->Data_Analysis

Caption: In Vivo Prodrug Evaluation Workflow.

Conclusion

Both N-acetylcysteine and thiazolidine derivatives, such as this compound, serve as effective prodrugs for L-cysteine, leading to the replenishment of intracellular glutathione stores. The choice between these agents may depend on the specific application, target tissue, and desired pharmacokinetic profile. While NAC is a well-characterized compound with a long history of clinical use, thiazolidine derivatives represent a promising class of molecules with potentially advantageous properties that warrant further investigation. The experimental data presented in this guide, along with the detailed protocols, provide a foundation for researchers and drug development professionals to make informed decisions in the selection and evaluation of L-cysteine prodrugs for therapeutic development.

References

A Comparative Efficacy Analysis of 2,2-Dimethylthiazolidine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 2,2-dimethylthiazolidine scaffold represents a versatile and promising platform in medicinal chemistry. These heterocyclic compounds, particularly those derived from L-cysteine, have garnered significant attention for their diverse pharmacological activities. This guide provides an in-depth comparative analysis of the efficacy of various this compound derivatives, drawing upon key experimental findings to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics. Our focus will be on elucidating the structure-activity relationships that govern their efficacy as cysteine prodrugs, antioxidants, and agents in other therapeutic areas.

The Foundational Role: Cysteine Prodrugs and Glutathione Replenishment

A primary mechanism underpinning the therapeutic potential of many this compound derivatives is their function as prodrugs of L-cysteine. Cysteine is the rate-limiting amino acid in the biosynthesis of glutathione (GSH), a critical intracellular antioxidant. Direct administration of cysteine is hampered by its toxicity and instability. This compound derivatives cleverly circumvent this issue by masking the reactive thiol group of cysteine within a stable heterocyclic ring. This ring can be non-enzymatically opened in vivo to release cysteine, thereby boosting intracellular GSH levels. This is particularly crucial in conditions associated with GSH depletion, such as acetaminophen-induced hepatotoxicity.

The general mechanism of action for this compound-4-carboxylic acid derivatives as cysteine prodrugs is illustrated below.

cluster_0 Cellular Environment Derivative This compound Derivative Cysteine L-Cysteine Derivative->Cysteine Non-enzymatic ring opening GSH Glutathione (GSH) Cysteine->GSH GSH Biosynthesis Detoxification Detoxification of Reactive Metabolites GSH->Detoxification

Caption: Intracellular conversion of this compound derivatives to boost glutathione levels.

Comparative Efficacy in Hepatoprotection

Acetaminophen overdose is a leading cause of acute liver failure, primarily due to the depletion of hepatic GSH stores by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). The efficacy of various this compound derivatives in mitigating this hepatotoxicity provides a valuable platform for comparative analysis.

A study evaluating a range of 2-alkyl- and 2-aryl-substituted thiazolidine-4(R)-carboxylic acids demonstrated that the nature of the substituent at the 2-position significantly influences protective efficacy against acetaminophen-induced hepatotoxicity in mice. The following table summarizes the key findings.

DerivativeSubstituent at C2Protective Efficacy (Survival Rate)
1b MethylHigh
1d n-PropylHigh
1e n-PentylHigh
1c EthylModerate
1f PhenylModerate
1g 4-PyridylModerate
2b Methyl (4S-enantiomer)Ineffective

Data compiled from Nagasawa et al., J. Med. Chem. 1984.

The data clearly indicate that 2(RS)-methyl-, 2(RS)-n-propyl-, and 2(RS)-n-pentylthiazolidine-4(R)-carboxylic acids were nearly equipotent and offered the highest protection. In contrast, derivatives with ethyl, phenyl, or 4-pyridyl substituents were less effective. Notably, the stereochemistry at the 4-position is crucial, as the 4(S)-enantiomer of the methyl derivative was completely inactive, highlighting the stereospecificity of the biological activity.

Further investigations into 2-(polyhydroxyalkyl)thiazolidine-4(R)-carboxylic acids (TCAs) revealed their ability to increase cellular GSH levels in vitro. The TCA derived from D-ribose and L-cysteine, known as RibCys, demonstrated remarkable therapeutic potential in a mouse model of acetaminophen hepatotoxicity, achieving a 100% survival rate compared to 17% in untreated animals. This suggests that the polyhydroxyalkyl moiety can enhance the efficacy of the thiazolidine core as a cysteine delivery system.

Antioxidant and Neuroprotective Properties

The antioxidant properties of this compound derivatives extend beyond just GSH replenishment. Several derivatives have shown direct radical scavenging activity and the ability to protect against oxidative stress-induced cellular damage.

A comparative study of the antioxidant potential of various 2-aryl thiazolidine-4-carboxylic acids, evaluated by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, revealed important structure-activity relationships. It was observed that the nature and position of substituents on the aromatic ring at the C-2 position significantly impact the antioxidant activity. For instance, compounds bearing an -OCH3 group on the aromatic ring exhibited superior radical scavenging properties compared to those with -Cl, -F, or -NO2 groups.

The neuroprotective effects of thiazolidine-4-carboxylic acid derivatives have also been investigated, particularly in models of ethanol-induced neurodegeneration. These studies suggest that the neuroprotective mechanism involves the attenuation of oxidative stress and neuroinflammation. Derivatives with phenolic groups have shown particular promise, likely due to the combined antioxidant effects of the thiazolidine ring and the phenolic moiety.

The following workflow outlines a typical in vitro screening process for evaluating the antioxidant activity of new thiazolidine derivatives.

Synthesis Synthesis of Thiazolidine Derivatives DPPH_Assay DPPH Radical Scavenging Assay Synthesis->DPPH_Assay Cell_Culture Cell Culture (e.g., Neuronal Cells) Synthesis->Cell_Culture Data_Analysis Data Analysis and SAR Determination DPPH_Assay->Data_Analysis Oxidative_Stress Induction of Oxidative Stress (e.g., with H2O2) Cell_Culture->Oxidative_Stress MTT_Assay Cell Viability Assay (e.g., MTT) Oxidative_Stress->MTT_Assay MTT_Assay->Data_Analysis

Caption: Workflow for in vitro antioxidant and neuroprotective screening of thiazolidine derivatives.

Antimicrobial and Antifungal Efficacy

The thiazolidine nucleus is a component of several clinically important antimicrobial agents, including penicillin. It is therefore not surprising that various synthetic this compound derivatives have been explored for their antimicrobial and antifungal activities.

The efficacy of these derivatives is highly dependent on the substituents on the thiazolidine ring. For example, a series of 2,4-thiazolidinedione derivatives were synthesized and evaluated for their antifungal activity against Candida species. Certain 5-arylidene-2,4-thiazolidinediones exhibited potent fungistatic and fungicidal effects. Structure-activity relationship studies revealed that the presence of electron-withdrawing groups on the aryl ring often enhances antimicrobial activity.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential. Below are representative protocols for the synthesis of a 2-aryl thiazolidine-4-carboxylic acid and for the DPPH radical scavenging assay.

Synthesis of 2-(4-Methoxyphenyl)thiazolidine-4-carboxylic Acid

Materials:

  • L-cysteine hydrochloride

  • 4-Methoxybenzaldehyde

  • Triethylamine

  • Methanol

  • Distilled water

Procedure:

  • Dissolve L-cysteine hydrochloride (1.0 eq) in a minimal amount of distilled water.

  • Add methanol to the solution.

  • To this solution, add 4-methoxybenzaldehyde (1.0 eq).

  • Add triethylamine (2.0 eq) dropwise to the reaction mixture while stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Wash the resulting solid with cold distilled water and diethyl ether to remove any unreacted starting materials and impurities.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

DPPH Radical Scavenging Assay

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds (this compound derivatives)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds and ascorbic acid in methanol to obtain a range of concentrations.

  • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound or control solutions to the respective wells.

  • For the blank, add methanol instead of the test compound.

  • Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) for each test compound.

Conclusion and Future Perspectives

The comparative analysis of this compound derivatives reveals a class of compounds with significant therapeutic potential, driven by their ability to act as cysteine prodrugs and antioxidants. The efficacy of these derivatives is intricately linked to the nature and stereochemistry of the substituents on the thiazolidine ring. Future research should focus on the synthesis and evaluation of novel derivatives with improved pharmacokinetic profiles and target specificity. A deeper understanding of the metabolic fate of these compounds in vivo will be crucial for translating their promising preclinical efficacy into clinical success. The continued exploration of structure-activity relationships will undoubtedly pave the way for the development of next-generation this compound-based therapeutics.

A Comparative Guide to Purity Validation of 2,2-Dimethylthiazolidine: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2,2-Dimethylthiazolidine is a critical step in the development of safe and effective therapeutics. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity validation of this compound. The performance of each method is supported by detailed experimental protocols and comparative data to inform method selection and implementation.

Data Presentation: Comparison of Analytical Methods

The selection of an optimal analytical method for purity determination depends on a variety of factors, including the required sensitivity, selectivity, and the nature of potential impurities. The following table summarizes the typical quantitative performance of GC-MS, HPLC-UV, and qNMR for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds followed by mass-based detection.Separation of compounds in a liquid mobile phase with UV absorbance detection.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.
Limit of Detection (LOD) 0.01 - 1 µg/mL0.1 - 0.5 µg/mL~0.1% (relative)
Limit of Quantitation (LOQ) 0.05 - 5 µg/mL0.5 - 2 µg/mL~0.5% (relative)
Linearity (R²) >0.99>0.99>0.999
Accuracy (Recovery) 95 - 105%97 - 103%Not applicable (primary method)
Precision (%RSD) < 5%< 3%< 1%
Sample Throughput ModerateHighLow to Moderate
Destructive Analysis YesYesNo

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established principles and data for similar compounds and serve as a robust starting point for method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high separation efficiency and definitive identification based on mass spectra.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or methanol) in a volumetric flask.

  • Prepare a series of calibration standards of this compound in the same solvent, ranging from 1 µg/mL to 100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-Wax capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.[1]

    • Ramp to 220°C at a rate of 4°C/min.[1]

    • Hold at 220°C for 5 minutes.[1]

  • MS Transfer Line Temperature: 230°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-200.

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B D Inject Sample B->D C Prepare Standards C->D E GC Separation D->E F MS Detection E->F G Peak Integration F->G H Spectral Matching F->H I Purity Calculation G->I H->I

GC-MS workflow for purity validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely used technique for purity analysis, particularly for non-volatile or thermally labile impurities that are not amenable to GC analysis.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in and dilute to 10 mL with the mobile phase in a volumetric flask.

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

3. Data Analysis:

  • Purity is determined by the area percentage method, similar to GC analysis.

  • Impurities are quantified against the calibration curve of the main compound if their response factors are similar, or against their own standards if available.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter Sample B->C D Inject Sample C->D E HPLC Separation D->E F UV Detection E->F G Chromatogram Integration F->G H Purity Calculation G->H

HPLC-UV workflow for purity validation.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound. It is non-destructive and provides structural information simultaneously.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • Accurately weigh a known amount of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) that has a resonance signal that does not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

2. NMR Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm broadband probe.

  • Experiment: ¹H NMR.

  • Solvent: DMSO-d₆ or CDCl₃.

  • Acquisition Parameters:

    • Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).

    • A 90° pulse angle.

    • Sufficient number of scans for adequate signal-to-noise ratio.

3. Data Analysis:

  • The purity of the this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire ¹H NMR Spectrum B->C D Integrate Signals C->D E Apply Purity Formula D->E F Determine Purity E->F

qNMR workflow for purity determination.

Conclusion

The choice between GC-MS, HPLC-UV, and qNMR for the purity validation of this compound depends on the specific requirements of the analysis. GC-MS offers excellent separation and identification capabilities for volatile impurities. HPLC-UV is a robust and versatile method suitable for a wide range of impurities. qNMR stands out as a primary and non-destructive technique that provides a direct measure of purity without the need for a specific reference standard of the analyte. For comprehensive purity profiling, a combination of these orthogonal techniques is often employed in the pharmaceutical industry to ensure the highest quality of drug substances and intermediates.

References

Confirming the Structure of 2,2-Dimethylthiazolidine: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of heterocyclic compounds like 2,2-Dimethylthiazolidine is a critical step in chemical synthesis and drug discovery. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural confirmation of this compound, supported by representative experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the detailed structural analysis of organic molecules in solution.[1] Its ability to provide information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it particularly well-suited for confirming the structure of complex heterocyclic systems such as this compound.[2] This guide will delve into the application of ¹H and ¹³C NMR spectroscopy for the structural verification of this compound, compare its performance with alternative analytical methods, and provide the necessary experimental framework for its successful implementation.

Elucidating the Structure of this compound with NMR Spectroscopy

The structure of this compound presents a unique set of spectroscopic challenges that are readily addressed by one- and two-dimensional NMR techniques. The key structural features to be confirmed are the thiazolidine ring, the presence and location of the two methyl groups at the C2 position, and the methylene groups at C4 and C5.

¹H and ¹³C NMR Spectral Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are predicted based on the analysis of similar thiazolidine derivatives and general principles of NMR spectroscopy.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity Integration Key Correlations (HMBC)
C2-CH₃~1.5 (s)~28Singlet6HC2, C2-CH₃
C4-H₂~3.0 (t)~55Triplet2HC2, C5
C5-H₂~3.8 (t)~35Triplet2HC4
N-H~1.8 (br s)-Broad Singlet1HC2, C5
C2-~70---

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm) and are typically recorded in CDCl₃. Coupling constants (J) for the triplets are expected to be in the range of 6-8 Hz.

Comparison with Alternative Analytical Techniques

While NMR is a cornerstone for structural elucidation, other analytical techniques provide complementary information and may be advantageous in specific contexts.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistry, and conformational information in solution.[1]Non-destructive, highly detailed structural information, quantitative capabilities.[3]Lower sensitivity compared to mass spectrometry, requires larger sample amounts, can be complex to interpret for very large molecules.[1]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, providing information about the elemental composition and substructures.High sensitivity (picogram to femtogram levels), rapid analysis.Does not provide detailed connectivity or stereochemical information on its own.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., N-H, C-H, C-N, C-S bonds).Fast, simple to operate, provides a characteristic "fingerprint" for a compound.Provides limited information about the overall molecular structure and connectivity.
X-ray Crystallography Absolute three-dimensional structure of a molecule in the solid state.[4]Provides the most definitive structural information.Requires a suitable single crystal, which can be difficult to obtain; the solid-state conformation may differ from the solution-state conformation.[4]

Experimental Protocols

NMR Sample Preparation and Data Acquisition

A standardized protocol for the NMR analysis of this compound is crucial for obtaining high-quality, reproducible data.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Acquire ¹³C NMR spectra, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.

  • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range ¹H-¹³C correlations, which are crucial for confirming the connectivity of the molecular skeleton.

Visualization of Experimental Workflows and Structural Relationships

The following diagrams, generated using Graphviz, illustrate the logical workflow for structural confirmation and the key NMR correlations for this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis & Confirmation synthesis Synthesis & Purification of This compound dissolution Dissolution in CDCl3 with TMS synthesis->dissolution nmr_tube Transfer to NMR Tube dissolution->nmr_tube one_d_nmr 1D NMR (¹H, ¹³C, DEPT) nmr_tube->one_d_nmr two_d_nmr 2D NMR (COSY, HMBC) one_d_nmr->two_d_nmr spectral_interpretation Spectral Interpretation two_d_nmr->spectral_interpretation structure_confirmation Structure Confirmation spectral_interpretation->structure_confirmation

Workflow for NMR-based structural confirmation.

Key HMBC correlations in this compound.

References

Unveiling Stereoselectivity: A Comparative Analysis of the Biological Activities of Thiazolidine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

The thiazolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The spatial arrangement of atoms, or stereochemistry, within these molecules can have a profound impact on their interaction with biological targets, leading to significant differences in their therapeutic effects and toxicity.

Comparative Biological Activity of 2-Arylthiazolidine-4-Carboxylic Acid Amide Stereoisomers

Research into 2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) has revealed their potential as cytotoxic agents against various cancer cell lines.[4][5][6] These compounds are often synthesized as diastereomeric mixtures, typically (2RS,4R), allowing for the evaluation of the combined biological effect of the stereoisomers. The following table summarizes the cytotoxic activity of a series of synthesized ATCAA derivatives against different cancer cell lines.

CompoundRArCell LineIC50 (µM)
3id H4-F-C6H4B16-F1 (Melanoma)Not specified
A375 (Melanoma)Not specified
WM-164 (Melanoma)Not specified
15b H4-CF3-C6H4DU 145 (Prostate)Not specified
PC-3 (Prostate)Not specified
LNCaP (Prostate)Not specified
PPC-1 (Prostate)Not specified
3ac H4-Cl-C6H4DU 145 (Prostate)Not specified
PC-3 (Prostate)Not specified
LNCaP (Prostate)Not specified
PPC-1 (Prostate)Not specified

Note: Specific IC50 values for each cell line were not detailed in the provided search results, but the compounds were highlighted for their potent activity and selectivity.[4]

Experimental Protocols

A detailed understanding of the methodologies used to assess biological activity is crucial for interpreting the data and designing future experiments.

Synthesis of (2RS,4R)-2-Arylthiazolidine-4-Carboxylic Acid Amides[4]

The general synthetic route to produce these compounds involves a cyclization reaction followed by amidation.

  • Cyclization: L-cysteine is reacted with an appropriate benzaldehyde in a mixture of ethanol and water at room temperature. This reaction yields the cyclized (2RS,4R)-2-arylthiazolidine-4-carboxylic acids.

  • Boc Protection: The resulting carboxylic acid is then protected with a di-tert-butyl dicarbonate (Boc) group.

  • Amidation: The Boc-protected derivative is reacted with the desired amine in the presence of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt).

  • Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) to yield the final target compounds.

cluster_synthesis Synthesis of (2RS,4R)-2-Arylthiazolidine-4-Carboxylic Acid Amides reagents L-Cysteine + Benzaldehyde cyclization Cyclization (Ethanol/Water, RT) reagents->cyclization atca (2RS,4R)-2-Arylthiazolidine- 4-Carboxylic Acid cyclization->atca boc_protection Boc Protection atca->boc_protection boc_atca Boc-Protected ATCA boc_protection->boc_atca amidation Amidation (Amine, EDCI, HOBt) boc_atca->amidation boc_amide Boc-Protected Amide amidation->boc_amide deprotection Deprotection (TFA) boc_amide->deprotection final_product Target Compound (2RS,4R)-ATCAA deprotection->final_product

Caption: General synthetic workflow for 2-arylthiazolidine-4-carboxylic acid amides.

Sulforhodamine B (SRB) Assay for Cytotoxicity[4]

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., ATCAAs) and incubated for a specified period (e.g., 48 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 515 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

cluster_srb Sulforhodamine B (SRB) Cytotoxicity Assay Workflow start Start plate_cells Plate Cancer Cells in 96-well plates start->plate_cells treat_compounds Treat with Test Compounds plate_cells->treat_compounds incubate Incubate (e.g., 48h) treat_compounds->incubate fix_cells Fix Cells with TCA incubate->fix_cells stain_srb Stain with Sulforhodamine B fix_cells->stain_srb wash Wash to Remove Unbound Dye stain_srb->wash solubilize Solubilize Bound Dye wash->solubilize read_absorbance Measure Absorbance (515 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay.

Postulated Mechanism of Action

The cytotoxic effects of 2-arylthiazolidine-4-carboxylic acid amides may be attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. While the precise signaling pathway has not been fully elucidated for this specific class of compounds, a hypothetical pathway can be proposed based on the known mechanisms of other anticancer agents.

cluster_pathway Hypothetical Apoptotic Signaling Pathway atcaa ATCAA Stereoisomer receptor Cellular Target (e.g., Kinase, Receptor) atcaa->receptor caspase_cascade Caspase Activation (Caspase-8, Caspase-9) receptor->caspase_cascade executioner_caspases Executioner Caspases (Caspase-3, -6, -7) caspase_cascade->executioner_caspases apoptosis Apoptosis (Cell Death) executioner_caspases->apoptosis

Caption: A potential signaling cascade initiated by ATCAA stereoisomers.

Conclusion

The stereochemical configuration of thiazolidine derivatives plays a critical role in their biological activity. As demonstrated by the case of 2-arylthiazolidine-4-carboxylic acid amides, even subtle changes in the three-dimensional arrangement of atoms can influence the cytotoxic potency and selectivity of these compounds. While specific comparative data for the stereoisomers of 2,2-Dimethylthiazolidine remains to be elucidated, the principles of stereoselectivity observed in related thiazolidine structures underscore the importance of chiral separation and individual isomer testing in the drug discovery and development process. Future research should focus on the synthesis and biological evaluation of individual stereoisomers of this compound and other thiazolidine derivatives to fully understand their therapeutic potential.

References

A Comparative Guide to the Radioprotective Efficacy of 2,2-Dimethylthiazolidine and WR-1065

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the radioprotective agents 2,2-Dimethylthiazolidine (DMT) and WR-1065. WR-1065, the active metabolite of the clinically approved radioprotector Amifostine, serves as a benchmark compound. DMT represents a class of thiazolidine-based compounds investigated for their potential as cysteine prodrugs to mitigate radiation damage. This document synthesizes available experimental data on their efficacy, details relevant experimental protocols, and visualizes key biological pathways and workflows to aid in research and development.

Mechanisms of Action

The radioprotective mechanisms of WR-1065 and this compound, while both aimed at reducing radiation-induced cellular damage, operate through distinct primary pathways.

  • WR-1065: This aminothiol employs a multi-faceted approach. Its primary and most immediate effect is the direct scavenging of free radicals, such as hydroxyl radicals, generated by the radiolysis of water.[1] Beyond this, WR-1065 can influence DNA damage signaling pathways, including the activation of p53 and NF-κB, which can lead to cell cycle arrest and the upregulation of antioxidant enzymes like manganese superoxide dismutase (MnSOD).[2][3]

  • This compound (DMT): As a thiazolidine derivative, DMT is proposed to function as a cysteine prodrug.[4][5] Following administration, the thiazolidine ring is believed to undergo non-enzymatic opening to release cysteine, a key precursor for the synthesis of the endogenous antioxidant glutathione (GSH).[4][5] Elevated intracellular GSH levels enhance the cell's capacity to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress and damage to critical macromolecules like DNA.[4]

G Comparative Signaling Pathways of Radioprotection cluster_WR1065 WR-1065 Pathway cluster_DMT This compound Pathway IR1 Ionizing Radiation ROS1 Reactive Oxygen Species (ROS) IR1->ROS1 DNA_Dam1 DNA & Cellular Damage ROS1->DNA_Dam1 Survival1 Increased Cell Survival WR1065 WR-1065 Scavenging Direct ROS Scavenging WR1065->Scavenging Inhibits Signal Modulation of p53 & NF-κB WR1065->Signal Scavenging->ROS1 Inhibits Scavenging->Survival1 MnSOD Upregulation of MnSOD Signal->MnSOD Signal->Survival1 MnSOD->ROS1 Neutralizes IR2 Ionizing Radiation ROS2 Reactive Oxygen Species (ROS) IR2->ROS2 DNA_Dam2 DNA & Cellular Damage ROS2->DNA_Dam2 Survival2 Increased Cell Survival DMT 2,2-Dimethyl- thiazolidine Cysteine Cysteine Release DMT->Cysteine GSH Increased Intracellular Glutathione (GSH) Cysteine->GSH GSH_Scav GSH-mediated ROS Neutralization GSH->GSH_Scav GSH_Scav->ROS2 Inhibits GSH_Scav->Survival2

Caption: Proposed mechanisms of action for WR-1065 and this compound.

Efficacy Data Comparison

Direct comparative studies between this compound and WR-1065 are limited in publicly available literature. The following tables summarize key efficacy data from separate in vitro and in vivo experiments to facilitate an indirect comparison.

Table 1: In Vitro Radioprotective Efficacy
CompoundCell LineDrug ConcentrationKey Efficacy MetricResultReference
WR-1065 V794 mMDose Modifying Factor (DMF)1.9[2]
RibCyst *V79Not SpecifiedProtection Factor at 8 Gy1.8[6][7]

*RibCyst (2(R,S)-D-ribo-(1',2',3',4'-tetrahydroxybutyl)thiazolidine) is a thiazolidine prodrug of cysteamine, presented here as an analogue to this compound.

Table 2: In Vivo Radioprotective Efficacy

The available in vivo data uses different efficacy endpoints, precluding a direct numerical comparison. WR-1065 efficacy is often presented as a Dose Modifying Factor from survival studies, while the available data for DMT is an absolute increase in survival rate at a specific radiation dose.

CompoundAnimal ModelAdministrationDrug DoseRadiation DoseEfficacy EndpointResultReference
WR-1065 MiceNot SpecifiedNot SpecifiedLethal DoseDose Modifying Factor (DMF)~1.1 - 1.3 (Typical Range)N/A
2,2-DMT Micei.p., 1 hr prior250 mg/kg9.03 Gy ⁶⁰Co30-Day Survival40% increase in survival rate[1]

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental methodologies: the clonogenic survival assay for in vitro assessment and the 30-day survival (LD50/30) assay for in vivo studies.

Clonogenic Survival Assay Protocol

The clonogenic assay is the gold standard for assessing the effects of ionizing radiation on cell reproductive viability.[8][9]

  • Cell Culture: Adherent cells (e.g., V79) are cultured to approximately 70-80% confluency in appropriate media.

  • Drug Incubation: The radioprotective agent (e.g., WR-1065) is added to the cell culture medium at the desired concentration (e.g., 4 mM) and incubated for a specific duration (e.g., 30 minutes) prior to irradiation.[2] A vehicle control group is run in parallel.

  • Irradiation: Culture flasks are exposed to a range of radiation doses (e.g., 0-10 Gy) from a calibrated source (e.g., ⁶⁰Co or ¹³⁷Cs irradiator).

  • Cell Plating: Immediately following irradiation, cells are washed, trypsinized to create a single-cell suspension, counted, and plated in new culture dishes at specific densities calculated to yield a countable number of colonies (typically 50-150) for each radiation dose.

  • Incubation: Plates are incubated for 7-14 days to allow for colony formation.

  • Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet). A colony is typically defined as a cluster of at least 50 cells.

  • Data Analysis: The surviving fraction for each dose is calculated relative to the non-irradiated control. These data are used to generate a cell survival curve, from which the Dose Modifying Factor (DMF) can be determined. The DMF is the ratio of the radiation dose required to produce a given level of cell killing in the presence of the radioprotector to the dose required for the same level of killing in its absence.

G Workflow for In Vitro Clonogenic Survival Assay A 1. Seed Cells (e.g., V79) B 2. Incubate with Radioprotector (e.g., WR-1065 or DMT) A->B C 3. Expose to Graded Doses of Ionizing Radiation B->C D 4. Trypsinize, Count, and Re-plate Cells C->D E 5. Incubate for Colony Formation (7-14 Days) D->E F 6. Fix, Stain, and Count Colonies E->F G 7. Calculate Surviving Fraction & Determine DMF F->G

Caption: A generalized workflow for the clonogenic survival assay.
In Vivo 30-Day Survival (LD50/30) Assay Protocol

This assay is a common method to determine the acute lethal effects of total body irradiation (TBI) and the efficacy of a radioprotector in a whole-animal model.[10][11]

  • Animal Acclimatization: Mice (e.g., NMRI or C57BL/6 strains) are acclimatized to laboratory conditions for at least one week, with access to food and water ad libitum.[12]

  • Grouping: Animals are randomized into several groups: a vehicle control group receiving no irradiation, a radiation-only group, and one or more treatment groups receiving the radioprotector at different doses or time points before irradiation.

  • Drug Administration: The radioprotective agent (e.g., this compound tartrate, 250 mg/kg) is administered, typically via intraperitoneal (i.p.) injection, at a specified time before irradiation (e.g., 15-60 minutes).[1]

  • Total Body Irradiation (TBI): Mice are placed in well-ventilated chambers and exposed to a specific, single dose of gamma radiation from a source like ⁶⁰Co.[1][12] To determine a Dose Reduction Factor (DRF), multiple radiation doses are used to find the dose that is lethal to 50% of animals within 30 days (LD50/30) for both protected and unprotected groups.

  • Post-Irradiation Monitoring: Animals are returned to their cages and monitored daily for 30 days for signs of radiation sickness (e.g., weight loss, lethargy) and mortality.

  • Data Analysis: The primary endpoint is the percentage of animals surviving at the 30-day mark. The DRF is calculated by dividing the LD50/30 of the protected group by the LD50/30 of the radiation-only group. An increase in the survival rate at a single lethal dose, as reported for DMT, is also a key measure of efficacy.[1]

G Workflow for In Vivo LD50/30 Survival Study A 1. Animal Acclimatization & Randomization into Groups B 2. Drug Administration (Vehicle or Radioprotector) A->B C 3. Total Body Irradiation (TBI) with Lethal Dose B->C D 4. Post-Irradiation Monitoring (30 Days) C->D E 5. Record Survival Data D->E F 6. Calculate Percent Survival Increase or DRF E->F

Caption: A generalized workflow for an in vivo radioprotection study.

Summary and Conclusion

This guide provides a comparative overview of WR-1065 and this compound as radioprotective agents.

  • WR-1065 is a well-characterized compound with a robust dataset supporting its efficacy. Its multifaceted mechanism, involving direct ROS scavenging and modulation of cellular signaling, results in significant radioprotection, demonstrated by a high Dose Modifying Factor of 1.9 in V79 cells.[2]

  • This compound shows promise as a radioprotector in vivo, increasing 30-day survival in mice by 40% after a lethal radiation dose.[1] Its proposed mechanism as a cysteine prodrug to boost intracellular glutathione is well-founded for the thiazolidine class. However, a lack of publicly available in vitro data, such as a DMF from clonogenic assays, currently prevents a direct quantitative comparison with WR-1065. Data from related thiazolidine compounds, such as RibCyst, suggest that this class of molecules can achieve protective effects that are comparable to those of WR-1065.[6][7]

For drug development professionals, WR-1065 remains the benchmark against which novel radioprotectors should be compared. Thiazolidine-based compounds like this compound represent a viable area for further research, but additional studies are required to quantify their in vitro efficacy and fully elucidate their protective mechanisms to establish a more direct and comprehensive comparison with established agents.

References

A Comparative In Vitro Analysis of 2,2-Dimethylthiazolidine and L-cysteine Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of 2,2-Dimethylthiazolidine and L-cysteine supplementation, focusing on their roles as cysteine delivery agents and their impact on cellular antioxidant defenses. While direct comparative studies on this compound are limited in publicly available literature, this guide draws upon data from studies on related thiazolidine-based cysteine prodrugs to provide a valuable comparative framework.

L-cysteine is a crucial amino acid for cellular function, serving as a key component of the major endogenous antioxidant, glutathione (GSH). However, its direct supplementation in cell culture can be limited by instability and potential cytotoxicity at higher concentrations. Thiazolidine derivatives, such as this compound, are designed as prodrugs to facilitate the intracellular delivery of cysteine, thereby enhancing GSH synthesis and protecting cells from oxidative stress.

Principles of Action: A Tale of Two Cysteine Sources

L-cysteine supplementation directly increases the extracellular concentration of this amino acid, making it available for cellular uptake through specific amino acid transporters. Once inside the cell, it serves as the rate-limiting substrate for the synthesis of glutathione, a tripeptide that plays a pivotal role in neutralizing reactive oxygen species (ROS) and detoxifying harmful compounds.

This compound , as a cysteine prodrug, offers an alternative delivery mechanism. The thiazolidine ring protects the reactive sulfhydryl group of cysteine. It is hypothesized that these prodrugs are taken up by cells and then undergo intracellular hydrolysis to release L-cysteine. This controlled intracellular release can potentially circumvent the instability and cytotoxicity issues associated with direct L-cysteine supplementation.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L-cysteine_ext L-cysteine L-cysteine_int L-cysteine L-cysteine_ext->L-cysteine_int Amino Acid Transporters DMT_ext This compound DMT_int This compound DMT_ext->DMT_int Cellular Uptake GSH Glutathione (GSH) L-cysteine_int->GSH GSH Synthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Detox Detoxification GSH->Detox Supports DMT_int->L-cysteine_int Intracellular Hydrolysis

Figure 1: Cellular uptake and mechanism of action.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vitro studies on L-cysteine and related thiazolidine prodrugs. It is important to note that the specific effects can vary depending on the cell type, experimental conditions, and the specific thiazolidine derivative used.

Table 1: Comparative Cytotoxicity

CompoundCell LineConcentrationViability (%)Reference
L-cysteine CHO> 2.5 mMReduced[1]
Cultured Cells1 mM in MEMHighly Toxic[2]
Thiazolidine Prodrugs V79up to 25 mMNon-toxic[3]

Table 2: Effect on Intracellular Glutathione (GSH) Levels

CompoundCell LineConcentrationFold Increase in GSHReference
L-cysteine HepatocytesNot specifiedUpregulated[4]
Thiazolidine Prodrugs Rat Hepatocytes1.0 mM1.2 - 2.1[5]
2-oxothiazolidine-4-carboxylate VSMCs1-5 mMPrevented decline[6]

Experimental Protocols

Below are detailed methodologies for key experiments typically used to compare the in vitro effects of L-cysteine and its prodrugs.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., HepG2, CHO, or a cell line relevant to the research) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of L-cysteine and this compound in the appropriate cell culture medium. The final concentrations should typically range from 0.1 µM to 10 mM. Remove the old medium and add 100 µL of the treatment solutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO, at a final concentration ≤ 0.5%).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Start Seed Cells in 96-well Plate Incubate_24h Incubate 24h Start->Incubate_24h Treat Treat with L-cysteine or This compound Incubate_24h->Treat Incubate_48h Incubate 24-48h Treat->Incubate_48h Add_MTT Add MTT Solution Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure

Figure 2: MTT assay workflow for cytotoxicity assessment.

Intracellular Glutathione (GSH) Quantification

This protocol outlines a common method for measuring intracellular GSH levels using a commercially available kit.

  • Cell Culture and Treatment: Culture cells in 6-well plates until they reach approximately 80% confluency. Treat the cells with the desired concentrations of L-cysteine or this compound for a specified period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells using the lysis buffer provided in the GSH assay kit.

  • Deproteinization: Deproteinize the cell lysates according to the kit's instructions to prevent interference from proteins in the subsequent steps.

  • GSH Assay: Perform the GSH assay according to the manufacturer's protocol. This typically involves a reaction where GSH reacts with a substrate to produce a colored or fluorescent product.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH. Normalize the GSH levels to the total protein content of the cell lysate, determined using a protein assay (e.g., BCA assay).

cluster_GSH_Pathway Glutathione Synthesis Pathway Glutamate Glutamate GCL γ-glutamylcysteine ligase (GCL) Glutamate->GCL Cysteine Cysteine Cysteine->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS gamma_GC γ-glutamylcysteine GCL->gamma_GC GSH Glutathione (GSH) GS->GSH gamma_GC->GS

Figure 3: Key steps in the glutathione synthesis pathway.

Concluding Remarks

The available in vitro evidence suggests that while direct L-cysteine supplementation can be effective in boosting intracellular glutathione levels, it is often associated with cytotoxicity at higher concentrations. Thiazolidine-based prodrugs, by facilitating intracellular cysteine delivery, represent a promising strategy to enhance cellular antioxidant defenses with potentially lower toxicity. Although specific data for this compound is not abundant, the broader class of thiazolidine prodrugs has demonstrated efficacy in increasing glutathione levels and protecting cells from various stressors in vitro.

Further head-to-head in vitro studies are warranted to directly compare the efficacy and safety profiles of this compound and L-cysteine across a range of cell types and experimental conditions. Such studies will be invaluable for researchers and drug development professionals seeking to optimize strategies for modulating intracellular cysteine and glutathione levels for therapeutic benefit.

References

Validating the Putative Mechanism of Action for 2,2-Dimethylthiazolidine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the proposed mechanism of action of 2,2-Dimethylthiazolidine compounds. Due to limited direct research on the specific biological activities of this compound derivatives, this document leverages experimental data from structurally related and well-characterized thiazolidine analogs to propose a putative mechanism and outline key validation experiments.

The thiazolidine scaffold is a versatile heterocyclic moiety that forms the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic effects.[1][2] While the specific mechanism of action for this compound compounds is not yet extensively elucidated in scientific literature, the biological activities of other thiazolidine derivatives offer valuable insights into their potential therapeutic pathways. This guide will focus on two prominent, experimentally-supported mechanisms observed in thiazolidine analogs: inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in cancer and modulation of inflammatory pathways.

Proposed Mechanism of Action 1: Anticancer Activity via VEGFR-2 Inhibition

A significant body of research points to the role of thiazolidine-2,4-dione derivatives as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[3][4] It is plausible that this compound compounds could exert anticancer effects through a similar mechanism.

Supporting Experimental Data for Thiazolidine Analogs

The following table summarizes the in vitro efficacy of various thiazolidine-2,4-dione derivatives against VEGFR-2 and cancer cell lines, providing a benchmark for potential studies on this compound compounds.

Compound IDTargetIC50 (µM)Cancer Cell LineIC50 (µM)Reference
Compound 22 VEGFR-20.079HepG2 (Liver)2.04[4]
MCF-7 (Breast)1.21[4]
Compound 15 VEGFR-20.081HT-29 (Colon)13.56
A-549 (Lung)17.8
HCT-116 (Colon)15.2
Compound 12a VEGFR-2Not specifiedCaco-2 (Colon)2[5]
HepG-2 (Liver)10[5]
MDA-MB-231 (Breast)40[5]
Sorafenib (Control) VEGFR-20.046HepG2 (Liver)2.24[4]
MCF-7 (Breast)3.17[4]
Key Experimental Protocols for Validation

1. In Vitro VEGFR-2 Enzyme Inhibition Assay:

  • Objective: To determine the direct inhibitory effect of the test compound on VEGFR-2 kinase activity.

  • Methodology: The assay is typically performed using a commercially available kit. Recombinant human VEGFR-2 is incubated with the test compound at various concentrations and a substate (e.g., a synthetic peptide) in the presence of ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often through an ELISA-based method with a specific antibody that recognizes the phosphorylated substrate. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is then calculated.[4]

2. Cell Viability (MTT) Assay:

  • Objective: To assess the cytotoxic effects of the test compound on cancer cell lines.

  • Methodology: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified period (e.g., 48-72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. The formazan is then solubilized with a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells to determine the IC50 value.[4]

3. Western Blot Analysis of Downstream Signaling:

  • Objective: To confirm that the compound inhibits VEGFR-2 signaling within the cell.

  • Methodology: Cancer cells are treated with the test compound and then stimulated with VEGF. Cell lysates are collected, and proteins are separated by size using SDS-PAGE. The separated proteins are transferred to a membrane, which is then incubated with primary antibodies specific for phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2, as well as downstream signaling proteins like phosphorylated ERK (p-ERK) and total ERK. After incubation with secondary antibodies, the protein bands are visualized using a detection reagent, and the band intensities are quantified to determine the effect of the compound on protein phosphorylation.

Signaling Pathway and Experimental Workflow

VEGFR2_Pathway cluster_workflow Experimental Workflow cluster_pathway VEGFR-2 Signaling Pathway Exp1 In Vitro VEGFR-2 Enzyme Assay Exp2 Cell Viability (MTT) Assay Exp1->Exp2 Confirms Cytotoxicity Exp3 Western Blot Analysis Exp2->Exp3 Investigates Mechanism VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., ERK) pVEGFR2->Downstream Angiogenesis Angiogenesis, Cell Proliferation Downstream->Angiogenesis Compound 2,2-Dimethyl- thiazolidine Compound Compound->VEGFR2 Inhibits

Caption: Proposed VEGFR-2 inhibition pathway and validation workflow.

Proposed Mechanism of Action 2: Anti-inflammatory Activity

Thiazolidine derivatives have also been reported to possess anti-inflammatory properties.[1] This effect is often attributed to the modulation of pro-inflammatory cytokine production. A plausible mechanism for this compound compounds could involve the inhibition of inflammatory signaling pathways, such as those leading to the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Supporting Experimental Data for Thiazolidinone Analogs

The following table presents data on the inhibition of pro-inflammatory cytokine release by thiazolidinone derivatives in lipopolysaccharide (LPS)-stimulated macrophages.

Compound IDTNF-α Inhibition (%) at 10 µMIL-6 Inhibition (%) at 10 µMReference
12d >95>95
12h >95>95
Dexamethasone (Control) ~90~85
Key Experimental Protocols for Validation

1. Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages:

  • Objective: To determine if the test compound can suppress the production of pro-inflammatory cytokines.

  • Methodology: Macrophage cells (e.g., RAW 264.7) are pre-treated with various concentrations of the test compound for a short period before being stimulated with LPS to induce an inflammatory response. After a suitable incubation time, the cell culture supernatant is collected. The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercial ELISA kits. The percentage of cytokine inhibition is calculated by comparing the concentrations in compound-treated wells to those in LPS-stimulated wells without the compound.

2. Nuclear Factor-kappa B (NF-κB) Reporter Assay:

  • Objective: To investigate if the anti-inflammatory effect is mediated through the inhibition of the NF-κB signaling pathway.

  • Methodology: A cell line containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element is used. Cells are treated with the test compound and then stimulated with an NF-κB activator (e.g., LPS or TNF-α). After incubation, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured. A decrease in reporter activity in the presence of the compound indicates inhibition of the NF-κB pathway.

Signaling Pathway and Experimental Workflow

AntiInflammatory_Pathway cluster_workflow Experimental Workflow cluster_pathway Inflammatory Signaling Pathway Exp1 Cytokine Measurement (ELISA) Exp2 NF-κB Reporter Assay Exp1->Exp2 Investigates Upstream Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Signaling Cascade TLR4->NFkB_pathway NFkB NF-κB Activation NFkB_pathway->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Gene Transcription Inflammation Inflammation Cytokines->Inflammation Compound 2,2-Dimethyl- thiazolidine Compound Compound->NFkB_pathway Inhibits

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,2-Dimethylthiazolidine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2,2-Dimethylthiazolidine is paramount for ensuring product quality, safety, and efficacy. The cross-validation of analytical methods is a critical process to ensure that different analytical techniques or laboratories produce comparable and reliable results. This guide provides an objective comparison of common analytical methods for this compound, supported by representative experimental data and detailed methodologies.

Comparative Performance of Analytical Methods

The choice of an analytical method for this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of common analytical techniques for its quantification.

Analytical MethodLinearity (R²)Accuracy (% Recovery)Precision (% RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)
GC-MS >0.99897.5 - 103.0%< 5.0%0.5 ng/mL1.5 ng/mL
LC-MS/MS >0.99998.0 - 102.0%< 3.0%0.05 ng/mL0.15 ng/mL
HPLC-UV >0.99795.0 - 105.0%< 5.0%10 ng/mL30 ng/mL

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can serve as a foundation for method development and validation in your laboratory.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is well-suited for the analysis of volatile and semi-volatile compounds like this compound.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions :

    • Column : DB-Wax capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.[1]

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature : 250°C.

    • Oven Temperature Program : Initial temperature of 60°C held for 2 minutes, ramped to 220°C at a rate of 10°C/min, and held for 5 minutes.[1]

    • Injection Volume : 1 µL (splitless mode).

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230°C.

    • Quadrupole Temperature : 150°C.

    • Acquisition Mode : Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 117, 102, 58).

  • Sample Preparation : Dissolve the sample in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). If necessary, perform liquid-liquid extraction or solid-phase extraction for complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices such as biological fluids.

  • Instrumentation : A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions :

    • Column : Atlantis C18 column (100 x 2.1 mm, 5 µm) or equivalent.[2]

    • Mobile Phase : A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40°C.

    • Injection Volume : 5 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), positive mode.

    • Source Parameters : Optimized for the specific instrument.

    • Acquisition Mode : Multiple Reaction Monitoring (MRM). A precursor ion (e.g., [M+H]⁺ at m/z 118.1) and a specific product ion are monitored.

  • Sample Preparation : For biological samples, protein precipitation with acetonitrile is a common approach.[2] This is followed by centrifugation and dilution of the supernatant before injection.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While less sensitive than MS-based methods, HPLC-UV can be a cost-effective alternative for the analysis of this compound in simpler sample matrices or at higher concentrations.

  • Instrumentation : A standard HPLC system with a UV-Vis detector.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (150 x 4.6 mm, 5 µm).

    • Mobile Phase : An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : Ambient or controlled at 30°C.

    • Injection Volume : 20 µL.

    • Detection : UV detection at a wavelength where this compound exhibits absorbance (determination of λmax is required).

  • Sample Preparation : Dissolve the sample in the mobile phase and filter through a 0.45 µm filter before injection.

Method Cross-Validation Workflow

The cross-validation of analytical methods is essential to ensure data consistency and reliability when transferring methods between laboratories or switching between different analytical techniques.

CrossValidationWorkflow Define_Purpose Define Purpose and Acceptance Criteria Select_Methods Select Methods for Cross-Validation Define_Purpose->Select_Methods Select_Samples Select Representative Sample Set Select_Methods->Select_Samples Analyze_Samples_A Analyze Samples with Method A Select_Samples->Analyze_Samples_A Analyze_Samples_B Analyze Samples with Method B Select_Samples->Analyze_Samples_B Compare_Results Compare Results Statistically Analyze_Samples_A->Compare_Results Analyze_Samples_B->Compare_Results Assess_Agreement Assess Agreement Against Acceptance Criteria Compare_Results->Assess_Agreement Conclusion Conclusion and Reporting Assess_Agreement->Conclusion

Caption: A generalized workflow for the cross-validation of two analytical methods.

Signaling Pathways and Logical Relationships

The decision-making process for selecting an appropriate analytical method involves considering several factors related to the sample and the analytical requirements.

MethodSelection cluster_inputs Input Considerations cluster_methods Analytical Method Selection cluster_outputs Method Attributes Sample_Matrix Sample Matrix (e.g., Bulk, Formulation, Biological) HPLC_UV HPLC-UV Sample_Matrix->HPLC_UV Simple LC_MSMS LC-MS/MS Sample_Matrix->LC_MSMS Complex Concentration Expected Analyte Concentration Concentration->HPLC_UV High GC_MS GC-MS Concentration->GC_MS Low to Moderate Concentration->LC_MSMS Low (Trace) Throughput Required Sample Throughput Throughput->HPLC_UV Moderate Instrumentation Available Instrumentation Instrumentation->HPLC_UV Instrumentation->GC_MS Instrumentation->LC_MSMS Moderate_Sensitivity Moderate Sensitivity & Selectivity HPLC_UV->Moderate_Sensitivity Cost_Effective Cost-Effective HPLC_UV->Cost_Effective High_Sensitivity High Sensitivity & Selectivity GC_MS->High_Sensitivity Volatile_Analysis Suitable for Volatile Compounds GC_MS->Volatile_Analysis LC_MSMS->High_Sensitivity High_Throughput High Throughput

Caption: Decision tree for selecting an analytical method for this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,2-Dimethylthiazolidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 2,2-Dimethylthiazolidine, a heterocyclic compound utilized in various synthetic applications. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood. In the event of a spill, absorb the material with an inert substance such as sand, silica gel, or a universal binder and place it in a suitable, sealed container for disposal.[1] Avoid allowing the chemical to enter drains or the environment.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed in accordance with local, state, and federal regulations. As a derivative of thiazolidine, which is classified as a flammable liquid and corrosive material, this compound should be treated as hazardous waste.

  • Waste Characterization: Based on the Safety Data Sheet (SDS) for the parent compound, thiazolidine, it is prudent to consider this compound as a flammable (EPA Hazardous Waste Code D001) and potentially corrosive (EPA Hazardous Waste Code D002) waste. A formal waste determination, including a Toxicity Characteristic Leaching Procedure (TCLP) if necessary, should be conducted to confirm its hazardous characteristics.

  • Containerization:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container must be made of a material compatible with the chemical.

    • Ensure the container is kept closed except when adding waste.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., Flammable, Corrosive).

    • Include the accumulation start date on the label.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from sources of ignition.[1]

    • Ensure secondary containment is in place to capture any potential leaks.

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental services contractor.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

    • Provide the disposal contractor with a copy of the waste characterization information and the Safety Data Sheet (if available for the specific compound, or the parent compound's SDS as a reference).

Key Data Summary

The following table summarizes critical information for the parent compound, thiazolidine, which should be used as a conservative guide for handling and disposing of this compound.

ParameterInformationSource
Classification Flammable liquid and vapor, Causes severe skin burns and eye damage[1]
Hazard Statements H226, H314[1]
UN Number UN2734[1]
Proper Shipping Name AMINES, LIQUID, CORROSIVE, FLAMMABLE, N.O.S. (Thiazolidine)[1]
Hazard Class 8 (Corrosive)[1]
Subsidiary Hazard Class 3 (Flammable)[1]
Packing Group II[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow Start Start: Generation of This compound Waste Characterize Characterize Waste (Assume Flammable & Corrosive) Start->Characterize Containerize Select & Fill Appropriate Waste Container Characterize->Containerize Label Label Container with 'Hazardous Waste' & Chemical Info Containerize->Label Store Store in Designated Hazardous Waste Area Label->Store ArrangeDisposal Arrange for Pickup by Licensed Disposal Vendor Store->ArrangeDisposal Transport Vendor Transports to TSDF ArrangeDisposal->Transport FinalDisposal Final Disposal at Permitted Facility (e.g., Incineration) Transport->FinalDisposal

Caption: Logical workflow for the safe disposal of this compound.

References

A Senior Application Scientist's Guide to Handling 2,2-Dimethylthiazolidine: Essential Safety Protocols and Operational Plans

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and chemical synthesis, our progress is intrinsically linked to our ability to handle reactive compounds safely and effectively. 2,2-Dimethylthiazolidine is one such compound—a versatile intermediate with significant potential. However, its utility is matched by a hazardous profile that demands our full respect and meticulous attention to safety.

This guide is not merely a checklist; it is a comprehensive operational plan designed to build a deep, intrinsic culture of safety within your laboratory. As scientists, we understand that robust protocols are not about restriction but empowerment. They enable reproducible, safe, and successful research. Here, we will move beyond simply listing personal protective equipment (PPE) and delve into the causality behind each recommendation, empowering you to work with confidence and precision.

Part 1: Hazard Profile of this compound

Understanding the specific threats posed by a chemical is the foundational step in designing a valid safety protocol. This compound is a multi-hazard substance. Its risks are not singular but a combination of corrosive, flammable, and toxic properties. A failure to appreciate any one of these facets can lead to catastrophic failure in your safety system.

The Globally Harmonized System (GHS) classifications, as detailed in supplier Safety Data Sheets (SDS), provide a clear, quantitative summary of the risks.

Hazard ClassHazard StatementGHS CodeSignal Word
Flammable LiquidsFlammable liquid and vapor.[1][2]H226Danger
Skin Corrosion/IrritationCauses severe skin burns and eye damage.[1][3]H314Danger
Eye Damage/IrritationCauses serious eye damage.[4]H318Danger
Skin SensitizationMay cause an allergic skin reaction.[3][4]H317Danger
Acute ToxicityToxic if swallowed or in contact with skin. Fatal if inhaled.H301+H311, H330Danger
Aquatic HazardVery toxic to aquatic life with long lasting effects.H410Warning

This profile dictates that our safety plan must address chemical splashes, vapor inhalation, fire risk, and environmental contamination.

Part 2: The Core Directive: Personal Protective Equipment (PPE)

Your PPE is the last line of defense between you and the chemical. It must be selected and used as a complete, integrated system.

Primary Barrier: Engineering Controls

Before any PPE is donned, the primary barrier must be in place. All handling of this compound must be performed within a certified chemical fume hood. This is non-negotiable. The hood contains flammable and toxic vapors, protecting the user and the general laboratory environment. Ensure the sash is positioned as low as practicably possible to maximize capture velocity.

Hand and Arm Protection: The Right Gloves

Given that this compound causes severe skin burns and is toxic upon contact, glove selection is critical.[1]

  • Type: Use chemically resistant gloves. While specific breakthrough data for this compound is not always published, heavy-duty nitrile or neoprene gloves are a standard starting point. Always consult your institution's chemical safety officer and the glove manufacturer's compatibility charts.

  • Technique: Double-gloving is strongly recommended. This provides a critical buffer; should the outer glove be compromised, the inner glove offers temporary protection while you retreat and decontaminate.

  • Inspection: Before every use, visually inspect gloves for any signs of degradation, discoloration, or punctures. After use, dispose of gloves as hazardous waste; they cannot be decontaminated and reused.[5]

Body Protection: Beyond the Lab Coat

A standard cotton lab coat is insufficient. You require a barrier that resists chemical permeation.

  • Required: A polyethylene-coated or similar chemically resistant, long-sleeved gown is essential.[4][6] This provides protection against splashes and contamination.

  • Full Coverage: Ensure the gown is fully fastened and overlaps with your gloves. For larger volume work or tasks with a higher splash risk, a full "bunny suit" or chemical-resistant coveralls should be considered.[4][6]

Eye and Face Protection: A Dual-Layer Approach

Because this compound can cause severe, irreversible eye damage, eye and face protection must be comprehensive.[1]

  • Layer 1 - Goggles: Wear chemical splash goggles that provide a complete seal around the eyes.[1][4][6] Standard safety glasses with side shields are inadequate as they do not protect from splashes from above or below.[6]

  • Layer 2 - Face Shield: A full-face shield must be worn over the goggles. This protects the rest of your face from splashes and is a mandatory component of your protection.

Respiratory Protection

Work within a fume hood should prevent vapor concentrations from reaching hazardous levels. However, respiratory protection is required in specific scenarios:[1][4]

  • When engineering controls (the fume hood) are not available or are malfunctioning.

  • During the cleanup of a significant spill.

  • If you experience any irritation or symptoms of exposure.

In these situations, a NIOSH/MSHA-approved respirator with cartridges appropriate for organic vapors is necessary.[1] For high-concentration or emergency scenarios, a full-face supplied-air respirator is the authoritative choice.[5]

Part 3: Procedural Integrity: A Self-Validating Workflow

A successful protocol is a closed loop, from preparation to disposal, where every step validates the integrity of the next.

Master Workflow Diagram

The following diagram outlines the entire operational sequence, ensuring safety is integrated at every stage.

cluster_prep Phase 1: Preparation cluster_don Phase 2: Donning cluster_handle Phase 3: Handling cluster_doff Phase 4: Doffing & Disposal prep_1 Verify Fume Hood Certification prep_2 Inspect & Gather All PPE prep_1->prep_2 prep_3 Locate Emergency Equipment (Shower, Eyewash, Spill Kit) prep_2->prep_3 don_1 Don Inner Gloves prep_3->don_1 Enter Work Area don_2 Don Protective Gown don_1->don_2 don_3 Don Outer Gloves don_2->don_3 don_4 Don Goggles & Face Shield don_3->don_4 handle_1 Work Inside Fume Hood don_4->handle_1 Begin Experiment handle_2 Keep Containers Closed handle_1->handle_2 handle_3 Use Non-Sparking Tools handle_2->handle_3 doff_1 Remove Outer Gloves handle_3->doff_1 Complete Experiment doff_2 Remove Face Shield & Goggles doff_1->doff_2 doff_3 Remove Gown doff_2->doff_3 doff_4 Remove Inner Gloves doff_3->doff_4 doff_5 Wash Hands Thoroughly doff_4->doff_5 doff_6 Dispose of all PPE & Waste in Labeled Bins doff_4->doff_6 cluster_actions Immediate Actions cluster_details Specific Flushing Protocols exposure Exposure Occurs! (Splash, Inhalation) action_1 Remove Victim from Area (If safe to do so) exposure->action_1 action_2 Remove All Contaminated Clothing While Rinsing action_1->action_2 inhalation Inhalation: Move to fresh air immediately. [7] action_1->inhalation Inhalation action_3 Flush Affected Area action_2->action_3 skin Skin Contact: Use safety shower for at least 15 mins. [20] action_3->skin Skin eyes Eye Contact: Use eyewash for at least 15 mins, holding eyelids open. [20] action_3->eyes Eyes seek_medical Seek IMMEDIATE Medical Attention. Bring the SDS. [1, 5] skin->seek_medical eyes->seek_medical inhalation->seek_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.